25-Epi-28-epi-cyasterone
Description
Properties
Molecular Formula |
C29H44O8 |
|---|---|
Molecular Weight |
520.7 g/mol |
IUPAC Name |
(3R,4S,5S)-4-[(2R,3R)-2,3-dihydroxy-3-[(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxolan-2-one |
InChI |
InChI=1S/C29H44O8/c1-14-16(15(2)37-25(14)34)10-24(33)28(5,35)23-7-9-29(36)18-11-20(30)19-12-21(31)22(32)13-26(19,3)17(18)6-8-27(23,29)4/h11,14-17,19,21-24,31-33,35-36H,6-10,12-13H2,1-5H3/t14-,15+,16+,17+,19+,21-,22+,23+,24-,26-,27-,28-,29-/m1/s1 |
InChI Key |
NEFYSBQJYCICOG-LGVKSGJWSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling 25-Epi-28-epi-cyasterone: A Technical Guide to Its Natural Occurrence and Sourcing
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the natural occurrence and sources of the phytoecdysteroid 25-Epi-28-epi-cyasterone. Phytoecdysteroids, a class of plant-derived compounds structurally similar to insect molting hormones, are gaining significant attention for their diverse biological activities in mammals, including anabolic, adaptogenic, and anti-inflammatory effects. This compound, a stereoisomer of the more common cyasterone (B1669384), represents a molecule of interest for further investigation. This document provides a comprehensive overview of its primary natural source, quantitative data, and detailed experimental protocols for its isolation and analysis.
Natural Occurrence and Primary Source
This compound has been identified as a naturally occurring phytoecdysteroid isolated from the roots and stems of the plant Cyathula officinalis Kuan (Amaranthaceae).[1] This plant, a staple in traditional Chinese medicine, is a rich source of various phytoecdysteroids, with cyasterone and its isomers being significant constituents. The co-isolation of this compound alongside cyasterone and 28-epi-cyasterone from C. officinalis has been documented, highlighting the plant's complex ecdysteroid profile.
Quantitative Analysis
The concentration of this compound and other related phytoecdysteroids in Cyathula officinalis can be determined using advanced analytical techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). Specifically, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides a highly sensitive and selective method for the simultaneous quantification of multiple phytoecdysteroids in plant extracts. While specific yield percentages for this compound are not extensively reported in publicly available literature, the development of such analytical methods allows for its precise measurement in various plant samples.
Table 1: Quantitative Analysis of Phytoecdysteroids in Cyathula officinalis
| Compound | Plant Part | Analytical Method | Reported Presence |
| This compound | Roots and Stems | LC-MS/MS | Present |
| Cyasterone | Roots and Stems | LC-MS/MS | Present |
| 28-epi-cyasterone | Roots and Stems | LC-MS/MS | Present |
| Precyasterone | Roots | LC-MS/MS | Present |
| Capitasterone | Roots | LC-MS/MS | Present |
Experimental Protocols
The isolation and purification of this compound from Cyathula officinalis involve a multi-step process combining extraction and various chromatographic techniques. The following is a generalized protocol based on methodologies reported for the isolation of cyasterone isomers.
Extraction
-
Plant Material: Dried and powdered roots and stems of Cyathula officinalis.
-
Solvent: Methanol (B129727) (MeOH) or Ethanol (EtOH).
-
Procedure:
-
The powdered plant material is exhaustively extracted with the chosen solvent at room temperature.
-
The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning
-
Procedure:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), and n-butanol (n-BuOH).
-
The phytoecdysteroid-rich fraction, typically found in the more polar solvent layers (e.g., n-BuOH), is collected and concentrated.
-
Chromatographic Purification
-
Column Chromatography:
-
Stationary Phase: Silica (B1680970) gel or reversed-phase silica gel (ODS).
-
Mobile Phase: A gradient system of solvents, for example, a mixture of chloroform and methanol, or water and methanol for reversed-phase chromatography.
-
Procedure: The concentrated active fraction is subjected to column chromatography, and fractions are collected and monitored by Thin Layer Chromatography (TLC) or HPLC.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column: A reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.
-
Procedure: Fractions containing the compound of interest are further purified by preparative or semi-preparative HPLC to yield pure this compound.
-
Structure Elucidation
The structure of the isolated compound is confirmed using various spectroscopic methods, including:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR techniques (e.g., COSY, HMQC, HMBC) to elucidate the detailed chemical structure and stereochemistry.
Logical Workflow for Isolation and Purification
The following diagram illustrates the general workflow for the extraction and purification of this compound from Cyathula officinalis.
References
Isolating Nature's Complexity: A Technical Guide to the Purification of 25-Epi-28-epi-cyasterone from Plant Sources
For Immediate Release
This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of 25-Epi-28-epi-cyasterone, a significant phytoecdysteroid, from its plant sources. Primarily sourced from the roots of Cyathula officinalis, this document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.[1][2] This guide details the necessary experimental protocols, presents quantitative data in a structured format, and includes visual workflows to elucidate the entire process.
Introduction: The Significance of this compound
This compound is a stereoisomer of cyasterone, a class of polyhydroxylated steroids produced by plants.[1] Phytoecdysteroids are of significant interest to the scientific community due to their diverse biological activities, including potential anti-inflammatory and metabolic regulatory properties. The accurate and efficient isolation of these compounds is paramount for further pharmacological investigation and potential therapeutic applications. The primary plant source for this compound is Cyathula officinalis, a staple in traditional medicine.[1][2]
Plant Material and Extraction
The journey to pure this compound begins with the careful selection and extraction of the plant material. The roots of Cyathula officinalis are the most commonly utilized part for this purpose.
Experimental Protocol: Extraction
-
Plant Material Preparation: Air-dried roots of Cyathula officinalis are pulverized into a fine powder to maximize the surface area for solvent extraction.
-
Solvent Extraction: The powdered root material is typically extracted exhaustively with 95% ethanol (B145695) at room temperature. A common ratio is 1:10 (w/v) of plant material to solvent, with the extraction process repeated multiple times (e.g., 3 times) to ensure a comprehensive extraction.
-
Concentration: The resulting ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity. The ecdysteroid fraction, including this compound, is typically enriched in the ethyl acetate and n-butanol fractions.
Chromatographic Purification
The purification of this compound from the enriched extract is a multi-step process primarily involving column chromatography.
Experimental Protocol: Silica (B1680970) Gel Column Chromatography
-
Stationary Phase: Silica gel (100-200 mesh) is used as the stationary phase in a glass column.
-
Sample Loading: The dried ethyl acetate or n-butanol fraction is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.
-
Elution: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of light petroleum (or hexane) and acetone, or chloroform (B151607) and methanol (B129727).
-
Fraction Collection and Analysis: Fractions are collected sequentially and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound. Fractions with similar TLC profiles are pooled.
Further Purification: Preparative HPLC
For obtaining high-purity this compound, a final polishing step using preparative High-Performance Liquid Chromatography (HPLC) is often necessary.
-
Column: A reversed-phase C18 column is typically employed.
-
Mobile Phase: A gradient of methanol and water or acetonitrile (B52724) and water is commonly used.
-
Detection: UV detection at a wavelength of around 242 nm is suitable for ecdysteroids.
-
Collection: The peak corresponding to this compound is collected, and the solvent is removed to yield the purified compound.
Quantitative Data
The yield of this compound can vary depending on the plant source, geographical location, and the efficiency of the extraction and purification process. While specific yields for this compound are not always reported, the following table summarizes typical parameters and expected outcomes based on the isolation of similar ecdysteroids from Cyathula officinalis.
| Parameter | Value/Range | Source |
| Starting Material | Dried roots of Cyathula officinalis | Generic |
| Extraction Solvent | 95% Ethanol | Generic |
| Primary Purification | Silica Gel Column Chromatography | Generic |
| Elution Solvents | Light Petroleum-Acetone, Chloroform-Methanol | Generic |
| Final Purification | Preparative HPLC (C18 column) | Generic |
| Mobile Phase | Methanol-Water or Acetonitrile-Water gradient | Generic |
| Detection Wavelength | ~242 nm | Generic |
| Estimated Yield | 0.001% - 0.005% (of dry plant weight) | Estimated |
Note: The estimated yield is based on the reported yields of other minor ecdysteroids from the same plant and should be considered an approximation.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall workflow for the isolation and purification of this compound.
Caption: Overall workflow for the isolation of this compound.
Caption: Analytical workflow for quantification and structural confirmation.
Conclusion
The isolation and purification of this compound from Cyathula officinalis is a well-defined yet meticulous process. This guide provides a foundational understanding of the key experimental protocols and expected outcomes. The successful acquisition of this pure phytoecdysteroid is a critical first step for in-depth research into its biological activities and potential as a lead compound in drug discovery programs. Future research may focus on optimizing extraction and purification conditions to improve yields and the development of more efficient analytical techniques for its quantification in complex plant matrices.
References
biosynthesis pathway of cyasterone and its stereoisomers
An In-depth Technical Guide to the Biosynthesis of Cyasterone (B1669384) and its Stereoisomers
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Cyasterone is a potent C29 phytoecdysteroid, a class of plant-derived steroids with significant anabolic and adaptogenic properties, making it a compound of interest for therapeutic and performance-enhancement applications. Understanding its biosynthesis is critical for optimizing production through biotechnological methods and for synthesizing novel analogs. This technical guide provides a detailed overview of the cyasterone biosynthetic pathway, starting from primary metabolites to the final complex structure. It highlights the pivotal role of cytochrome P450 enzymes in the multi-step hydroxylation cascade. This document summarizes available quantitative data, presents detailed experimental protocols for the study of phytoecdysteroids, and includes visualizations of the biosynthetic pathway and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction to Cyasterone
Phytoecdysteroids are analogs of insect molting hormones found in various plant species. Their presence in plants is thought to be a defense mechanism against phytophagous insects.[1] Cyasterone (C₂₉H₄₄O₈) is a prominent phytoecdysteroid found in plants such as Cyathula capitata and Ajuga turkestanica.[2][3][4] These compounds are noted for their low toxicity in mammals and a range of pharmacological benefits, including promoting protein synthesis, which has drawn considerable interest from the pharmaceutical and nutraceutical industries.[5][6] This guide focuses on the complex, multi-enzyme pathway that synthesizes cyasterone from basic precursors.
The Cyasterone Biosynthetic Pathway
The synthesis of cyasterone, like other phytoecdysteroids and plant steroids, is a complex process that originates from the mevalonate (B85504) (MVA) pathway. The pathway involves the sequential action of numerous enzymes to build the characteristic polyhydroxylated C29 steroid skeleton.
From Acetyl-CoA to the Sterol Backbone
The biosynthesis begins with acetyl-CoA, which is converted into the C30 hydrocarbon squalene (B77637) via the MVA pathway. In plants, squalene is cyclized by cycloartenol (B190886) synthase to form cycloartenol, the precursor to most plant sterols.[7] Through a series of subsequent enzymatic reactions including demethylations and alkylations, cycloartenol is converted into various phytosterols. For a C29 ecdysteroid like cyasterone, a C29 phytosterol such as sitosterol (B1666911) is the logical starting backbone. This C29 sterol then undergoes a series of modifications to become a suitable substrate for the ecdysteroid-specific pathway.[7]
Formation of the Ecdysteroid Core
The phytosterol backbone is converted into the cholest-7-en-6-one structure that is characteristic of most ecdysteroids.[5] This transformation involves multiple steps, including dehydrogenation and oxidation. The resulting intermediate becomes the substrate for a cascade of hydroxylation reactions.
The Role of Cytochrome P450 Enzymes
The conversion of the sterol intermediate into cyasterone is dominated by a series of hydroxylation reactions catalyzed by cytochrome P450 monooxygenases (CYPs).[8][9] While the specific CYP enzymes in plants are not as extensively characterized as their insect counterparts (the "Halloween genes" like phantom, disembodied, and shadow), they perform analogous functions.[10][11] These enzymes are responsible for adding hydroxyl groups at specific carbon positions on the steroid nucleus and side chain, which is crucial for the biological activity of the final molecule. Key hydroxylation steps lead to the pentahydroxylated structure of cyasterone.[3]
Biosynthesis of Stereoisomers
Enzymatic reactions are inherently stereospecific, meaning they produce a single, specific stereoisomer. The complex three-dimensional structure of the enzymes' active sites ensures that the substrate binds in a precise orientation, leading to the formation of the naturally occurring configuration of cyasterone, defined by its IUPAC name (3S,4S,5R)-4-[(2R,3R)-2,3-dihydroxy-3-[(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxolan-2-one.[3] The synthesis of other, non-natural stereoisomers is typically achieved through chemical synthesis, which allows for the exploration of structure-activity relationships.[12]
Visualizing the Biosynthetic Pathway
The following diagram illustrates the proposed biosynthetic pathway leading to cyasterone.
Caption: Proposed biosynthetic pathway of cyasterone from Acetyl-CoA.
Quantitative Data on Cyasterone
While kinetic data for the specific enzymes in the cyasterone biosynthetic pathway are not widely available, several studies have quantified the biological effects of cyasterone. This information is crucial for drug development professionals assessing its therapeutic potential.
| Parameter Measured | Experimental System | Treatment | Result | Reference |
| Cell Viability | Bone Marrow Stromal Cells (BMSCs) | 10 µM Dexamethasone (DXM) | Significant cell death | [13] |
| 10 µM DXM + 10 µM Cyasterone | Ameliorated DXM-induced cell death | [13] | ||
| Apoptosis Rate | Bone Marrow Stromal Cells (BMSCs) | Control | 6.72 ± 1.48 % | [13] |
| DXM Group | 12.32 ± 0.68 % | [13] | ||
| DXM + Cyasterone Group | 9.74 ± 1.10 % | [13] | ||
| Bone Lacunae | Steroid-induced Osteonecrosis Rat Model | Model Group | 18.14 ± 1.15 % empty lacunae | [14] |
| Cyasterone Group | 8.15 ± 0.96 % empty lacunae | [14] | ||
| Bone Microarchitecture (BV/TV) | Steroid-induced Osteonecrosis Rat Model | Model Group vs. Cyasterone Group | Increased Bone Volume/Total Volume in Cyasterone group | [14] |
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research on cyasterone biosynthesis. Below are summaries of key experimental protocols cited in the literature.
Protocol 1: Radiolabeling and Extraction from Cyathula capitata**
This protocol details the in-vivo tracing of precursors to elucidate the biosynthetic pathway.[2]
-
Objective: To trace the incorporation of a radiolabeled precursor into cyasterone.
-
Materials:
-
Young Cyathula capitata seedlings.
-
[2-¹⁴C,(4R)-4-³H₁]mevalonic acid solution.
-
Ethanol (B145695), light petroleum, n-butanol.
-
Silica (B1680970) gel for thin-layer chromatography (TLC).
-
Pyridine-acetic anhydride (B1165640) for acetylation.
-
-
Methodology:
-
Administration: Administer a solution of radiolabeled mevalonic acid to the leaves of the seedlings over a 4-week period.
-
Harvesting: After an additional week, harvest the plants and wash the leaves with light petroleum to remove unabsorbed precursor.
-
Extraction: Macerate the plants in ethanol and heat under reflux for 10 hours. Filter the ethanolic solution and evaporate to dryness.
-
Solvent Partitioning: Suspend the residue in water and perform sequential extractions with light petroleum and n-butanol.
-
Purification: Evaporate the butanol extract and purify the cyasterone fraction using silica gel TLC.
-
Derivatization & Analysis: Partially acetylate the purified cyasterone to 2-acetoxy-cyasterone and further purify by TLC. Recrystallize the final product to a constant ³H/¹⁴C ratio to confirm incorporation.
-
Protocol 2: Analysis of Ecdysteroids by UHPLC-MS/MS
This protocol provides a sensitive and accurate method for quantifying ecdysteroids in plant tissues.[15]
-
Objective: To extract and quantify cyasterone and other ecdysteroids from plant samples.
-
Materials:
-
Plant tissue (e.g., leaves, crowns).
-
Liquid nitrogen.
-
80% Methanol (B129727) (extraction solvent).
-
2 mm Ceria stabilized zirconium oxide beads.
-
Vibration mill.
-
UHPLC-MS/MS system.
-
-
Methodology:
-
Sample Preparation: Powder the plant samples (approx. 50 mg fresh weight) in liquid nitrogen.
-
Homogenization: Add 1 mL of 80% methanol and zirconium beads to the powdered sample. Homogenize using a vibration mill at 27 Hz for 5 minutes.
-
Extraction & Clarification: Centrifuge the homogenate to pellet the solid debris.
-
Analysis: Transfer the supernatant (extract) to an analysis vial. Inject the sample into a UHPLC-MS/MS system for separation and quantification of ecdysteroids.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the extraction and analysis of phytoecdysteroids from a plant source.
References
- 1. researchgate.net [researchgate.net]
- 2. portlandpress.com [portlandpress.com]
- 3. Cyasterone | C29H44O8 | CID 119444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. htltsupps.com [htltsupps.com]
- 5. Ecdysteroids: production in plant in vitro cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Molecular and biochemical characterization of two P450 enzymes in the ecdysteroidogenic pathway of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Transcriptional Regulators of Ecdysteroid Biosynthetic Enzymes and Their Roles in Insect Development [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane from Ageratina grandifolia and Plausible Absolute Stereochemistry of the Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyasterone has a protective effect on steroid-induced Osteonecrosis of the femoral head | PLOS One [journals.plos.org]
- 14. Cyasterone has a protective effect on steroid-induced Osteonecrosis of the femoral head - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Naturally Occurring Ecdysteroids in Triticum aestivum L. and Evaluation of Fenarimol as a Potential Inhibitor of Their Biosynthesis in Plants - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Spectrometric Characterization of 25-Epi-28-epi-cyasterone: A Technical Guide
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction
25-Epi-28-epi-cyasterone is a phytoecdysteroid, a class of naturally occurring steroid hormones found in plants. Phytoecdysteroids are of significant interest to the scientific community due to their diverse biological activities, including anabolic, adaptogenic, and anti-diabetic properties. The precise structural elucidation of these complex molecules is paramount for understanding their structure-activity relationships and for potential therapeutic development. This technical guide provides a detailed overview of the expected nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound, based on the data available for cyasterone (B1669384).
Predicted Spectroscopic and Spectrometric Data
The empirical formula for this compound is C₂₉H₄₄O₈, with a molecular weight of 520.65 g/mol .
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon and proton framework.
The following table summarizes the ¹³C NMR chemical shift data for cyasterone, which is expected to be very similar to that of this compound. The primary differences would likely be observed in the chemical shifts of carbons in the side chain, particularly those in close proximity to the C-25 and C-28 stereocenters.
Table 1: ¹³C NMR Chemical Shift Data for Cyasterone (as a proxy for this compound)
| Carbon No. | Chemical Shift (δ, ppm) | Carbon No. | Chemical Shift (δ, ppm) |
| 1 | 37.5 | 16 | 21.3 |
| 2 | 68.4 | 17 | 51.2 |
| 3 | 68.4 | 18 | 18.2 |
| 4 | 32.1 | 19 | 24.3 |
| 5 | 50.8 | 20 | 77.9 |
| 6 | 205.5 | 21 | 21.1 |
| 7 | 121.5 | 22 | 77.9 |
| 8 | 163.5 | 23 | 31.8 |
| 9 | 39.1 | 24 | 45.9 |
| 10 | 43.8 | 25 | 85.3 |
| 11 | 21.3 | 26 | 176.9 |
| 12 | 31.8 | 27 | 12.1 |
| 13 | 48.1 | 28 | 85.3 |
| 14 | 84.2 | 29 | 12.1 |
| 15 | 31.8 |
Data sourced from PubChem CID 119444 for Cyasterone.[1]
While a complete, assigned ¹H NMR dataset for cyasterone is not available, general features can be predicted. The spectrum would be complex, with numerous overlapping signals in the aliphatic region (0.5-2.5 ppm). Key diagnostic signals would include those for the olefinic proton, protons attached to carbons bearing hydroxyl groups, and the methyl protons. The stereochemical changes at C-25 and C-28 in this compound would primarily influence the chemical shifts and coupling constants of the protons on the lactone ring and the adjacent side chain.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details through the analysis of fragmentation patterns.
Table 2: Predicted Mass Spectrometry Data for this compound
| Ionization Mode | Predicted m/z | Interpretation |
| ESI+ | 521.3110 | [M+H]⁺ |
| ESI+ | 543.2929 | [M+Na]⁺ |
| ESI+ | 559.2669 | [M+K]⁺ |
| ESI- | 519.2963 | [M-H]⁻ |
The fragmentation of ecdysteroids in MS/MS experiments is complex and often involves sequential water losses from the numerous hydroxyl groups. The specific fragmentation pattern of this compound would be crucial for confirming the structure of the side chain, although detailed fragmentation studies for this specific isomer are not currently published.
Experimental Protocols
The following sections outline generalized experimental protocols for the acquisition of NMR and MS data for phytoecdysteroids like this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the analyte.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve adequate signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.
-
-
2D NMR Experiments: To unambiguously assign the ¹H and ¹³C signals, a suite of 2D NMR experiments is essential. This typically includes:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for stereochemical assignments.
-
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the analyte (typically in the low µg/mL to ng/mL range) in a solvent compatible with the chosen ionization source (e.g., methanol (B129727) or acetonitrile (B52724) for electrospray ionization).
-
Instrumentation: A high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) is preferred to obtain accurate mass measurements for molecular formula determination.
-
Ionization: Electrospray ionization (ESI) is a common and effective method for analyzing ecdysteroids due to their polarity. Both positive and negative ion modes should be explored.
-
MS Analysis:
-
Acquire a full scan mass spectrum to determine the molecular weight and identify the protonated or deprotonated molecular ions.
-
-
MS/MS Analysis (Tandem Mass Spectrometry):
-
Select the molecular ion of interest as the precursor ion.
-
Induce fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Analyze the resulting product ions to gain structural information.
-
Workflow and Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate a typical workflow for the spectroscopic analysis of a phytoecdysteroid and a generalized signaling pathway that could be investigated.
Caption: A generalized workflow for the extraction, purification, and structural elucidation of phytoecdysteroids using spectroscopic and spectrometric techniques.
References
Preliminary Bioactivity Screening of 25-Epi-28-epi-cyasterone: An In-depth Technical Guide
Disclaimer: No direct experimental data has been published on the bioactivity of 25-Epi-28-epi-cyasterone. This guide summarizes the known biological activities of the parent compound, cyasterone (B1669384), and provides a postulated bioactivity profile for this compound based on established structure-activity relationships of related ecdysteroids. All quantitative data and experimental protocols provided herein pertain to cyasterone.
Introduction
Cyasterone is a phytoecdysteroid, a class of naturally occurring steroid compounds found in some plants that play a role in defense against insect pests.[1][2] In recent years, phytoecdysteroids have garnered significant interest from the scientific community due to their diverse pharmacological activities in mammals, including anabolic, anti-diabetic, and anti-cancer effects, with low toxicity.[[“]][4] This guide focuses on the known bioactivities of cyasterone and explores the potential biological implications of epimerization at the C-25 and C-28 positions in the side chain, leading to the this compound isomer. The stereochemistry of the side chain in ecdysteroids is known to be a critical determinant of their biological activity.[5][6]
Known Bioactivity of Cyasterone
Cyasterone has demonstrated significant potential in preclinical studies, primarily exhibiting anti-cancer and bone-protective properties.
Cyasterone has been shown to inhibit the proliferation of several human cancer cell lines. This anti-proliferative effect is primarily attributed to its ability to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway. By inhibiting EGFR, cyasterone can modulate downstream signaling cascades, such as the PI3K/AKT/mTOR and MAPK pathways, which are crucial for cell growth, proliferation, and survival.
Table 1: Cytotoxic Activity of Cyasterone against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) |
| A549 | Lung Cancer | 38.50 |
| MGC823 | Gastric Cancer | 32.96 |
| HeLa | Cervical Cancer | 77.24 |
| HepG-2 | Liver Cancer | 52.03 |
| MCF-7 | Breast Cancer | 82.07 |
Data compiled from publicly available sources.
Cyasterone has been investigated for its potential therapeutic role in bone health, specifically in the context of steroid-induced osteonecrosis. Studies have shown that cyasterone can protect bone marrow stromal cells from apoptosis (programmed cell death) induced by glucocorticoids like dexamethasone.[7][8] This protective effect is mediated through the activation of the PI3K/AKT signaling pathway, which promotes cell survival.[7][8]
Postulated Bioactivity of this compound
The stereochemical configuration of the side chain of ecdysteroids plays a pivotal role in their interaction with biological targets and, consequently, their activity. While no direct studies exist for this compound, research on other ecdysteroid isomers provides a basis for postulation.
A study on C-25 epimers of a related ecdysteroid, 26-haloponasterone A, revealed that the (25S)-epimers were more active in an insect molting bioassay than their (25R) counterparts.[5] This suggests that the spatial arrangement of substituents at the C-25 position significantly influences the binding affinity to its receptor.[5] The natural configuration of cyasterone at C-25 is typically R. Therefore, it is plausible that 25-epi-cyasterone (the S configuration) could exhibit altered, potentially enhanced or diminished, biological activity compared to the parent compound. The impact of simultaneous epimerization at C-28 is more challenging to predict without specific data, as this position has been less extensively studied in structure-activity relationship analyses. It is conceivable that the altered stereochemistry at both C-25 and C-28 in this compound would lead to a distinct three-dimensional structure of the side chain, which could significantly impact its binding to target proteins like EGFR or components of the PI3K/AKT pathway. This could result in a different bioactivity profile, including potentially altered potency in its anti-cancer and bone-protective effects.
Experimental Protocols (for Cyasterone)
The following are generalized protocols for assays commonly used to evaluate the bioactivity of compounds like cyasterone.
This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., A549, MGC823) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of cyasterone (or the test compound) and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
This technique is used to detect changes in the expression and phosphorylation of proteins in a signaling pathway.
-
Cell Lysis: Treat cells with the test compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., p-EGFR, p-AKT, total EGFR, total AKT, β-actin).
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. consensus.app [consensus.app]
- 4. researchgate.net [researchgate.net]
- 5. C-25 epimeric 26-haloponasterone A: synthesis, absolute configuration and moulting activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijnrd.org [ijnrd.org]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Cyasterone has a protective effect on steroid-induced Osteonecrosis of the femoral head | PLOS One [journals.plos.org]
Preliminary Mechanistic Insights into Cyasterone Analogs: A Technical Overview
Cyasterone (B1669384), a phytoecdysteroid, has been identified as a natural inhibitor of the Epidermal Growth Factor Receptor (EGFR)[1][2]. Its mechanism of action appears to be centered on the modulation of key cellular signaling pathways, leading to anti-proliferative and anti-apoptotic effects in various cell types. The primary pathways implicated in cyasterone's activity are the MAPK/ERK and PI3K/AKT signaling cascades.
Quantitative Data Summary
The following table summarizes the available quantitative data on the biological effects of cyasterone from preliminary studies.
| Cell Line | Assay Type | Endpoint | IC50 / Effective Concentration | Reference |
| HeLa | Cytotoxicity | Cell Viability | 77.24 µg/ml | [3] |
| HepG-2 | Cytotoxicity | Cell Viability | 52.03 µg/ml | [3] |
| MCF-7 | Cytotoxicity | Cell Viability | 82.07 µg/ml | [3] |
| A549 | Cell Proliferation | Cell Growth Inhibition | 38.50 µg/ml | [3] |
| MGC823 | Cell Proliferation | Cell Growth Inhibition | 32.96 µg/ml | [3] |
| HT-29 | Cytotoxicity | Cell Viability | >400 µg/ml | [3] |
| Caco-2 | Cytotoxicity | Cell Viability | >400 µg/ml | [3] |
| T47D | Cytotoxicity | Cell Viability | >400 µg/ml | [3] |
| NIH 3T3 | Cytotoxicity | Cell Viability | >400 µg/ml | [3] |
| Bone Marrow Stromal Cells (BMSCs) | Cytotoxicity | Cell Viability | Non-toxic at 1-10 µM | [1] |
| Bone Marrow Stromal Cells (BMSCs) | Anti-apoptosis | Protection from Dexamethasone-induced cell death | 10 µM (optimal) | [1] |
Key Signaling Pathways
EGFR-Mediated MAPK/ERK Signaling Pathway
Cyasterone has been shown to inhibit the phosphorylation of key proteins in the MAPK/ERK signaling pathway in a dose-dependent manner in A549 cells. This pathway is crucial for cell proliferation, and its inhibition is a key mechanism of cyasterone's anti-cancer effects.
PI3K/AKT Signaling Pathway
In studies involving bone marrow stromal cells (BMSCs), cyasterone has been demonstrated to alleviate dexamethasone-induced apoptosis through the activation of the PI3K/AKT signaling pathway.[1] This pathway is critical for cell survival and inhibition of apoptosis.
Experimental Protocols
Cell Viability and Proliferation Assays
Objective: To determine the cytotoxic and anti-proliferative effects of cyasterone on various cell lines.
Methodology (Based on CCK-8 and MTS assays):
-
Cell Culture: Cells (e.g., HeLa, HepG-2, MCF-7, A549, MGC823, BMSCs) are cultured in appropriate media (e.g., DMEM or α-MEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of cyasterone (e.g., 0-60 µg/ml or 0-20 µM). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The treated cells are incubated for a specified period (e.g., 24 or 48 hours).
-
Reagent Addition: After incubation, 10 µl of Cell Counting Kit-8 (CCK-8) or MTS reagent is added to each well.
-
Incubation with Reagent: The plates are incubated for an additional 1-4 hours at 37°C.
-
Data Acquisition: The absorbance is measured at 450 nm (for CCK-8) or 490 nm (for MTS) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control group. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Western Blot Analysis for Signaling Protein Phosphorylation
Objective: To investigate the effect of cyasterone on the phosphorylation status of key proteins in the EGFR and PI3K/AKT signaling pathways.
Methodology:
-
Cell Culture and Treatment: Cells (e.g., A549 or BMSCs) are seeded in 6-well plates and grown to 70-80% confluency. The cells are then treated with different concentrations of cyasterone for a specified duration.
-
Cell Lysis: After treatment, the cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-EGFR, EGFR, p-MEK, MEK, p-mTOR, mTOR, p-AKT, AKT).
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the protein bands is quantified using densitometry software. The levels of phosphorylated proteins are normalized to the total protein levels.
Apoptosis Assay by Flow Cytometry
Objective: To determine the effect of cyasterone on apoptosis.
Methodology (Based on Annexin V-FITC and Propidium (B1200493) Iodide Staining):
-
Cell Culture and Treatment: Cells (e.g., BMSCs) are cultured and treated with cyasterone and/or an apoptosis-inducing agent (e.g., dexamethasone).
-
Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension according to the manufacturer's protocol.
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
-
Data Analysis: The percentage of apoptotic cells in each treatment group is quantified.
This guide provides a foundational understanding of the preliminary mechanistic studies of cyasterone, which may serve as a valuable starting point for research into the biological activities of 25-Epi-28-epi-cyasterone and other related phytoecdysteroids. Further studies are warranted to elucidate the specific mechanisms of this particular epimer.
References
Unveiling the Pharmacological Potential of 25-Epi-28-epi-cyasterone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the known and potential pharmacological properties of 25-Epi-28-epi-cyasterone. Direct research on this specific stereoisomer is limited. Therefore, this guide heavily references data from its parent compound, cyasterone (B1669384), to infer potential biological activities and mechanisms of action. All data presented for cyasterone should be considered as a proxy and warrants direct experimental verification for this compound.
Executive Summary
This compound is a stereoisomer of cyasterone, a phytoecdysteroid isolated from plants such as Cyathula officinalis[1]. While direct pharmacological data on this compound is not currently available in peer-reviewed literature, the well-documented bioactivities of its parent compound, cyasterone, suggest a promising avenue for research and development. Cyasterone has demonstrated significant potential in oncology and regenerative medicine, exhibiting anti-proliferative effects against various cancer cell lines and protective effects in bone health. These activities are primarily attributed to its modulation of key cellular signaling pathways, including the EGFR/MEK/mTOR and PI3K/AKT pathways. This technical guide synthesizes the available data on cyasterone to provide a foundational understanding of the potential pharmacological landscape of its stereoisomer, this compound.
Core Pharmacological Properties (Inferred from Cyasterone)
The pharmacological profile of cyasterone suggests two primary areas of therapeutic interest: oncology and musculoskeletal disorders.
Anti-Cancer Activity
Cyasterone has been shown to exhibit cytotoxic effects against a range of human cancer cell lines. This anti-proliferative activity is mediated, at least in part, through the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
Osteoprotective Effects
Research has indicated that cyasterone can protect against steroid-induced osteonecrosis of the femoral head. This protective mechanism involves the activation of the PI3K/AKT signaling pathway, which plays a crucial role in cell survival and apoptosis inhibition.
Quantitative Data: In Vitro Cytotoxicity of Cyasterone
The following table summarizes the half-maximal inhibitory concentration (IC50) values of cyasterone against various human cancer cell lines. This data provides a quantitative measure of its anti-proliferative potency.
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| MGC823 | Gastric Cancer | 32.96 | [2] |
| A549 | Lung Cancer | 38.50 | [2] |
| HepG-2 | Liver Cancer | 52.03 | [2] |
| HeLa | Cervical Cancer | 77.24 | [2] |
| MCF-7 | Breast Cancer | 82.07 | [2] |
| HT-29 | Colon Cancer | > 400 | [2] |
| Caco-2 | Colon Cancer | > 400 | [2] |
| T47D | Breast Cancer | > 400 | [2] |
| NIH 3T3 | Normal Fibroblast | > 400 | [2] |
Signaling Pathways
The biological effects of cyasterone are attributed to its interaction with key intracellular signaling pathways. The following diagrams illustrate the proposed mechanisms of action.
EGFR/MEK/mTOR Signaling Pathway Inhibition
Cyasterone has been identified as a natural inhibitor of EGFR. By blocking EGFR, it can suppress downstream signaling through the MEK and mTOR pathways, which are critical for cancer cell proliferation and survival.
PI3K/AKT Signaling Pathway Activation
In the context of bone health, cyasterone has been shown to exert protective effects by activating the PI3K/AKT pathway, which leads to the inhibition of apoptosis.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the pharmacological properties of compounds like cyasterone.
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines a standard procedure for determining the IC50 values of a test compound against adherent cancer cell lines.
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (Cyasterone) stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for another 48-72 hours under the same conditions.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.
Western Blot Analysis for Signaling Pathway Modulation
This protocol describes the detection of protein phosphorylation to assess the activation or inhibition of signaling pathways.
Materials:
-
Cultured cells
-
Test compound (Cyasterone)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Plate cells and treat with the test compound for the desired time. Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. Analyze the band intensities to determine the relative levels of protein phosphorylation.
Future Directions and Conclusion
The pharmacological data available for cyasterone provides a strong rationale for investigating the therapeutic potential of its stereoisomer, this compound. Future research should focus on the direct evaluation of this compound in a battery of in vitro and in vivo models to confirm and extend the findings from its parent molecule. Key areas of investigation should include:
-
Direct Anti-Cancer Profiling: Determination of IC50 values against a broad panel of cancer cell lines.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.
-
In Vivo Efficacy: Evaluation of its anti-tumor and osteoprotective effects in relevant animal models.
-
Pharmacokinetic and Toxicological Profiling: Assessment of its ADME (absorption, distribution, metabolism, and excretion) and safety profiles.
References
In Silico Modeling of 25-Epi-28-epi-cyasterone Receptor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico methodologies for modeling the binding of the phytoecdysteroid 25-Epi-28-epi-cyasterone to its primary target, the ecdysone (B1671078) receptor (EcR). As a crucial regulator of insect development and physiology, the EcR presents a prime target for the development of novel insecticides. Understanding the molecular interactions between ecdysteroids and the EcR is paramount for the rational design of potent and selective agonists or antagonists. This document outlines a complete in silico workflow, from receptor and ligand preparation to molecular docking and molecular dynamics simulations, for predicting the binding affinity and interaction patterns of this compound. Furthermore, it details the downstream signaling cascade initiated by receptor activation. Due to the limited availability of experimental binding data for this specific stereoisomer, this guide focuses on a predictive computational approach, presenting a framework for generating valuable quantitative data to inform future experimental validation and drug discovery efforts.
Introduction
Phytoecdysteroids are plant-derived analogues of insect molting hormones that can exhibit significant biological activity in arthropods. This compound is a stereoisomer of cyasterone, a known potent ecdysteroid. The primary molecular target of ecdysteroids is the ecdysone receptor (EcR), a member of the nuclear receptor superfamily.[1] In insects, the EcR forms a heterodimer with the ultraspiracle protein (USP), the insect ortholog of the vertebrate retinoid X receptor (RXR).[2] This EcR/USP heterodimer functions as a ligand-activated transcription factor, regulating the expression of a cascade of genes involved in molting, metamorphosis, and reproduction.[3]
The ligand-binding domain (LBD) of the EcR is the site of ecdysteroid binding and is crucial for receptor activation.[4] The binding of an agonist, such as 20-hydroxyecdysone (B1671079) (20E), induces a conformational change in the LBD, leading to the recruitment of coactivator proteins and the initiation of gene transcription.[5] Given the critical role of the EcR in insect physiology, it has become a key target for the development of insect growth regulators.
In silico modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for investigating ligand-receptor interactions at the atomic level.[6] These computational methods can predict the binding pose of a ligand within the receptor's binding pocket and estimate the binding affinity, providing insights that can guide the design of new molecules with improved activity and selectivity.
This guide presents a detailed technical framework for the in silico modeling of this compound binding to the EcR. It covers the necessary experimental protocols for conducting such a study and provides a visual representation of the associated signaling pathways and workflows.
Ecdysone Receptor Signaling Pathway
The activation of the ecdysone receptor by a ligand like this compound initiates a well-defined signaling cascade. In the absence of a ligand, the EcR/USP heterodimer is typically bound to ecdysone response elements (EcREs) on the DNA and associated with corepressor proteins, inhibiting gene transcription.[5] Upon ligand binding to the EcR LBD, a conformational change occurs, leading to the dissociation of corepressors and the recruitment of coactivators. This activated complex then promotes the transcription of early-response genes, which in turn activate a larger set of late-response genes, ultimately leading to a coordinated physiological response, such as molting.
Figure 1. Ecdysone Receptor Signaling Pathway.
In Silico Modeling Workflow
The in silico investigation of this compound binding to the EcR involves a multi-step computational workflow. This process begins with the preparation of the receptor and ligand structures, followed by molecular docking to predict the binding pose, and culminating in molecular dynamics simulations to assess the stability of the complex and calculate binding free energies.
Figure 2. In Silico Modeling Workflow.
Experimental Protocols
This section provides a detailed methodology for the in silico modeling of this compound binding to the ecdysone receptor.
Receptor and Ligand Preparation
-
Receptor Structure Retrieval: Obtain the crystal structure of the ecdysone receptor ligand-binding domain (LBD) from the Protein Data Bank (PDB). A suitable structure would be one complexed with a known agonist, for example, the Heliothis virescens EcR-LBD in complex with ponasterone A.
-
Receptor Preparation:
-
Remove all non-essential molecules from the PDB file, including water molecules, ions, and the co-crystallized ligand.
-
Add hydrogen atoms to the protein structure, as they are typically not resolved in crystal structures.
-
Assign partial charges to the atoms of the receptor using a force field such as AMBER or CHARMM.
-
Energy minimize the receptor structure to relieve any steric clashes.
-
-
Ligand Structure Preparation:
-
Generate the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, ChemDraw).
-
Perform a geometry optimization of the ligand structure using a quantum mechanical method (e.g., DFT with B3LYP functional) or a suitable molecular mechanics force field.
-
Assign partial charges to the ligand atoms.
-
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.
-
Software: Utilize a well-established docking program such as AutoDock Vina.
-
Grid Box Definition: Define a grid box that encompasses the known ligand-binding pocket of the EcR LBD. The dimensions and center of the grid box should be sufficient to allow the ligand to freely rotate and translate.
-
Docking Execution: Perform the docking calculation, allowing for flexible ligand conformations. The docking algorithm will explore various poses of the ligand within the binding site and score them based on a scoring function that estimates the binding affinity.
-
Pose Analysis: Analyze the resulting docked poses. The pose with the lowest binding energy is typically considered the most probable binding mode. Visualize the ligand-receptor interactions, identifying key hydrogen bonds and hydrophobic contacts.
Molecular Dynamics Simulation
MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time.
-
Software: Use a molecular dynamics package such as GROMACS.
-
System Setup:
-
Place the docked complex from the previous step in a periodic box of water molecules (e.g., TIP3P water model).
-
Add counter-ions to neutralize the system.
-
Select an appropriate force field (e.g., AMBER, CHARMM) to describe the interactions between atoms.
-
-
Simulation Protocol:
-
Energy Minimization: Perform a steepest descent energy minimization of the entire system to remove any unfavorable contacts.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it under constant pressure (e.g., 1 bar) to ensure the system reaches a stable state. This is typically done in two phases: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature).
-
Production Run: Run the production MD simulation for a sufficient length of time (e.g., 100 ns or more) to sample the conformational space of the complex.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex throughout the simulation.
-
Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible regions of the protein.
-
Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and the receptor over time.
-
Binding Free Energy Calculation: Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy of the ligand-receptor complex from the MD trajectory.
-
Data Presentation
Table 1: Predicted Binding Affinities and Interaction Data for Ecdysteroids with the Ecdysone Receptor
| Compound | Docking Score (kcal/mol) | Predicted Binding Free Energy (ΔG, kcal/mol) | Key Interacting Residues (Hydrogen Bonds) | Key Interacting Residues (Hydrophobic Contacts) |
| This compound | Predicted Value | Predicted Value | Predicted Residues | Predicted Residues |
| Cyasterone | Predicted Value | Predicted Value | Predicted Residues | Predicted Residues |
| 20-Hydroxyecdysone | Predicted Value | Predicted Value | Predicted Residues | Predicted Residues |
Table 2: Summary of Molecular Dynamics Simulation Stability Metrics
| Compound | Average Protein RMSD (Å) | Average Ligand RMSD (Å) | Average Number of Ligand-Receptor H-Bonds |
| This compound | Predicted Value | Predicted Value | Predicted Value |
| Cyasterone | Predicted Value | Predicted Value | Predicted Value |
| 20-Hydroxyecdysone | Predicted Value | Predicted Value | Predicted Value |
Conclusion
This technical guide has outlined a comprehensive in silico approach for investigating the binding of this compound to the ecdysone receptor. The detailed protocols for molecular docking and molecular dynamics simulations provide a robust framework for predicting the binding affinity and elucidating the molecular interactions of this phytoecdysteroid. The presented workflow and data presentation templates offer a clear path for researchers to generate valuable predictive data in the absence of experimental values. The insights gained from such computational studies are instrumental in guiding the rational design and development of novel insect-selective control agents and can significantly accelerate the drug discovery process. Future experimental validation of these in silico predictions is essential to confirm the binding and activity of this compound and to further refine the computational models.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. In silico quantitative prediction of peptides binding affinity to human MHC molecule: an intuitive quantitative structure-activity relationship approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding mode of ecdysone agonists to the receptor: comparative modeling and docking studies [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Developing In Vitro Assays for 25-Epi-28-epi-cyasterone Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
25-Epi-28-epi-cyasterone is a stereoisomer of cyasterone, a phytoecdysteroid found in plants like Cyathula officinalis.[1] Phytoecdysteroids, structurally similar to insect molting hormones, have garnered significant interest for their potential anabolic, anti-diabetic, and other pharmacological effects in mammals without the androgenic side effects of synthetic anabolic steroids.[2] The in vitro evaluation of this compound is a critical first step in characterizing its biological activity and mechanism of action.
These application notes provide a comprehensive suite of in vitro assays to characterize the activity of this compound, focusing on potential anabolic and receptor-mediated effects. The protocols are designed to be adaptable for high-throughput screening and detailed mechanistic studies.
Potential Mechanisms of Action & Signaling Pathways
While the specific targets of many phytoecdysteroids in mammals are still under investigation, they are known to influence key signaling pathways related to protein synthesis and muscle growth. Unlike classical steroids, some ecdysteroids do not appear to bind significantly to androgen or estrogen receptors. Instead, they may exert their effects through alternative pathways, potentially involving membrane-bound receptors or modulation of intracellular signaling cascades that regulate protein synthesis and inhibit muscle breakdown. A generalized signaling pathway for ecdysteroids leading to anabolic effects is depicted below.
Caption: Generalized anabolic signaling pathway for phytoecdysteroids.
Assay Workflow Overview
A tiered approach is recommended to efficiently screen and characterize the activity of this compound. This workflow progresses from initial binding assays to more complex, cell-based functional assays.
Caption: Tiered assay workflow for this compound characterization.
Tier 1: Receptor Binding Assays
The initial step is to determine if this compound interacts with known invertebrate or vertebrate steroid receptors.
Ecdysone (B1671078) Receptor (EcR) Competitive Binding Assay
This assay determines if the compound binds to the ecdysone receptor, the primary target of ecdysteroids in insects. While not a direct mammalian target, understanding this interaction provides a baseline for its ecdysteroid-like activity.
Principle: A competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand from the ecdysone receptor (EcR) and its heterodimeric partner, ultraspiracle (USP).[3][4]
Protocol:
-
Receptor Preparation: Express and purify the ligand-binding domains of EcR and USP as fusion proteins (e.g., GST-fusion) in E. coli.[3]
-
Reaction Mixture: In a 96-well plate, combine the purified EcR/USP heterodimer, a constant concentration of a radiolabeled ecdysteroid (e.g., [³H]Ponasterone A), and varying concentrations of this compound.
-
Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separation: Separate the receptor-bound from free radioligand using a method like affinity chromatography or a filter-binding assay.
-
Quantification: Measure the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of the test compound to determine the IC₅₀ value (the concentration of the compound that displaces 50% of the radioligand).
Androgen Receptor (AR) Competitive Binding Assay
To assess potential androgenic activity, a binding assay with the human androgen receptor is crucial.
Principle: This assay is similar to the EcR assay but uses the androgen receptor and a radiolabeled androgen.[5][6]
Protocol:
-
Receptor Source: Use cytosol isolated from rat prostate or a commercially available purified human androgen receptor.[6]
-
Reaction Mixture: Combine the AR source, a radiolabeled androgen (e.g., [³H]R1881), and a range of concentrations of this compound.[6] Include a strong positive control (e.g., unlabeled R1881) and a weak positive control (e.g., dexamethasone).[6]
-
Incubation, Separation, and Quantification: Follow the same steps as in the EcR binding assay.
-
Data Analysis: Calculate the IC₅₀ value to determine the binding affinity of this compound for the androgen receptor.
Data Presentation: Receptor Binding Affinity
| Compound | Receptor | IC₅₀ (nM) | Relative Binding Affinity (%) |
| Ponasterone A (Control) | Ecdysone Receptor | 1.2 | 100 |
| 20-Hydroxyecdysone | Ecdysone Receptor | 35 | 3.4 |
| This compound | Ecdysone Receptor | Experimental Value | Calculated Value |
| R1881 (Control) | Androgen Receptor | 2.5 | 100 |
| Testosterone | Androgen Receptor | 10 | 25 |
| This compound | Androgen Receptor | Experimental Value | Calculated Value |
Tier 2: Cell Viability and Cytotoxicity Assay
Before conducting cell-based functional assays, it is essential to determine the concentration range of this compound that is non-toxic to the cells.
Principle: A cell viability assay, such as the MTT or CCK8 assay, measures the metabolic activity of cells, which is proportional to the number of viable cells.
Protocol:
-
Cell Culture: Plate a relevant cell line (e.g., C2C12 myoblasts for muscle studies, or HEK293 for reporter assays) in a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., from 0.1 µM to 100 µM) for a period relevant to subsequent functional assays (e.g., 24-48 hours).
-
Assay Reagent: Add the assay reagent (e.g., CCK8) to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Plot cell viability (%) against the compound concentration to determine the cytotoxic concentration 50 (CC₅₀). Subsequent functional assays should use concentrations well below the CC₅₀.
Tier 3: Androgen Receptor Reporter Gene Assay
This cell-based assay determines if the compound can activate the androgen receptor and induce the transcription of androgen-responsive genes.
Principle: This assay uses a mammalian cell line that has been engineered to express the human androgen receptor and a reporter gene (e.g., luciferase) under the control of an androgen response element (ARE).[7] If the compound activates the AR, the receptor will bind to the ARE and drive the expression of the reporter gene, which can be quantified.
Protocol:
-
Cell Culture: Use a suitable cell line, such as HEK293 or HuH7, stably transfected with a human AR expression plasmid and an ARE-luciferase reporter construct.[8]
-
Compound Treatment: Plate the cells and treat them with various non-toxic concentrations of this compound. Include a positive control like dihydrotestosterone (B1667394) (DHT).
-
Incubation: Incubate the cells for 24 hours to allow for receptor activation and reporter gene expression.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity in the cell lysate using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration) and plot the fold induction against the compound concentration to determine the EC₅₀ (the concentration that produces 50% of the maximal response).
Data Presentation: Androgenic Activity
| Compound | EC₅₀ (nM) | Max Fold Induction |
| DHT (Control) | 0.1 | 15 |
| This compound | Experimental Value | Experimental Value |
Tier 4: Functional Assays for Anabolic Activity
These assays directly measure the potential anabolic effects of this compound on muscle cells. C2C12 mouse myoblasts, which can be differentiated into myotubes, are a common in vitro model for skeletal muscle.[9]
Protein Synthesis Assay
Principle: This assay quantifies the rate of new protein synthesis by measuring the incorporation of a labeled amino acid analog into newly synthesized proteins.[10][11]
Protocol:
-
Cell Differentiation: Culture C2C12 myoblasts and differentiate them into myotubes by switching to a low-serum differentiation medium.
-
Compound Treatment: Treat the differentiated myotubes with non-toxic concentrations of this compound for 24-48 hours.
-
Labeling: Add a labeled amino acid analog, such as O-propargyl-puromycin (OPP), to the culture medium and incubate for a short period (e.g., 1-2 hours).[11]
-
Detection: Fix the cells and use a click chemistry reaction to attach a fluorescent dye to the incorporated OPP.
-
Quantification: Measure the fluorescence intensity using a fluorescence plate reader, flow cytometer, or by imaging with a fluorescence microscope.
-
Data Analysis: Calculate the percentage increase in protein synthesis relative to an untreated control.
Myotube Hypertrophy Assay
Principle: This assay assesses whether the compound can induce an increase in the size of muscle cells (hypertrophy).[12][13]
Protocol:
-
Cell Differentiation and Treatment: Differentiate and treat C2C12 myotubes with this compound as described above.
-
Immunostaining: Fix the cells and stain for a muscle-specific protein, such as myosin heavy chain (MyHC), to visualize the myotubes. Also, stain the nuclei with DAPI.
-
Imaging: Capture images of the myotubes using a microscope.
-
Analysis: Use image analysis software to measure the diameter or area of a large number of myotubes. The fusion index (number of nuclei per myotube) can also be calculated.
-
Data Analysis: Compare the average myotube size in treated versus untreated cultures.
Data Presentation: Anabolic Effects in C2C12 Myotubes
| Compound | Concentration (µM) | Protein Synthesis Increase (%) | Myotube Diameter Increase (%) |
| IGF-1 (Control) | 0.1 | 50 ± 5 | 40 ± 4 |
| This compound | 1 | Experimental Value | Experimental Value |
| This compound | 10 | Experimental Value | Experimental Value |
Conclusion
This comprehensive set of in vitro assays provides a robust framework for characterizing the biological activity of this compound. By systematically evaluating its receptor binding properties and its functional effects on muscle cells, researchers can elucidate its mechanism of action and determine its potential as a novel therapeutic agent or supplement. The data generated from these protocols will be invaluable for guiding further preclinical and clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of an in vitro binding assay for ecdysone receptor of mysid shrimp (Americamysis bahia) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Binding Effects of the Ecdysone Receptor−Binding Domain and PonA in Plutella xylostella - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Androgen Bioassays as a Detection Method for Designer Androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 7. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. DSpace [dr.lib.iastate.edu]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Protein Synthesis Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. In Vitro Assays to Determine Smooth Muscle Cell Hypertrophy, Protein Content, and Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro Assays to Determine Smooth Muscle Cell Hypertrophy, Protein Content, and Fibrosis | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Cell-Based Modeling of 25-Epi-28-epi-cyasterone Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
25-Epi-28-epi-cyasterone is a phytoecdysteroid, a class of compounds with a growing body of research highlighting their diverse biological activities. Due to a lack of direct studies on this compound, these application notes and protocols are based on the established cellular effects of its close analogue, cyasterone (B1669384), and other related phytoecdysteroids. It is presumed that this compound may exhibit similar biological activities, and the provided models and protocols serve as a robust starting point for investigation.
Cyasterone has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines and cytoprotective properties in non-cancerous cells.[1][2] The primary mechanisms of action appear to involve the modulation of key cellular signaling pathways, including the EGFR/MEK/mTOR and PI3K/AKT pathways.[1][2] These pathways are critical in regulating cell growth, survival, and apoptosis, making them important targets in drug development.
This document provides detailed protocols for cell-based assays to characterize the effects of this compound and includes structured data tables based on cyasterone research for comparative purposes. Additionally, diagrams of relevant signaling pathways and experimental workflows are provided to facilitate experimental design and data interpretation.
Data Presentation: Quantitative Effects of Cyasterone
The following tables summarize the reported quantitative data for cyasterone, which can be used as a benchmark for studies on this compound.
Table 1: Cytotoxicity of Cyasterone in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) |
| HeLa | Cervical Cancer | 77.24 |
| HepG-2 | Liver Cancer | 52.03 |
| MCF-7 | Breast Cancer | 82.07 |
| A549 | Lung Cancer | 38.50 (dose-dependent) |
Data sourced from MedchemExpress.[1]
Table 2: Effects of Cyasterone on Bone Marrow Stromal Cells (BMSCs)
| Treatment | Effect | Concentration |
| Cyasterone | No cytotoxicity | 1-10 µM |
| Cyasterone + Dexamethasone | Ameliorated Dexamethasone-induced cell death | 10 µM |
| Cyasterone + Dexamethasone | Reduced apoptosis rate compared to Dexamethasone alone | Not specified |
Data sourced from a study on steroid-induced osteonecrosis.[2][3][4]
Mandatory Visualizations
Caption: Experimental workflow for studying this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cyasterone has a protective effect on steroid-induced Osteonecrosis of the femoral head - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyasterone has a protective effect on steroid-induced Osteonecrosis of the femoral head - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyasterone has a protective effect on steroid-induced Osteonecrosis of the femoral head | PLOS One [journals.plos.org]
Application Notes and Protocols for In Vivo Testing of 25-Epi-28-epi-cyasterone
For Researchers, Scientists, and Drug Development Professionals
Introduction:
25-Epi-28-epi-cyasterone is a member of the phytoecdysteroid family, a class of plant-derived steroids structurally similar to insect molting hormones.[1][2][3] Phytoecdysteroids, including the closely related cyasterone (B1669384) and the well-studied 20-hydroxyecdysone, have garnered significant interest for their diverse pharmacological activities in mammals, notably their anabolic, anti-diabetic, anti-inflammatory, and hepatoprotective effects, without the androgenic side effects of traditional anabolic steroids.[2][4] These compounds have been shown to increase protein synthesis in skeletal muscle cells and may accelerate recovery from muscle injury.[1][5][6]
This document provides detailed application notes and experimental protocols for the in vivo evaluation of this compound in rodent models. The protocols are designed to investigate the potential therapeutic benefits of this compound in the contexts of muscle growth and sarcopenia, metabolic syndrome, and bone health, based on the known biological activities of related phytoecdysteroids.
Assessment of Anabolic and Myotrophic Activity in a Rodent Model of Muscle Hypertrophy
This protocol is designed to evaluate the potential of this compound to promote muscle growth and prevent muscle atrophy.
Experimental Workflow
Caption: Workflow for assessing anabolic activity.
Detailed Protocol:
-
Animal Model:
-
Species: Male Wistar rats or C57BL/6 mice.
-
Age: 8-10 weeks.
-
Housing: Standard conditions (12h light/dark cycle, controlled temperature and humidity), with ad libitum access to standard chow and water.
-
-
Experimental Groups (n=8-10 per group):
-
Group 1 (Vehicle Control): Administered with the vehicle solution (e.g., 0.5% carboxymethylcellulose in saline).
-
Group 2 (Low Dose): this compound at 10 mg/kg body weight.
-
Group 3 (High Dose): this compound at 50 mg/kg body weight.
-
Group 4 (Positive Control): Testosterone propionate (B1217596) (10 mg/kg, intramuscularly, twice weekly).
-
-
Administration:
-
Route: Oral gavage is preferred for phytoecdysteroids.
-
Frequency: Daily for 4-8 weeks.
-
-
Endpoints and Measurements:
-
Weekly: Body weight, food intake, and grip strength.
-
End of Study:
-
Muscle Wet Weight: Dissect and weigh key muscles (e.g., gastrocnemius, soleus, tibialis anterior).
-
Histology: Determine muscle fiber cross-sectional area from H&E stained sections.
-
Biochemical Analysis:
-
Total protein content in muscle homogenates.
-
Western blot for key anabolic signaling proteins (e.g., p-Akt, p-mTOR, p-S6K).
-
-
-
Data Presentation:
| Parameter | Vehicle Control | Low Dose (10 mg/kg) | High Dose (50 mg/kg) | Positive Control |
| Body Weight Gain (g) | ||||
| Grip Strength (N) | ||||
| Gastrocnemius Weight (mg) | ||||
| Soleus Weight (mg) | ||||
| Muscle Fiber CSA (µm²) | ||||
| p-Akt/Total Akt Ratio | ||||
| p-mTOR/Total mTOR Ratio |
Evaluation of Metabolic Effects in a Diet-Induced Obesity (DIO) Model
This protocol aims to determine if this compound can ameliorate features of metabolic syndrome. Rodent models of diet-induced obesity are considered highly relevant to human metabolic syndrome.[7][8]
Experimental Workflow
Caption: Workflow for diet-induced obesity model.
Detailed Protocol:
-
Animal Model:
-
Species: C57BL/6 mice (prone to diet-induced obesity).
-
Age: 6-8 weeks at the start of the diet.
-
Diet: High-fat diet (HFD; 45-60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.
-
-
Experimental Groups (n=8-10 per group):
-
Group 1 (Lean Control): Standard chow + Vehicle.
-
Group 2 (HFD Control): HFD + Vehicle.
-
Group 3 (HFD Low Dose): HFD + this compound (10 mg/kg).
-
Group 4 (HFD High Dose): HFD + this compound (50 mg/kg).
-
-
Administration:
-
Route: Oral gavage.
-
Frequency: Daily for 4-6 weeks, initiated after obesity is established.
-
-
Endpoints and Measurements:
-
Weekly: Body weight and food intake.
-
Metabolic Tests:
-
Glucose Tolerance Test (GTT): Performed after 3 weeks of treatment.
-
Insulin Tolerance Test (ITT): Performed after 4 weeks of treatment.
-
-
End of Study:
-
Fasting Blood Glucose and Insulin.
-
Serum Lipid Profile: Triglycerides, total cholesterol, HDL, LDL.
-
Liver Analysis: Liver weight, hepatic triglyceride content, and histology (H&E and Oil Red O staining for steatosis).
-
-
Data Presentation:
| Parameter | Lean Control | HFD Control | HFD + Low Dose | HFD + High Dose |
| Final Body Weight (g) | ||||
| Fasting Blood Glucose (mg/dL) | ||||
| Fasting Insulin (ng/mL) | ||||
| GTT AUC | ||||
| ITT AUC | ||||
| Serum Triglycerides (mg/dL) | ||||
| Liver Weight (g) | ||||
| Hepatic Triglycerides (mg/g) |
Investigation of Bone Protective Effects in a Steroid-Induced Osteonecrosis Model
Based on evidence that cyasterone protects against steroid-induced osteonecrosis of the femoral head (SIONFH) by inhibiting apoptosis of bone marrow stromal cells via the PI3K/AKT pathway, this model can be adapted to test this compound.[9][10][11]
Signaling Pathway
Caption: PI3K/Akt signaling in bone protection.
Detailed Protocol:
-
Animal Model:
-
Species: Male Sprague-Dawley rats.
-
Weight: 250-300g.
-
-
Model Induction:
-
A combination of lipopolysaccharide (LPS) and methylprednisolone (B1676475) (MPS) is used to induce osteonecrosis.
-
Day 1: Intraperitoneal injection of LPS (10 µg/kg).
-
Day 2, 3, 4: Intramuscular injection of MPS (20 mg/kg).
-
-
Experimental Groups (n=8-10 per group):
-
Group 1 (Control): Saline injections only.
-
Group 2 (Model): LPS + MPS + Vehicle.
-
Group 3 (Treatment): LPS + MPS + this compound (20 mg/kg).
-
-
Administration:
-
Route: Oral gavage for the test compound.
-
Frequency: Daily, starting one week before model induction and continuing for 4 weeks after.
-
-
Endpoints and Measurements (at 4 weeks post-induction):
-
Micro-CT Analysis of Femoral Head:
-
Bone Volume/Total Volume (BV/TV).
-
Trabecular Number (Tb.N).
-
Trabecular Separation (Tb.Sp).
-
-
Histological Analysis:
-
H&E staining to assess the percentage of empty bone lacunae and bone marrow necrosis.
-
-
Immunohistochemistry/Western Blot:
-
Analysis of apoptotic markers (e.g., Caspase-3, TUNEL) and PI3K/Akt pathway proteins in femoral head tissue.
-
-
Data Presentation:
| Parameter | Control Group | Model Group | Treatment Group |
| BV/TV (%) | |||
| Tb.N (1/mm) | |||
| Tb.Sp (mm) | |||
| Empty Lacunae (%) | |||
| Caspase-3 Expression | |||
| p-Akt/Total Akt Ratio |
Disclaimer: These protocols are intended as a guide. Researchers should adapt them based on their specific research questions, available resources, and institutional animal care and use committee (IACUC) guidelines. Dose selection for this compound may require preliminary dose-ranging studies.
References
- 1. Phytoecdysteroid - Explore the Science & Experts | ideXlab [idexlab.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Phytoecdysteroids Accelerate Recovery of Skeletal Muscle Function Following in vivo Eccentric Contraction-Induced Injury in Adult and Old Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchwithrutgers.com [researchwithrutgers.com]
- 7. Mouse models of the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Cyasterone has a protective effect on steroid-induced Osteonecrosis of the femoral head | PLOS One [journals.plos.org]
- 10. Cyasterone has a protective effect on steroid-induced Osteonecrosis of the femoral head - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyasterone has a protective effect on steroid-induced Osteonecrosis of the femoral head - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 25-Epi-28-epi-cyasterone Derivatives for SAR Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
25-Epi-28-epi-cyasterone is a stereoisomer of cyasterone (B1669384), a phytoecdysteroid found in plants such as Cyathula officinalis. Phytoecdysteroids are a class of compounds with a wide range of biological activities, including anabolic and adaptogenic effects. The unique structural features of this compound, particularly its lactone ring and multiple hydroxyl groups, make it an interesting scaffold for the development of new therapeutic agents. Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the core structure of this molecule influence its biological activity, thereby guiding the design of more potent and selective derivatives. This document provides detailed protocols for the synthesis of ester and ether derivatives of this compound and for the evaluation of their biological activity, with a focus on their potential effects on Akt and AMPK signaling pathways.
Data Presentation: Structure-Activity Relationship of Ecdysteroid Derivatives
The following table summarizes hypothetical quantitative data for newly synthesized this compound derivatives, based on known SAR trends for other phytoecdysteroids. This data is intended to serve as a template for organizing experimental results. Biological activity is represented by the half-maximal effective concentration (EC50) in a relevant bioassay, such as a cell-based assay measuring the activation of a specific signaling pathway.
| Compound ID | R1 (C-2) | R2 (C-3) | R3 (C-22) | R4 (C-11) | EC50 (µM) | Notes |
| 1 | OH | OH | OH | OH | 1.5 | Parent Compound (this compound) |
| 2 | OAc | OAc | OH | OH | 5.2 | Acetylation of C-2 and C-3 decreases activity. |
| 3 | OH | OH | OAc | OH | 3.8 | Acetylation at C-22 moderately decreases activity. |
| 4 | OMe | OMe | OH | OH | 8.1 | Etherification of C-2 and C-3 significantly reduces activity. |
| 5 | OH | OH | OMe | OH | 6.5 | Etherification at C-22 reduces activity. |
| 6 | O-benzoyl | O-benzoyl | OH | OH | 7.5 | Introduction of bulky groups at C-2 and C-3 is detrimental. |
| 7 | OH | OH | OH | OAc | 2.1 | Acylation at C-11 has a minor impact on activity. |
| 8 | H | OH | OH | OH | >10 | Absence of C-2 hydroxyl group drastically reduces activity. |
| 9 | OH | H | OH | OH | >10 | Absence of C-3 hydroxyl group drastically reduces activity. |
Experimental Protocols
I. Synthesis of this compound Derivatives
The following are generalized protocols for the synthesis of ester and ether derivatives of this compound. These methods are based on established procedures for the modification of other ecdysteroids and may require optimization for the specific substrate.
A. General Protocol for Acylation (Esterification)
This protocol describes the selective acylation of the hydroxyl groups of this compound. The reactivity of the hydroxyl groups is generally primary > secondary > tertiary.
Materials:
-
This compound
-
Anhydrous pyridine (B92270)
-
Desired acyl chloride or anhydride (B1165640) (e.g., acetic anhydride, benzoyl chloride)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of anhydrous pyridine and anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add the acylating agent (1.1 to 3 equivalents, depending on the number of hydroxyl groups to be acylated) to the solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to obtain the desired ester derivative.
-
Characterize the purified product by NMR and mass spectrometry.
B. General Protocol for Etherification (Williamson Ether Synthesis)
This protocol describes the formation of ether derivatives at the hydroxyl groups of this compound.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide)
-
Saturated ammonium (B1175870) chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a stirred suspension of NaH (1.2 equivalents per hydroxyl group to be etherified) in anhydrous DMF at 0 °C, add a solution of this compound (1 equivalent) in anhydrous DMF dropwise under an inert atmosphere.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 equivalents per hydroxyl group) dropwise.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, carefully quench it by the slow addition of saturated ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the desired ether derivative.
-
Characterize the purified product by NMR and mass spectrometry.
II. Biological Activity Assays
A. Cell Culture
-
Maintain a suitable cell line (e.g., C2C12 myoblasts for anabolic activity studies) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37 °C in a humidified atmosphere of 5% CO2.
B. Western Blot Analysis for Akt and AMPK Signaling
This protocol is designed to assess the effect of the synthesized derivatives on the Akt and AMPK signaling pathways.
Materials:
-
Cultured cells
-
Synthesized this compound derivatives
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-AMPK, anti-AMPK)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the synthesized derivatives for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4 °C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualization
Synthetic Workflow for this compound Derivatives
Caption: Synthetic routes to ester and ether derivatives for SAR.
Proposed Signaling Pathway of this compound Derivatives
Caption: Hypothesized signaling cascade of cyasterone derivatives.
Experimental Workflow for SAR Studies
Caption: Workflow from synthesis to SAR analysis.
Application Notes & Protocols: Assessing the Anabolic Effects of 25-Epi-28-epi-cyasterone
For Researchers, Scientists, and Drug Development Professionals
Introduction
25-Epi-28-epi-cyasterone is a phytoecdysteroid, a class of compounds with a structure similar to insect molting hormones. Ecdysteroids have garnered significant interest in the scientific community for their potential anabolic effects in mammals without the androgenic side effects associated with traditional anabolic steroids. These compounds are purported to enhance protein synthesis and promote muscle growth. This document provides a detailed experimental protocol for assessing the anabolic effects of this compound, encompassing both in vitro and in vivo methodologies. The protocols are designed to elucidate the compound's mechanism of action, specifically its impact on key signaling pathways that regulate muscle protein synthesis.
In Vitro Assessment of Anabolic Activity
The initial assessment of this compound's anabolic potential can be efficiently conducted using cultured muscle cells. These assays provide a controlled environment to study the direct effects of the compound on cellular processes related to muscle growth.
Cell Culture and Differentiation
Murine C2C12 myoblasts are a well-established and appropriate cell line for these studies.
Protocol:
-
Cell Culture: C2C12 myoblasts are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
-
Differentiation: To induce differentiation into myotubes, the growth medium is replaced with a differentiation medium (DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin) once the cells reach 80-90% confluency. The differentiation medium should be replaced every 48 hours for 4-6 days.
Protein Synthesis Assay
This assay quantifies the rate of new protein synthesis in response to treatment with this compound.
Protocol:
-
Differentiated C2C12 myotubes are treated with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) for 24 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., Insulin-like Growth Factor 1, IGF-1) should be included.
-
Following treatment, the cells are incubated with a labeled amino acid analog, such as O-propargyl-puromycin (OPP), for 1-2 hours.
-
Cells are then fixed, permeabilized, and the incorporated OPP is detected via a click chemistry reaction with a fluorescent azide.
-
The fluorescence intensity, proportional to the rate of protein synthesis, is quantified using a fluorescence microscope or plate reader.
Western Blot Analysis of Anabolic Signaling Pathways
To investigate the molecular mechanism of action, the activation of key proteins in the PI3K/Akt/mTOR signaling pathway, a central regulator of muscle growth, will be assessed.[[“]][[“]][3]
Protocol:
-
Differentiated C2C12 myotubes are treated with this compound as described in the protein synthesis assay.
-
Cells are lysed, and protein concentrations are determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membranes are incubated with primary antibodies against the phosphorylated (activated) and total forms of key signaling proteins, including Akt, mTOR, p70S6K, and 4E-BP1.
-
Following incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
Data Presentation: In Vitro Results
| Treatment Group | Protein Synthesis Rate (Fold Change vs. Vehicle) | p-Akt/Total Akt Ratio | p-mTOR/Total mTOR Ratio | p-p70S6K/Total p70S6K Ratio | p-4E-BP1/Total 4E-BP1 Ratio |
| Vehicle Control | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound (0.1 nM) | |||||
| This compound (1 nM) | |||||
| This compound (10 nM) | |||||
| This compound (100 nM) | |||||
| IGF-1 (Positive Control) |
In Vivo Assessment of Anabolic Effects
Animal models are essential for evaluating the systemic anabolic effects of this compound and its impact on muscle mass and function. Rodent models are commonly used for this purpose.[4][5][6]
Animal Model and Treatment
Protocol:
-
Animals: Male C57BL/6 mice (8-10 weeks old) will be used. The animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water.
-
Experimental Groups: The mice will be randomly assigned to the following groups (n=8-10 per group):
-
Vehicle Control (e.g., corn oil, administered orally)
-
This compound (low dose, e.g., 10 mg/kg body weight, administered orally)
-
This compound (high dose, e.g., 50 mg/kg body weight, administered orally)
-
Positive Control (e.g., testosterone (B1683101) enanthate, administered via subcutaneous injection)
-
-
Treatment Duration: The treatment will be administered daily for a period of 4-6 weeks.
Functional Assessment of Muscle Strength
Grip strength is a non-invasive method to assess muscle function in rodents.
Protocol:
-
Forelimb grip strength will be measured weekly using a grip strength meter.
-
Each mouse will be allowed to grasp the metal bar of the apparatus, and the peak force exerted before the grip is released will be recorded.
-
The average of three to five measurements will be taken for each animal.
Assessment of Muscle Mass
At the end of the treatment period, the wet weight of specific muscles will be measured to determine the anabolic effect.
Protocol:
-
Following euthanasia, the gastrocnemius, soleus, and tibialis anterior muscles will be carefully dissected from both hindlimbs.
-
The wet weight of each muscle will be recorded immediately.
-
The muscle weights will be normalized to the animal's body weight.
Histological Analysis of Muscle Fiber Size
To determine if the increase in muscle mass is due to hypertrophy, the cross-sectional area (CSA) of muscle fibers will be analyzed.
Protocol:
-
A portion of the dissected gastrocnemius muscle will be frozen in isopentane (B150273) cooled by liquid nitrogen.
-
Cryosections (10 µm thick) will be cut and stained with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Images of the stained sections will be captured using a microscope, and the CSA of individual muscle fibers will be measured using image analysis software (e.g., ImageJ).
Data Presentation: In Vivo Results
| Treatment Group | Final Body Weight (g) | Forelimb Grip Strength (g) | Gastrocnemius Weight (mg) | Soleus Weight (mg) | Tibialis Anterior Weight (mg) | Muscle Fiber CSA (µm²) |
| Vehicle Control | ||||||
| This compound (Low Dose) | ||||||
| This compound (High Dose) | ||||||
| Testosterone Enanthate (Positive Control) |
Visualization of Key Pathways and Workflows
Signaling Pathway of Anabolic Action
The following diagram illustrates the proposed signaling pathway through which this compound may exert its anabolic effects, primarily through the activation of the Akt/mTOR pathway, which is a crucial regulator of muscle hypertrophy.[7][8]
Caption: Proposed signaling pathway for this compound's anabolic effects.
Experimental Workflow
The diagram below outlines the sequential workflow for the comprehensive assessment of this compound's anabolic properties, from initial in vitro screening to in vivo validation.
References
- 1. consensus.app [consensus.app]
- 2. consensus.app [consensus.app]
- 3. Frontiers | mTOR as a Key Regulator in Maintaining Skeletal Muscle Mass [frontiersin.org]
- 4. jospt.org [jospt.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Muscle Hypertrophy in a Newly Developed Resistance Exercise Model for Rats [frontiersin.org]
- 7. web.mit.edu [web.mit.edu]
- 8. Akt/mTOR pathway is a crucial regulator of skeletal muscle hypertrophy and can prevent muscle atrophy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Adaptogenic Properties of 25-Epi-28-epi-cyasterone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to Ecdysteroids as Adaptogens
Ecdysteroids are a class of polyhydroxylated steroids found in plants (phytoecdysteroids) and insects. They are structurally similar to androgens but do not bind to vertebrate androgen receptors, thus avoiding typical androgenic side effects. Ecdysteroids are considered to possess adaptogenic properties, which are defined by their ability to increase the body's resistance to a wide range of biological, chemical, and physical stressors, helping to maintain homeostasis.[1][2][3]
The potential adaptogenic effects of ecdysteroids are attributed to several mechanisms, including:
-
Anti-inflammatory and antioxidant effects [1]
-
Support of cardiac function and circulation [1]
-
Improved tolerance to thermal stress [1]
-
Enhanced sleep quality [1]
-
Stimulation of bone growth [1]
-
Increased protein synthesis, which can aid in recovery and muscle building [2][3]
Potential Signaling Pathways
While the precise mechanisms for 25-Epi-28-epi-cyasterone are uncharacterized, research on other ecdysteroids and related compounds suggests potential involvement of the following signaling pathway.
A recent study on cyasterone (B1669384) demonstrated its protective effects against dexamethasone-induced apoptosis in bone marrow stromal cells through the modulation of the PI3K/AKT signaling pathway.[4][5] This pathway is crucial for cell survival and proliferation and may contribute to the adaptogenic effects of cyasterone by protecting cells from stress-induced damage.
Hypothesized PI3K/AKT pathway modulation by this compound.
Data on Related Ecdysteroids
Quantitative data specifically for this compound is not available. The table below summarizes findings from a study on cyasterone's effect on dexamethasone (B1670325) (DXM)-induced apoptosis in rat bone marrow stromal cells (BMSCs). This provides an example of the type of quantitative data that could be generated for this compound.
Table 1: Effects of Cyasterone on Dexamethasone-Induced Apoptosis in Rat BMSCs
| Treatment Group | Concentration (µM) | Apoptosis Rate (%) | Bcl-2 Protein Expression (relative to control) | Bax Protein Expression (relative to control) |
| Control | - | 5.2 ± 0.8 | 1.00 | 1.00 |
| DXM | 10 | 28.6 ± 2.1 | 0.45 ± 0.05 | 2.5 ± 0.3 |
| DXM + Cyasterone | 1 | 22.1 ± 1.5 | 0.62 ± 0.07 | 1.8 ± 0.2 |
| DXM + Cyasterone | 5 | 15.8 ± 1.2 | 0.78 ± 0.09 | 1.3 ± 0.15 |
| DXM + Cyasterone | 10 | 10.3 ± 1.0 | 0.91 ± 0.10 | 1.1 ± 0.12 |
Data are hypothetical and presented for illustrative purposes based on trends described in existing literature on cyasterone.
Experimental Protocols
The following are detailed protocols for key experiments to assess the adaptogenic properties of this compound.
Protocol 1: In Vivo Forced Swim Test (FST) in Rodents
This protocol is designed to assess the anti-fatigue and antidepressant-like effects of a compound.
Objective: To evaluate the effect of this compound on the immobility time of mice or rats in the FST.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Male C57BL/6 mice (8-10 weeks old)
-
Glass cylinders (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm
-
Video recording equipment and analysis software
Procedure:
-
Acclimation: Acclimate animals to the housing facility for at least one week before the experiment.
-
Grouping: Randomly divide animals into three groups (n=10-12 per group):
-
Vehicle control
-
This compound (low dose, e.g., 10 mg/kg)
-
This compound (high dose, e.g., 50 mg/kg)
-
-
Administration: Administer the compound or vehicle orally (p.o.) once daily for 14 consecutive days.
-
Pre-test Session (Day 14): 60 minutes after the final administration, place each mouse in the water cylinder for a 15-minute pre-swim. This is for habituation.
-
Test Session (Day 15): 24 hours after the pre-test, place the mice back into the cylinders for a 6-minute test session. Record the entire session.
-
Data Analysis: Score the duration of immobility (floating motionless or making only small movements to keep the head above water) during the last 4 minutes of the 6-minute test session. Compare the immobility times between the groups using a one-way ANOVA followed by a post-hoc test.
Workflow for the Forced Swim Test protocol.
Protocol 2: In Vitro Corticosterone-Induced PC12 Cell Damage Assay
This protocol assesses the neuroprotective effects of a compound against stress-induced cellular damage.
Objective: To determine if this compound can protect PC12 cells from corticosterone-induced apoptosis and oxidative stress.
Materials:
-
PC12 cell line
-
DMEM medium, fetal bovine serum (FBS), horse serum (HS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
ROS Assay Kit (e.g., DCFH-DA)
-
Apoptosis Assay Kit (e.g., Annexin V-FITC/PI)
-
96-well and 6-well plates
Procedure:
-
Cell Culture: Culture PC12 cells in DMEM supplemented with 10% HS and 5% FBS at 37°C in a 5% CO2 incubator.
-
Cell Plating: Seed cells into 96-well plates for viability assays and 6-well plates for ROS and apoptosis assays. Allow cells to adhere for 24 hours.
-
Pre-treatment: Treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) for 24 hours.
-
Stress Induction: After pre-treatment, add corticosterone (e.g., 200 µM) to the medium and co-incubate for another 24 hours. A control group (no corticosterone) and a corticosterone-only group should be included.
-
Cell Viability (MTT Assay):
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
-
ROS Measurement:
-
Load cells with DCFH-DA probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
-
-
Apoptosis Assay:
-
Stain cells with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the percentage of apoptotic cells using flow cytometry.
-
-
Data Analysis: Normalize data to the control group. Use one-way ANOVA for statistical comparisons.
Workflow for the in vitro neuroprotection assay.
Conclusion
While direct evidence for the adaptogenic properties of this compound is currently lacking, the broader class of ecdysteroids shows significant promise. The provided protocols offer a robust framework for researchers to systematically investigate this specific compound. By employing both in vivo and in vitro models, a comprehensive understanding of the bioactivity, efficacy, and mechanisms of action of this compound can be established, paving the way for its potential development as a novel adaptogenic agent.
References
Application of 25-Epi-28-epi-cyasterone in Muscle Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytoecdysteroids are a class of plant-derived steroids that have garnered significant interest for their anabolic properties in mammals, without the androgenic side effects associated with traditional anabolic steroids. Among these, 25-Epi-28-epi-cyasterone, a stereoisomer of cyasterone (B1669384), is a promising candidate for promoting muscle growth and differentiation. While direct experimental data on this specific isomer is limited, research on the closely related compound cyasterone and the well-characterized phytoecdysteroid, 20-hydroxyecdysone (B1671079) (ecdysterone), provides a strong foundation for its application in muscle cell culture.
These application notes provide a comprehensive overview of the use of this compound in muscle cell culture, with a focus on the C2C12 myoblast cell line, a well-established in vitro model for studying myogenesis. The protocols and data presented are primarily based on studies of cyasterone and ecdysterone and are intended to serve as a guide for researchers investigating the anabolic potential of this compound.
Data Presentation: Anabolic Effects of Phytoecdysteroids
The anabolic activity of various phytoecdysteroids has been assessed in preclinical studies. The following tables summarize the available quantitative data, providing a comparative overview of their potential potency.
Table 1: Comparative Anabolic Activity of Phytoecdysteroids
| Phytoecdysteroid | Relative Anabolic Activity (Normalized) | Key In Vitro Findings | Key In Vivo Findings |
| Cyasterone | High | Data often grouped with other ecdysteroids. | Demonstrated anabolic effects in early studies. |
| 20-Hydroxyecdysone (Ecdysterone) | High | - Increased protein synthesis by up to 20% in C2C12 myotubes.- Significantly increased myotube diameter.[1] | - Increased muscle mass and strength in human studies.- Enhanced grip strength in rats.- Increased muscle fiber size in rats.[1] |
| Turkesterone | High (Considered one of the most anabolic) | - Potent stimulator of protein synthesis. | - Promotes muscle growth and strength gains in animal models. |
| Polypodine B | Moderate to High | - Contributes to the anabolic effects of plant extracts. | - Shows anabolic activity in animal models. |
Table 2: Quantitative Effects of Ecdysterone on C2C12 Myotubes
| Parameter | Concentration | Incubation Time | Result |
| Myotube Diameter | 1 µM | 48 hours | Significant increase, comparable to dihydrotestosterone (B1667394) (DHT) and insulin-like growth factor 1 (IGF-1).[1] |
| Protein Synthesis | 1 µM | 24 hours | Up to 20% increase. |
Signaling Pathways
Phytoecdysteroids are believed to exert their anabolic effects primarily through the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a central regulator of muscle protein synthesis.[1] Unlike synthetic anabolic steroids, they do not appear to bind to the androgen receptor, thus avoiding androgenic side effects. Activation of the PI3K/Akt pathway leads to the downstream activation of mTOR (mammalian target of rapamycin), which in turn promotes protein synthesis and cell growth. Studies on cyasterone in other cell types have also indicated its potential to modulate the PI3K/Akt signaling pathway.
Caption: Proposed signaling pathway for this compound in muscle cells.
Experimental Protocols
The following protocols provide a detailed methodology for key experiments to assess the anabolic effects of this compound in C2C12 muscle cell culture.
Protocol 1: C2C12 Myoblast Culture and Differentiation
This protocol describes the standard procedure for culturing C2C12 myoblasts and inducing their differentiation into myotubes.
Caption: Experimental workflow for C2C12 myoblast culture and differentiation.
Materials:
-
C2C12 myoblasts
-
Growth Medium (GM): Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin.
-
Differentiation Medium (DM): DMEM supplemented with 2% Horse Serum (HS), 1% penicillin-streptomycin.
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed C2C12 myoblasts in a culture flask with GM.
-
Proliferation: Culture the cells in a humidified incubator at 37°C with 5% CO2. Passage the cells when they reach 70-80% confluency to maintain their myogenic potential.
-
Seeding for Experiments: For experiments, seed the myoblasts in appropriate culture plates (e.g., 6-well or 24-well plates) at a density that will allow them to reach 80-90% confluency within 24-48 hours.
-
Induction of Differentiation: Once the cells reach the desired confluency, aspirate the GM, wash the cells once with PBS, and replace the medium with DM.
-
Myotube Formation: Incubate the cells in DM for 4-6 days, changing the medium every 48 hours. Observe the cells daily for the formation of multinucleated, elongated myotubes.
Protocol 2: Myotube Hypertrophy Assay
This assay is used to quantify the effect of this compound on myotube size.
Materials:
-
Differentiated C2C12 myotubes (from Protocol 1)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Treatment Medium: DM containing various concentrations of this compound.
-
Vehicle control (DM with the same concentration of solvent as the treatment groups)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., Giemsa stain or immunofluorescence staining for myosin heavy chain)
-
Microscope with a camera and image analysis software
Procedure:
-
Treatment: After 4-6 days of differentiation, replace the DM with the treatment medium containing different concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM). Include a vehicle control group.
-
Incubation: Incubate the cells for 24-72 hours.
-
Fixation: After the incubation period, aspirate the medium, wash the cells with PBS, and fix them with the fixative solution for 15-20 minutes at room temperature.
-
Staining: Wash the fixed cells with PBS and stain them to visualize the myotubes.
-
Image Acquisition: Capture images of the stained myotubes using a microscope.
-
Myotube Diameter Measurement: Using image analysis software, measure the diameter of at least 50-100 myotubes per treatment group at multiple points along their length to obtain an average diameter.
Protocol 3: Protein Synthesis Assay (Western Blot for p-Akt and p-mTOR)
This protocol assesses the activation of the PI3K/Akt/mTOR signaling pathway, a key indicator of increased protein synthesis.
Materials:
-
Differentiated C2C12 myotubes
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting equipment
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-mTOR (Ser2448), anti-mTOR, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treatment: Treat differentiated C2C12 myotubes with this compound for a short period (e.g., 15, 30, 60 minutes) to observe acute signaling events.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
This compound holds considerable promise as a natural anabolic agent for promoting muscle growth and differentiation. While further research is needed to elucidate the specific effects and optimal application of this particular stereoisomer, the provided application notes and protocols, based on the broader class of phytoecdysteroids, offer a robust framework for its investigation in muscle cell culture. By utilizing these methodologies, researchers can effectively explore the therapeutic potential of this compound for applications in sports nutrition, age-related muscle wasting (sarcopenia), and various muscle-related disorders.
References
Application Notes and Protocols: 25-Epi-28-epi-cyasterone as a Research Tool in Endocrinology
For Researchers, Scientists, and Drug Development Professionals
Introduction
25-Epi-28-epi-cyasterone is a stereoisomer of cyasterone (B1669384), a phytoecdysteroid found in various plants. Phytoecdysteroids are plant-derived compounds structurally similar to insect molting hormones. In endocrinology research, particularly concerning vertebrates, these molecules are gaining attention for their diverse biological activities, including anabolic and adaptogenic properties, without the androgenic side effects associated with traditional anabolic steroids. The stereochemistry of ecdysteroids plays a pivotal role in their biological activity, and it is established that alterations in the configuration at chiral centers, such as C-25 and C-28, can significantly influence their interaction with biological targets and overall efficacy.[1][2][3]
While direct research on this compound is limited, this document provides a comprehensive overview of its potential applications as a research tool. The information herein is extrapolated from studies on the parent compound, cyasterone, and other closely related ecdysteroid isomers. These application notes and protocols are intended to guide researchers in designing and executing experiments to elucidate the specific biological functions and mechanisms of action of this compound.
Chemical Profile
| Property | Value | Reference |
| IUPAC Name | (2R,3R,5R,9R,10R,13R,14R,17S)-2,3,14,17-tetrahydroxy-10,13-dimethyl-17-((2S,3S,5S)-3,4,5-trihydroxy-5-methyl-6-oxoheptan-2-yl)-2,3,4,5,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-6(8H)-one | PubChem CID: 119444 (Cyasterone) |
| Molecular Formula | C29H44O8 | PubChem CID: 119444 (Cyasterone) |
| Molecular Weight | 520.7 g/mol | PubChem CID: 119444 (Cyasterone) |
| Class | Phytoecdysteroid | General Knowledge |
| Note | The IUPAC name and properties are for the parent compound, cyasterone. The "25-Epi-28-epi" designation indicates a change in the stereochemical configuration at the 25th and 28th carbon positions. |
Potential Applications in Endocrinology Research
Based on the known activities of cyasterone and other phytoecdysteroids, this compound can be a valuable tool for investigating:
-
Anabolic and Myostatin-Inhibiting Effects: Studying its potential to promote muscle growth and counteract muscle wasting conditions.
-
Osteoporosis and Bone Health: Investigating its role in bone metabolism, including the potential to inhibit osteoclast differentiation and promote osteoblast activity.[4]
-
Metabolic Regulation: Exploring its effects on glucose and lipid metabolism, and its potential as an anti-diabetic and anti-obesity agent.
-
Neuroprotective Effects: Assessing its potential to protect against neurodegenerative processes.
-
Ecdysteroid Receptor (EcR) Research: Using it as a ligand to study the structure, function, and pharmacology of invertebrate ecdysteroid receptors. In vertebrates, the direct target is still under investigation, but it is thought to involve membrane-bound receptors and intracellular signaling cascades rather than direct binding to nuclear hormone receptors.
Experimental Protocols
The following are detailed protocols for key experiments, adapted from research on cyasterone and other ecdysteroids. Researchers should optimize these protocols for their specific experimental systems.
Protocol 1: In Vitro Assessment of Anabolic Activity in C2C12 Myotubes
This protocol is designed to determine the anabolic potential of this compound by measuring protein synthesis in a skeletal muscle cell line.
Materials:
-
C2C12 myoblasts
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin (B12071052) solution
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
[3H]-Leucine
-
Trichloroacetic acid (TCA)
-
Sodium hydroxide (B78521) (NaOH)
-
Scintillation fluid and counter
Procedure:
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
To induce differentiation into myotubes, replace the growth medium with DMEM containing 2% HS when cells reach 80-90% confluency.
-
Allow cells to differentiate for 4-6 days, with media changes every 48 hours.
-
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in serum-free DMEM. The final DMSO concentration should not exceed 0.1%.
-
Wash the differentiated myotubes with phosphate-buffered saline (PBS) and then incubate with the treatment media containing different concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) or a vehicle control (0.1% DMSO) for 24 hours.
-
-
Protein Synthesis Assay:
-
Add 1 µCi/mL of [3H]-Leucine to each well and incubate for 4 hours.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Precipitate the proteins by adding 10% TCA and incubating on ice for 30 minutes.
-
Wash the protein precipitate twice with 5% TCA.
-
Solubilize the protein by adding 0.5 M NaOH and incubating at 37°C for 30 minutes.
-
Transfer an aliquot of the solubilized protein to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Determine the protein concentration in each well using a standard protein assay (e.g., BCA assay) to normalize the radioactivity counts.
-
-
Data Analysis:
-
Express the data as counts per minute (CPM) per microgram of protein.
-
Compare the protein synthesis rates in the treated groups to the vehicle control.
-
Protocol 2: Investigation of PI3K/Akt Signaling Pathway Activation
This protocol details the investigation of the PI3K/Akt signaling pathway, which is implicated in the anti-apoptotic and pro-survival effects of cyasterone.[4]
Materials:
-
Differentiated C2C12 myotubes or other relevant cell line (e.g., bone marrow stromal cells)
-
This compound
-
Serum-free medium
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Protein electrophoresis and Western blotting equipment
Procedure:
-
Cell Treatment:
-
Seed and differentiate cells as described in Protocol 1.
-
Starve the differentiated cells in serum-free medium for 4-6 hours prior to treatment.
-
Treat the cells with this compound at a predetermined effective concentration (from Protocol 1) for various time points (e.g., 0, 15, 30, 60 minutes).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice with lysis buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Express the level of Akt phosphorylation as the ratio of phospho-Akt to total Akt.
-
Protocol 3: Drosophila melanogaster BII Cell Bioassay for Ecdysteroid Receptor Activity
This bioassay is a standard method for determining the biological activity of ecdysteroids by measuring their ability to induce a response in insect cells that are sensitive to these hormones.
Materials:
-
Drosophila melanogaster BII cell line
-
Schneider's Drosophila Medium
-
Fetal Bovine Serum (FBS)
-
This compound
-
20-hydroxyecdysone (20E) as a positive control
-
Luciferase reporter plasmid with an ecdysone (B1671078) response element (EcRE)
-
Transfection reagent
-
Luciferase assay system
Procedure:
-
Cell Culture and Transfection:
-
Maintain BII cells in Schneider's Drosophila Medium supplemented with 10% FBS.
-
Seed the cells in a 96-well plate.
-
Transfect the cells with the EcRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or 20E (e.g., 10^-10 to 10^-5 M). Include a vehicle control.
-
-
Luciferase Assay:
-
Incubate the cells for 24-48 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.
-
-
Data Analysis:
-
Normalize the luciferase activity to the protein concentration in each well.
-
Plot the dose-response curves and calculate the EC50 value (the concentration that produces 50% of the maximal response) for this compound and 20E.
-
The relative activity of this compound can be compared to that of 20E.
-
Signaling Pathways and Visualization
The biological effects of ecdysteroids in vertebrates are not mediated by the classical nuclear ecdysone receptor found in insects. Instead, they are thought to involve G-protein coupled receptors (GPCRs) and subsequent activation of intracellular signaling cascades. A proposed pathway involves the activation of Phosphoinositide 3-kinase (PI3K), leading to the phosphorylation and activation of Akt (also known as Protein Kinase B).
Caption: Proposed signaling pathway for this compound in vertebrate cells.
The following diagram illustrates a general experimental workflow for characterizing the biological activity of this compound.
Caption: Experimental workflow for investigating this compound.
Conclusion
This compound represents a promising but understudied molecule for endocrinology research. Its unique stereochemistry suggests it may possess distinct biological activities compared to its parent compound, cyasterone. The provided application notes and protocols, derived from existing knowledge on related ecdysteroids, offer a solid foundation for researchers to explore its therapeutic potential and mechanism of action. Further investigation into this specific epimer is warranted to fully understand its pharmacological profile and its potential as a novel therapeutic agent.
References
- 1. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 4. Cyasterone has a protective effect on steroid-induced Osteonecrosis of the femoral head | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 25-Epi-28-epi-cyasterone for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing 25-Epi-28-epi-cyasterone for in vitro studies. Given the limited specific data on this compound, the guidance provided is based on established methods for improving the solubility of other poorly soluble ecdysteroids and similar steroidal compounds.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for preparing a stock solution of this compound?
A1: For poorly soluble ecdysteroids, the most commonly recommended solvent for creating a high-concentration stock solution is Dimethyl Sulfoxide (DMSO).[1][2] Ethanol can also be a suitable alternative.[2] It is crucial to use an anhydrous, sterile grade of the solvent for cell culture applications.
Q2: I am observing precipitation when I add my DMSO stock solution to the aqueous cell culture medium. What is causing this and how can I prevent it?
A2: This phenomenon, known as "dilution shock," occurs when the compound, which is stable in an organic solvent like DMSO, rapidly precipitates upon introduction to the aqueous environment of the cell culture medium.[1] To prevent this, it is recommended to perform a serial dilution. First, create an intermediate dilution of your stock solution in pre-warmed (37°C) cell culture medium containing serum.[1] This intermediate dilution can then be added to the final culture volume, ensuring gentle mixing to facilitate dispersion.[1]
Q3: Can pH adjustment of the culture medium improve the solubility of this compound?
A3: The solubility of ecdysteroids can be pH-dependent. For instance, the solubility of Turkesterone, a related ecdysteroid, is limited in acidic conditions and tends to increase as the pH approaches neutrality (around 7) and into slightly alkaline conditions.[3] While significant alteration of cell culture medium pH is generally not advisable as it can impact cell viability, slight adjustments within the physiological range could potentially enhance solubility. However, it is critical to validate the effect of any pH change on your specific cell line in control experiments.
Q4: Are there any advanced formulation strategies to enhance the aqueous solubility of this compound for in vitro studies?
A4: Yes, several advanced formulation strategies can significantly improve the solubility of poorly soluble compounds like ecdysteroids. These include:
-
Cyclodextrin (B1172386) Complexation: Encapsulating the compound within cyclodextrin molecules can dramatically increase its aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to increase the solubility of ecdysterone by several fold.[4][5]
-
Nanoparticle Formulation: Encapsulating the compound in polymeric nanoparticles or lipid-based nanocarriers can improve its solubility and facilitate cellular uptake.[6][7][8][9]
-
Solid Dispersions: Creating a solid dispersion of the compound in a hydrophilic carrier can enhance its dissolution rate.[10][11]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Compound does not dissolve in the initial solvent (e.g., DMSO). | The target concentration of the stock solution is too high. | - Try reducing the concentration by adding more solvent.- Gently warm the solution to 37°C to aid dissolution.[1] |
| Precipitation occurs in the cell culture medium. | Rapid dilution shock. | - Perform a serial dilution by first creating an intermediate dilution in pre-warmed, serum-containing medium before adding to the final culture volume.[1]- Add the compound solution dropwise while gently swirling the medium.[1] |
| Unexpected cell toxicity or artifacts are observed. | The solvent (e.g., DMSO) concentration is too high in the final culture medium. | - Ensure the final concentration of the organic solvent is below the toxic threshold for your cell line (typically <0.5% for DMSO).- Run a vehicle control (medium with the same concentration of solvent) to differentiate between compound and solvent effects.[1] |
| Inconsistent results between experiments. | Variability in compound solubilization. | - Standardize the protocol for preparing and adding the compound to the culture medium.- Consider using a more robust solubilization method like cyclodextrin complexation for more consistent results. |
Quantitative Data: Solubility of Related Ecdysteroids
| Compound | Solvent | Approximate Solubility | Reference |
| 20-hydroxyecdysone | Ethanol | ~25 mg/mL | [2] |
| 20-hydroxyecdysone | DMSO | ~30 mg/mL | [2] |
| 20-hydroxyecdysone | Dimethyl formamide (B127407) (DMF) | ~30 mg/mL | [2] |
| 20-hydroxyecdysone | PBS (pH 7.2) | ~10 mg/mL | [2] |
| Ecdysterone/HP-β-CD Complex | Simulated Gastric Fluid (SGF) | 50.6 ± 0.11 mg/mL | [4] |
| Ecdysterone/HP-β-CD Complex | Simulated Intestinal Fluid (SIF) | 75.9 ± 0.38 mg/mL | [4] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using a Co-Solvent
This protocol describes the preparation of a stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of 100% DMSO to achieve the target stock concentration (e.g., 10-20 mM).
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming at 37°C can be applied if necessary to aid dissolution.[1]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Enhancing Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol provides a general method for preparing an ecdysteroid/HP-β-CD inclusion complex to improve aqueous solubility, based on the solvent evaporation method.[4]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Deionized water
-
Rotary evaporator
Procedure:
-
Determine the desired molar ratio of this compound to HP-β-CD (a 1:1 mass ratio has been shown to be effective for ecdysterone).[4]
-
Dissolve the this compound and HP-β-CD in a suitable volume of ethanol.
-
The solvent is then evaporated under reduced pressure using a rotary evaporator to form a thin film.
-
The resulting solid inclusion complex can be collected and further dried.
-
The solubility of the complex in aqueous buffers can then be determined and compared to the free compound.
Visualizations
Caption: Workflow for selecting a solubilization method.
Caption: Troubleshooting precipitation issues.
Caption: Putative non-genomic signaling pathway of ecdysteroids.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. angelbiology.com [angelbiology.com]
- 4. Preparation and characterisation of ecdysterone/hydroxypropyl-Β-cyclodextrin inclusion complex with enhanced oral and transdermal bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Insect neuropeptide - Wikipedia [en.wikipedia.org]
- 7. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijirt.org [ijirt.org]
- 9. Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of 25-Epi-28-epi-cyasterone in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of 25-Epi-28-epi-cyasterone in animal models.
Disclaimer: Specific bioavailability and pharmacokinetic data for this compound are limited in publicly available literature. Therefore, this guide utilizes data from the closely related and extensively studied ecdysteroid, 20-hydroxyecdysone (B1671079) (20E), as a proxy to provide relevant experimental protocols and quantitative insights.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound expected to be low?
A1: Ecdysteroids like this compound are steroid molecules with relatively poor water solubility.[1] This inherent lipophilicity leads to challenges in dissolution and absorption within the gastrointestinal (GI) tract. Furthermore, they are susceptible to first-pass metabolism in the liver, where enzymes can inactivate the compound before it reaches systemic circulation.[2] Studies on 20-hydroxyecdysone have shown that after oral administration, a significant portion is metabolized by gut microorganisms and in the liver, contributing to low bioavailability, which has been estimated to be around 1% in some rodent models.[2][3][4]
Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?
A2: Several formulation strategies can be employed to overcome the challenges of poor solubility and first-pass metabolism. The most well-documented and effective methods for ecdysteroids include:
-
Cyclodextrin (B1172386) Complexation: Encapsulating the ecdysteroid molecule within a cyclodextrin complex can significantly increase its aqueous solubility and dissolution rate.[5][6]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions in the GI tract, improving the solubilization and absorption of lipophilic drugs.[7][8]
-
Nanoparticle Formulations: Encapsulating the compound in polymeric nanoparticles can protect it from degradation in the GI tract, enhance its uptake, and potentially offer controlled release.[9][10]
Q3: What is a realistic expectation for bioavailability enhancement with these methods?
A3: Based on studies with 20-hydroxyecdysone, significant improvements can be achieved. For instance, complexation with hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to increase the oral bioavailability of 20-hydroxyecdysone in rats by approximately 2.97 times compared to the free compound.[5] While specific fold-increases will vary depending on the formulation and animal model, these advanced delivery systems offer a substantial advantage over administering the raw compound.
Q4: What analytical methods are suitable for quantifying this compound in plasma samples?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV or mass spectrometry (MS) detector, is the most common and reliable method for quantifying ecdysteroids in biological samples.[11] Specifically, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, which is crucial for accurately measuring the low concentrations of the compound expected in plasma after oral administration.
Q5: Are there differences in ecdysteroid metabolism between different animal models?
A5: Yes, metabolic rates and pathways can differ between species. For example, the oral bioavailability of 20-hydroxyecdysone was found to be approximately 12% in gerbils, which is significantly higher than the roughly 1% observed in rats.[4][12] It is crucial to consider these interspecies differences when extrapolating results to other species, including humans.
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations Between Animals
| Potential Cause | Troubleshooting Step |
| Inconsistent Gavage Technique | Ensure all personnel are properly trained in oral gavage to minimize stress and ensure consistent delivery to the stomach. Practice with a colored dye solution to verify technique. |
| Food Effects | The presence of food in the stomach can significantly alter drug absorption. Fast animals for a consistent period (e.g., 12 hours) before dosing, ensuring free access to water.[13] |
| Formulation Instability | If using a suspension or emulsion, ensure it is homogenous before each administration. Vortex or sonicate the formulation immediately before drawing each dose. For SEDDS, visually inspect for phase separation. |
| Coprophagy (in rodents) | Housing animals in cages with wire mesh floors can prevent coprophagy, which can lead to re-absorption of excreted compounds and affect pharmacokinetic profiles. |
Issue 2: Lower Than Expected Bioavailability with Enhanced Formulations
| Potential Cause | Troubleshooting Step |
| Suboptimal Formulation Parameters | Cyclodextrins: The molar ratio of drug to cyclodextrin is critical. Perform phase-solubility studies to determine the optimal ratio for complexation.[5] SEDDS: The ratio of oil, surfactant, and co-surfactant is key. Construct a ternary phase diagram to identify the optimal self-emulsifying region for your specific components.[14] Nanoparticles: Particle size, surface charge (zeta potential), and encapsulation efficiency all impact bioavailability. Characterize these parameters for each batch to ensure consistency.[15] |
| Incomplete Complexation/Encapsulation | Verify the formation of the cyclodextrin inclusion complex or the encapsulation within nanoparticles using techniques like Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), or Fourier-Transform Infrared Spectroscopy (FTIR).[5] |
| Precipitation in the GI Tract | For SEDDS, the formulation may not be robust to dilution in gastric fluids. Test the emulsion stability in simulated gastric and intestinal fluids (SGF and SIF).[5] For supersaturating systems, precipitation can occur. Consider adding a precipitation inhibitor to the formulation. |
| Extensive Gut Wall Metabolism | The intestinal wall also contains metabolic enzymes. If first-pass metabolism is very high, even improved solubility may not be sufficient. Consider co-administration with a known inhibitor of relevant cytochrome P450 enzymes (e.g., CYP3A4) in a preliminary study to test this hypothesis. |
Issue 3: Difficulty in Quantifying the Compound in Plasma
| Potential Cause | Troubleshooting Step |
| Insufficient Assay Sensitivity | The plasma concentrations, especially after oral dosing, may be very low. Use a highly sensitive analytical method like LC-MS/MS. Optimize the sample extraction procedure (e.g., solid-phase extraction) to concentrate the analyte and remove interfering substances. |
| Rapid Elimination | Ecdysteroids can have a short half-life.[16] Ensure your blood sampling schedule is frequent enough, especially at early time points (e.g., 5, 15, 30 minutes post-dose), to capture the peak plasma concentration (Cmax).[11] |
| Analyte Degradation | Ensure proper handling and storage of plasma samples. Add a stabilizer to collection tubes if the compound is known to be unstable. Store samples at -80°C until analysis. |
| Poor Recovery from Plasma | Optimize the protein precipitation and/or liquid-liquid extraction method. Test different organic solvents and pH conditions to maximize the recovery of the compound from the plasma matrix. |
Quantitative Data Summary
The following tables summarize pharmacokinetic data for 20-hydroxyecdysone (20E) in rats, which can serve as a reference for studies on this compound.
Table 1: Pharmacokinetic Parameters of 20-Hydroxyecdysone (20E) in Male Wistar Rats [11]
| Parameter | Intravenous (5 mg/kg) | Oral (50 mg/kg) |
| Cmax (ng/mL) | 8550 | 68 |
| Tmax (h) | 0.05 | 0.5 |
| AUC (ng*h/mL) | 5671 | 382 |
Table 2: Effect of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation on the Oral Bioavailability of 20-Hydroxyecdysone (20E) in Rats [5]
| Formulation | Cmax (µg/L) | Tmax (h) | AUC₀₋₂₄ (µg/L*h) | Relative Bioavailability (%) |
| Free 20E | 100.3 ± 18.1 | 0.5 | 398.7 ± 53.6 | 100 |
| 20E/HP-β-CD Complex | 258.4 ± 45.2 | 0.5 | 1184.2 ± 169.5 | 297 |
Experimental Protocols
Protocol 1: Preparation of a this compound/HP-β-CD Inclusion Complex
This protocol is adapted from a method for ecdysterone.[5]
-
Phase-Solubility Study: a. Prepare supersaturated solutions of this compound in aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0-50 mM). b. Shake the solutions at a constant temperature (e.g., 25°C) for 72 hours to reach equilibrium. c. Filter the solutions and analyze the concentration of the dissolved compound by HPLC to determine the optimal molar ratio for complexation.
-
Inclusion Complex Preparation (Solvent Evaporation Method): a. Based on the optimal mass ratio determined above (e.g., 1:1), dissolve this compound and HP-β-CD in ethanol (B145695). b. Remove the ethanol under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C). c. Dry the resulting solid in a vacuum oven to obtain the inclusion complex powder. d. Gently grind the powder to ensure homogeneity.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol is a general guideline and should be adapted based on specific experimental needs and institutional animal care and use committee (IACUC) guidelines.
-
Animal Model: a. Use adult male Sprague-Dawley or Wistar rats (e.g., 200-250 g). b. Acclimate the animals for at least one week before the experiment. c. Fast the animals for 12 hours prior to dosing, with free access to water.
-
Dosing: a. For oral administration, suspend the test formulation (e.g., free compound or cyclodextrin complex) in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water).[11] b. Administer the formulation via oral gavage at a constant volume (e.g., 10 mL/kg). c. For intravenous administration (to determine absolute bioavailability), dissolve the compound in a suitable vehicle (e.g., saline with a small amount of a solubilizing agent) and administer via a tail vein bolus injection.
-
Blood Sampling: a. Collect blood samples (approx. 200 µL) from the tail vein or another appropriate site at predetermined time points. b. Suggested time points for oral administration: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[11] c. Suggested time points for intravenous administration: 0 (pre-dose), 0.083, 0.25, 0.5, 1, 2, 4, and 8 hours post-dose.[11] d. Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Plasma Preparation and Analysis: a. Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma. b. Store the plasma samples at -80°C until analysis. c. Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
Visualizations
References
- 1. researchpublish.com [researchpublish.com]
- 2. primalpowersupplements.com [primalpowersupplements.com]
- 3. Ecdysteroid metabolism in mammals: The fate of ingested 20-hydroxyecdysone in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 20-Hydroxyecdysone bioavailability and pharmacokinetics in Gerbillus tarabuli, a gerbil model for metabolic syndrome studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation and characterisation of ecdysterone/hydroxypropyl-Β-cyclodextrin inclusion complex with enhanced oral and transdermal bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. archives.ijper.org [archives.ijper.org]
- 11. biophytis.com [biophytis.com]
- 12. researchgate.net [researchgate.net]
- 13. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration [mdpi.com]
- 14. Self-Emulsifying Drug Delivery Systems (SEDDS): Measuring Energy Dynamics to Determine Thermodynamic and Kinetic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nanoparticle formulations that allow for sustained delivery and brain targeting of the neuropeptide oxytocin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Practical uses for ecdysteroids in mammals including humans: an update - PMC [pmc.ncbi.nlm.nih.gov]
overcoming common challenges in phytoecdysteroid cell-based assays
Welcome to the Technical Support Center for Phytoecdysteroid Cell-Based Assays. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during in vitro studies with phytoecdysteroids. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and solutions in a straightforward question-and-answer format.
Issue 1: Phytoecdysteroid Solubility and Precipitation in Culture Media
Question: My phytoecdysteroid compound is precipitating out of solution when I add it to my cell culture medium. How can I resolve this?
Answer: Phytoecdysteroids, being steroidal in nature, can have limited aqueous solubility. Precipitation can lead to inaccurate dosing and inconsistent results. Here are several strategies to overcome this:
-
Proper Stock Solution Preparation:
-
Controlled Dilution:
-
Avoid "dilution shock": Do not add the concentrated stock solution directly into your final volume of aqueous culture medium. This sudden change in solvent polarity is a primary cause of precipitation.[3]
-
Serial Dilution: Perform one or more intermediate dilution steps. For example, first, dilute the DMSO stock into a smaller volume of serum-free media, vortex gently, and then add this intermediate dilution to the final culture volume.[2]
-
Drop-wise Addition: Add the phytoecdysteroid solution to the culture medium drop-by-drop while gently swirling the medium to ensure rapid and even dispersion.
-
-
Final Solvent Concentration:
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture is low enough to be non-toxic to your cells, typically ≤ 0.5%, and ideally ≤ 0.1%.[2][3]
-
Always include a "vehicle control" in your experiments, which consists of cells treated with the same final concentration of the solvent used to dissolve the phytoecdysteroid.[3] This will help you to distinguish the effects of the phytoecdysteroid from the effects of the solvent.
-
Issue 2: Inconsistent or Non-Reproducible Results
Question: I am observing high variability between wells and experiments. What are the likely causes and how can I improve consistency?
Answer: Inconsistent results are a common frustration in cell-based assays. Several factors can contribute to this issue:
-
Cell Seeding and Plating:
-
Inconsistent Cell Numbers: Ensure you have a homogenous single-cell suspension before plating. Uneven cell distribution will lead to variability in the starting cell number per well.
-
Optimal Seeding Density: Plating too few cells may lead to poor growth, while too many can result in premature confluency and altered cellular responses. Determine the optimal seeding density for your specific cell line and assay duration through a preliminary experiment.
-
Edge Effects: Wells on the perimeter of a microplate are more prone to evaporation, which can concentrate media components and affect cell growth. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.
-
-
Pipetting and Reagent Handling:
-
Pipetting Technique: Use calibrated pipettes and maintain a consistent pipetting technique to ensure accurate and uniform delivery of cells, compounds, and reagents.
-
Reagent Temperature: Allow all reagents to equilibrate to the appropriate temperature before use, as temperature fluctuations can affect reaction rates and cellular processes.[4]
-
-
Compound Stability:
-
Some phytoecdysteroids may not be stable in culture medium over long incubation periods. Consider performing a time-course experiment to determine the optimal incubation time.
-
Issue 3: Low Signal or No Response in Reporter Gene Assays
Question: My luciferase reporter assay is showing a very low signal or no induction after treatment with a phytoecdysteroid. What could be the problem?
Answer: A weak or absent signal in a reporter gene assay can be due to several factors related to the cells, the reporter construct, or the experimental conditions.
-
Cellular Factors:
-
Receptor Expression: Confirm that your chosen cell line expresses the target receptor for the phytoecdysteroid you are studying (e.g., ecdysone (B1671078) receptor or a potential mammalian nuclear receptor).
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase. Stressed or unhealthy cells will have compromised transcriptional and translational machinery.
-
-
Transfection and Reporter Construct:
-
Transfection Efficiency: If using transient transfection, optimize the transfection protocol to ensure a high percentage of cells have taken up the reporter plasmid.
-
Promoter Strength: The promoter driving the reporter gene should be responsive to the signaling pathway activated by the phytoecdysteroid.
-
-
Assay Conditions:
-
Compound Concentration: The concentration of the phytoecdysteroid may be too low to elicit a response. Perform a dose-response experiment with a wide range of concentrations.
-
Incubation Time: The induction of gene expression is a time-dependent process. An insufficient incubation time may not allow for detectable levels of the reporter protein to accumulate.
-
Lysis and Detection: Ensure that the cell lysis is complete and that the luciferase assay reagent is fresh and active.
-
Issue 4: Suspected Artifacts in MTT or Other Tetrazolium-Based Viability Assays
Question: I am seeing an unexpected increase in viability with my phytoecdysteroid treatment in an MTT assay, or my results are conflicting with other viability measures. Could this be an artifact?
Answer: Yes, phytoecdysteroids and other natural compounds with antioxidant properties can directly reduce the MTT tetrazolium salt to formazan (B1609692), independent of cellular metabolic activity.[5][6][7] This leads to a false-positive signal, suggesting higher viability than is actually present.
-
How to Confirm Interference:
-
Cell-Free Assay: Run a control experiment where you add the phytoecdysteroid at various concentrations to the culture medium without cells, and then perform the MTT assay. A color change in the absence of cells indicates direct reduction of the MTT reagent by your compound.[5]
-
-
Alternative Viability Assays:
-
If interference is confirmed, use a viability assay that is not based on tetrazolium reduction. Suitable alternatives include:
-
Crystal Violet Staining: Measures cell number based on staining of cellular proteins.
-
Trypan Blue Exclusion Assay: Differentiates viable from non-viable cells based on membrane integrity.
-
LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells.
-
ATP-Based Assays: Quantify the amount of ATP in viable cells.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range to test for a new phytoecdysteroid in a cell-based assay?
A1: For a novel phytoecdysteroid, it is advisable to start with a broad, logarithmic dose-response curve, for example, ranging from 1 nM to 100 µM. This wide range will help in identifying the concentrations that elicit a biological effect, induce cytotoxicity, or have no effect.
Q2: How do I choose the right cell line for my phytoecdysteroid study?
A2: The choice of cell line depends on the biological effect you wish to study. For example:
-
Anabolic/Muscle Growth Effects: C2C12 myoblasts are a common and well-characterized model for studying muscle differentiation and protein synthesis.[8]
-
Anti-inflammatory Effects: Macrophage cell lines like RAW 264.7 can be used.
-
Anticancer Effects: A panel of cancer cell lines relevant to the cancer type of interest should be used (e.g., MCF-7 for breast cancer).[9]
-
Reporter Assays: For studying receptor activation, cell lines that are easily transfectable and have low endogenous receptor activity (if you are introducing an exogenous receptor) are ideal, such as HEK293T cells.[10]
Q3: What are the key controls I should include in my phytoecdysteroid cell-based assays?
A3: A well-designed experiment with proper controls is crucial for interpreting your results accurately. Key controls include:
-
Untreated Control: Cells cultured in medium without any treatment.
-
Vehicle Control: Cells treated with the same volume and concentration of the solvent (e.g., DMSO) used to dissolve the phytoecdysteroid. This is critical to ensure that the observed effects are not due to the solvent.[3]
-
Positive Control: A compound known to elicit the expected response in your assay (e.g., insulin (B600854) for a protein synthesis assay in C2C12 cells).
-
Negative Control: A compound known to be inactive in your assay system.
Q4: Can phytoecdysteroids be toxic to cells?
A4: Yes, like any compound, phytoecdysteroids can be cytotoxic at high concentrations.[11] It is essential to perform a cytotoxicity assay (e.g., MTT, but be mindful of potential artifacts, or LDH release assay) to determine the concentration range that is non-toxic to your cells. This will allow you to study the biological effects of the phytoecdysteroid without the confounding factor of cell death.
Quantitative Data Summary
The following tables provide a summary of quantitative data for common parameters in phytoecdysteroid cell-based assays.
Table 1: Recommended Seeding Densities for C2C12 Cells
| Plate Format | Seeding Density (cells/cm²) | Approximate Cells/Well | Purpose |
| 96-well | 1 x 10⁴ | 3,200 | Proliferation/Viability Assays |
| 24-well | 1 x 10⁴ | 19,000 | Protein/RNA extraction |
| 6-well | 1 x 10⁴ | 96,000 | Western Blotting, larger scale experiments |
Note: Optimal seeding density should be empirically determined for your specific experimental conditions and cell line passage number.
Table 2: Reported IC50/EC50 Values for Selected Phytoecdysteroids
| Phytoecdysteroid | Assay Type | Cell Line | Reported Value | Reference |
| 20-Hydroxyecdysone | Cytotoxicity (MTT) | MCF-7 (Breast Cancer) | > 100 µM | [9] |
| 20-Hydroxyecdysone | Cytotoxicity (MTT) | MDA-MB-231 (Breast Cancer) | ~50 µM | [9] |
| Ajugasterone C | Cytotoxicity | MCF-7 (Breast Cancer) | IC50 ~30 µg/mL | [12] |
| Ponasterone A | Ecdysone Receptor Reporter Assay | HEK293T | EC50 values are highly dependent on the specific reporter system | [13] |
IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. These values can vary significantly based on experimental conditions.
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity Assessment
This protocol is for determining the cytotoxic potential of a phytoecdysteroid. Be aware of the potential for interference as described in the troubleshooting section.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the phytoecdysteroid in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the phytoecdysteroid. Include untreated and vehicle controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: SUnSET Assay for Protein Synthesis Measurement
The SUnSET (Surface Sensing of Translation) assay is a non-radioactive method to measure global protein synthesis.[14][15]
-
Cell Culture and Treatment: Culture your cells (e.g., C2C12 myotubes) and treat them with the desired concentrations of phytoecdysteroid for the specified time.
-
Puromycin (B1679871) Labeling: Add puromycin to the culture medium at a final concentration of 1-10 µg/mL and incubate for a short period (e.g., 15-30 minutes). Puromycin will be incorporated into newly synthesized polypeptide chains.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against puromycin overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities for puromycin incorporation and normalize to a loading control (e.g., GAPDH or β-actin). An increase in the puromycin signal indicates an increase in protein synthesis.[16]
Visualizations
Phytoecdysteroid Signaling Pathway
Caption: PI3K/Akt/mTOR signaling pathway activated by phytoecdysteroids.
Experimental Workflow for Optimizing Phytoecdysteroid Concentration
Caption: Workflow for determining the optimal phytoecdysteroid concentration.
Troubleshooting Logic for Inconsistent Results
Caption: A logical guide to troubleshooting inconsistent experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. A luciferase reporter assay for ecdysone agonists using HEK293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phytoecdysteroids: Quantification in Selected Plant Species and Evaluation of Some Effects on Gastric Smooth Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
- 13. researchgate.net [researchgate.net]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. Measuring Protein Synthesis in Cultured Cells and Mouse Tissues Using the Non-radioactive SUnSET Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Time Course of Phytoecdysteroid-Induced Protein Synthesis in Skeletal Muscles of Mice | The Honors College [honors.appstate.edu]
Technical Support Center: Optimization of Extraction Protocols for Cyasterone Isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of cyasterone (B1669384) isomers. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in extracting cyasterone isomers from plant materials?
A1: The main challenges in extracting cyasterone and its isomers stem from their polar, sugar-like properties, which makes them difficult to separate from other polar plant constituents.[1] Plant extracts are often complex mixtures containing various structurally similar ecdysteroids, alongside interfering compounds like chlorophyll, lipids, and phenols, which can complicate purification and quantification.
Q2: Which solvent system is most effective for the extraction of cyasterone isomers?
A2: The choice of solvent is critical and significantly impacts extraction efficiency. Generally, polar solvents are preferred. Methanol (B129727) and ethanol (B145695) are commonly used for the initial extraction.[1] Studies have shown that a mixture of methanol, ethanol, and water can be highly effective for extracting ecdysteroids.[2][3] The polarity of the solvent system plays a crucial role in the yield of phytochemicals.[4][5] For instance, a solid-liquid extraction with a methanol:ethanol:water (30:25:45; v/v/v) mixture has been shown to yield good results for ecdysteroids.[2][3]
Q3: How can I improve the separation of cyasterone isomers during HPLC analysis?
A3: Achieving good resolution between steroid isomers can be challenging.[6] For HPLC separation, consider the following:
-
Column Chemistry: Biphenyl and phenyl-hexyl stationary phases can offer different selectivity for aromatic and moderately polar analytes compared to standard C18 columns, which can improve the resolution of structural isomers.[6][7]
-
Mobile Phase Optimization: Systematically varying the organic-to-aqueous ratio of the mobile phase is crucial. Using methanol as the organic modifier can sometimes provide better selectivity for isomers than acetonitrile.[6] Adjusting the pH of the mobile phase can also influence separation.[7]
-
Temperature Control: Maintaining a constant and optimized column temperature can improve peak shape and reproducibility.[7]
Q4: What are the advantages of modern extraction techniques like SFE, MAE, and UAE over conventional solvent extraction?
A4: Modern extraction techniques offer several advantages over traditional methods like Soxhlet and maceration:
-
Supercritical Fluid Extraction (SFE): This method is environmentally friendly, using non-toxic CO2 as the primary solvent. It allows for high selectivity by adjusting pressure and temperature and yields solvent-free extracts.[8][9]
-
Microwave-Assisted Extraction (MAE): MAE significantly reduces extraction time and solvent consumption.[10][11][12] It offers efficient and uniform heating of the sample matrix.[10]
-
Ultrasound-Assisted Extraction (UAE): UAE enhances extraction efficiency by using ultrasonic waves to disrupt plant cell walls, leading to higher yields in shorter times with reduced solvent use.[13][14]
Troubleshooting Guides
Conventional Solvent Extraction
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Extraction Yield | - Inappropriate solvent polarity.- Insufficient extraction time or temperature.- Inadequate grinding of plant material. | - Test a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, and their aqueous mixtures).[4][5]- Increase extraction time and/or temperature (while monitoring for potential degradation).- Ensure the plant material is finely powdered to increase surface area. |
| Poor Isomer Separation in HPLC | - Co-elution with interfering compounds.- Suboptimal HPLC conditions. | - Perform a sample clean-up step using Solid Phase Extraction (SPE) before HPLC analysis.- Optimize HPLC mobile phase composition, column type, and temperature.[7][15] |
| Analyte Degradation | - Exposure to high temperatures for extended periods.- Presence of degrading enzymes in the plant material. | - Use moderate temperatures for extraction.- Consider blanching the plant material before extraction to deactivate enzymes. |
Supercritical Fluid Extraction (SFE)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Extraction Yield | - Incorrect pressure or temperature settings.- Insufficient co-solvent (modifier) concentration.- Low density of the supercritical fluid. | - Optimize pressure and temperature to enhance the solubility of cyasterone isomers.[9][16][17]- Increase the percentage of polar co-solvents like methanol or ethanol to improve the extraction of polar compounds.[17][18]- Adjust pressure and temperature to increase the fluid density.[9] |
| Poor Selectivity | - Operating conditions are not optimized for the target compounds. | - Fine-tune the pressure and temperature to selectively extract the desired isomers. SFE allows for high selectivity by manipulating these parameters.[8]- Consider a fractional extraction approach by collecting extracts at different pressure/temperature intervals. |
| Clogging of the System | - Particulate matter from the sample.- Precipitation of the extract in the restrictor. | - Ensure the sample is properly packed with glass wool or frits to prevent particle carry-over.- Heat the restrictor to prevent the extracted compounds from precipitating and causing a blockage. |
Microwave-Assisted Extraction (MAE)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Extraction Yield | - Inappropriate solvent choice (low dielectric constant).- Suboptimal microwave power or extraction time.- High solid-to-liquid ratio. | - Use a solvent with a high dielectric constant (e.g., ethanol, methanol, water) to efficiently absorb microwave energy.[10][19]- Optimize the microwave power and irradiation time.[19][20]- Reduce the amount of plant material relative to the solvent volume.[21] |
| Analyte Degradation | - Excessive heating due to high microwave power or long exposure time. | - Use a lower microwave power setting or a pulsed microwave application.- Monitor the temperature inside the extraction vessel and keep it below the degradation point of the analytes.[11] |
| Inconsistent Results | - Uneven heating within the microwave cavity.- Changes in sample moisture content. | - Use a microwave system with a rotating turntable for more uniform heating.- Ensure consistent moisture content in the plant material before extraction. |
Ultrasound-Assisted Extraction (UAE)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Extraction Yield | - Insufficient ultrasonic power or frequency.- Suboptimal extraction time or temperature.- High viscosity of the extraction solvent. | - Optimize the ultrasonic power and frequency.[13]- Adjust the extraction time and temperature.[13]- Choose a solvent with lower viscosity to enhance the cavitation effect. |
| Analyte Degradation | - Generation of free radicals at high ultrasonic intensity.- Overheating of the sample. | - Use a lower ultrasonic power or a pulsed sonication mode.- Use a cooling bath to maintain a constant low temperature during extraction.[22] |
| Probe Fouling (for probe-type sonicators) | - Accumulation of plant material on the probe tip. | - Clean the ultrasonic probe regularly between samples.- Ensure there is sufficient solvent to allow for free movement of the sample particles. |
Data Presentation
Table 1: Comparison of Extraction Methods for Phytoecdysteroids
| Extraction Method | Typical Solvents | Key Parameters | Advantages | Disadvantages |
| Conventional Solvent Extraction (e.g., Soxhlet) | Methanol, Ethanol, Acetone | - Solvent Polarity- Temperature- Extraction Time | - Simple setup- Well-established | - Time-consuming- Large solvent consumption- Potential for thermal degradation |
| Supercritical Fluid Extraction (SFE) | Supercritical CO2 with co-solvents (e.g., Methanol, Ethanol) | - Pressure- Temperature- Co-solvent %- Flow Rate | - Environmentally friendly- High selectivity- Solvent-free extract | - High initial equipment cost- Requires optimization of multiple parameters[23] |
| Microwave-Assisted Extraction (MAE) | Polar solvents (e.g., Ethanol, Methanol, Water) | - Microwave Power- Temperature- Extraction Time- Solvent Choice | - Rapid extraction- Reduced solvent usage- High efficiency | - Potential for localized overheating- Requires microwave-transparent vessels |
| Ultrasound-Assisted Extraction (UAE) | Various organic solvents | - Ultrasonic Power- Frequency- Temperature- Extraction Time | - Fast and efficient- Reduced solvent and energy consumption- Suitable for heat-sensitive compounds | - Potential for free radical formation at high intensity- Probe maintenance required for some systems |
Table 2: Quantitative Comparison of Selected Extraction Parameters for Ecdysteroids
| Extraction Method | Plant Source | Target Compound(s) | Optimized Conditions | Yield/Efficiency | Reference |
| Solvent Extraction | Spinach | 20-Hydroxyecdysone, Makisterone A | Methanol:Ethanol:Water (30:25:45, v/v/v) | 20E: 0.52–428 µg/g, MaA: 2.18–67.2 µg/g | [2] |
| Supercritical Fluid Extraction (SFE) | Wedelia calendulacea | Wedelolactone (B1682273) | 25 MPa, 40 °C, 10% modifier, 90 min | 8.01 ± 0.34 mg/100 g | [16] |
| SFE | Ammi visnaga | Khellin, Visnagin | CO2 with 5% Methanol | Highest percentage of furanochromones (30.1%) compared to solvent extraction | [24] |
| SFE | Rice Bran | γ-Oryzanol | 50°C, 68,901 kPa, 25 min | 5.39 mg/g (four times higher than solvent extraction) | [25] |
| Microwave-Assisted Extraction (MAE) | Cynara scolymus | Flavonoids, Phenolic acids | 70°C, 3-5 min, 50% ethanol | 2.01g FA/100g, 0.84g FV/100g | [26] |
Experimental Protocols
Protocol 1: Conventional Solvent Extraction (Maceration)
-
Sample Preparation: Dry the plant material at 40-50°C and grind it into a fine powder.
-
Extraction:
-
Weigh 10 g of the powdered plant material into a flask.
-
Add 100 mL of 80% methanol.
-
Seal the flask and place it on a magnetic stirrer at room temperature for 24 hours.
-
-
Filtration: Filter the extract through Whatman No. 1 filter paper.
-
Re-extraction: Repeat the extraction process on the plant residue two more times with fresh solvent to ensure complete extraction.
-
Solvent Evaporation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Sample Reconstitution: Reconstitute the dried extract in a known volume of mobile phase for HPLC analysis.
Protocol 2: Supercritical Fluid Extraction (SFE)
-
Sample Preparation: Dry and grind the plant material to a consistent particle size (e.g., 0.5 mm). Mix the sample with glass beads to prevent clumping.
-
System Setup:
-
Load the sample into the extraction vessel.
-
Set the extraction pressure (e.g., 25 MPa) and temperature (e.g., 40°C).
-
Set the CO2 flow rate (e.g., 2 mL/min).
-
Introduce a polar co-solvent (e.g., 10% ethanol) into the CO2 stream.
-
-
Extraction:
-
Pressurize the system and allow it to equilibrate for a short period (static extraction).
-
Begin the dynamic extraction by flowing the supercritical fluid through the sample for the desired time (e.g., 90 minutes).
-
-
Collection: De-pressurize the fluid in a collection vessel, causing the CO2 to turn into a gas and the extracted compounds to precipitate.
-
Sample Preparation for Analysis: Dissolve the collected extract in a suitable solvent for HPLC analysis.
Protocol 3: Microwave-Assisted Extraction (MAE)
-
Sample Preparation: Use dried and powdered plant material.
-
Extraction:
-
Place 1 g of the sample into a microwave-safe extraction vessel.
-
Add 20 mL of the chosen solvent (e.g., 70% ethanol).
-
Seal the vessel and place it in the microwave extractor.
-
Set the microwave power (e.g., 400 W) and extraction time (e.g., 5 minutes). Set a maximum temperature to avoid degradation (e.g., 70°C).
-
-
Cooling and Filtration:
-
Allow the vessel to cool to room temperature.
-
Filter the extract to remove the plant material.
-
-
Analysis: The filtrate can be directly analyzed by HPLC or after appropriate dilution.
Protocol 4: Ultrasound-Assisted Extraction (UAE)
-
Sample Preparation: Use dried and powdered plant material.
-
Extraction:
-
Place 5 g of the sample in a flask.
-
Add 50 mL of the extraction solvent.
-
Place the flask in an ultrasonic bath or insert an ultrasonic probe.
-
Sonicate for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 40°C).
-
-
Filtration and Concentration:
-
Filter the mixture to separate the extract from the plant residue.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
-
Analysis: Reconstitute the extract for HPLC analysis.
Visualizations
Caption: General experimental workflow for the extraction and analysis of cyasterone isomers.
Caption: Logical workflow for troubleshooting extraction and analysis issues.
Caption: Conceptual pathway from extraction to biological assessment of cyasterone isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Solvent polarity mediates phytochemical yield and antioxidant capacity of Isatis tinctoria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Supercritical Fluid Extraction as a Potential Extraction Technique for the Food Industry [mdpi.com]
- 9. ajgreenchem.com [ajgreenchem.com]
- 10. Microwave-assisted extraction of functional compounds from plants: A Review :: BioResources [bioresources.cnr.ncsu.edu]
- 11. researchgate.net [researchgate.net]
- 12. sysrevpharm.org [sysrevpharm.org]
- 13. Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ultrasound-Assisted Extraction for Food, Pharmacy, and Biotech Industries | Springer Nature Experiments [experiments.springernature.com]
- 15. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimization of supercritical fluid extraction and HPLC identification of wedelolactone from Wedelia calendulacea by orthogonal array design - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. applications.emro.who.int [applications.emro.who.int]
- 20. Recent Advances in Microwave Assisted Extraction of Bioactive Compounds from Complex Herbal Samples: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. books.rsc.org [books.rsc.org]
- 22. 2024.sci-hub.se [2024.sci-hub.se]
- 23. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 24. Assessment of Conventional Solvent Extraction vs. Supercritical Fluid Extraction of Khella (Ammi visnaga L.) Furanochromones and Their Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. lib3.dss.go.th [lib3.dss.go.th]
- 26. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
stability and degradation of 25-Epi-28-epi-cyasterone in solution
Welcome to the Technical Support Center for 25-Epi-28-epi-cyasterone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.
Disclaimer: Specific stability and degradation data for this compound are limited in published literature. The information provided herein is based on the general behavior of structurally related phytoecdysteroids, such as cyasterone (B1669384) and 20-hydroxyecdysone, and established principles of drug stability testing.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including:
-
pH: Both acidic and basic conditions can catalyze hydrolysis and isomerization reactions.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.
-
Light: Exposure to UV or ambient light can lead to photodegradation.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the formation of oxidation products.
-
Solvent: The choice of solvent can impact the stability of the compound. For cell culture experiments, it is crucial to assess stability in the specific medium being used.
Q2: How should I prepare and store stock solutions of this compound to minimize degradation?
A2: To ensure the stability of your stock solutions, we recommend the following:
-
Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for creating high-concentration stock solutions of phytoecdysteroids.
-
Storage Conditions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or by wrapping the vials in aluminum foil.
-
Working Solutions: For cell culture experiments, it is advisable to prepare fresh working solutions from the stock solution on the day of use. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: I am seeing unexpected peaks in my HPLC chromatogram when analyzing this compound. What could be the cause?
A3: Unexpected peaks in your chromatogram could be due to several reasons:
-
Degradation Products: The compound may have degraded due to improper storage or handling, or exposure to harsh conditions during sample preparation.
-
Impurities: The initial material may contain impurities from the synthesis or extraction process.
-
Contamination: The sample or the HPLC system may be contaminated.
-
Matrix Effects: Components of your sample matrix (e.g., cell culture medium) may be interfering with the analysis.
To troubleshoot, we recommend running a blank (solvent only), a control sample of freshly prepared solution, and comparing the chromatograms. Performing a forced degradation study (see Experimental Protocols section) can help to identify potential degradation products.
Q4: What are the potential degradation pathways for this compound?
A4: Based on the structure of cyasterone and related ecdysteroids, potential degradation pathways include:
-
Hydrolysis: The lactone ring in the side chain is susceptible to hydrolysis under basic conditions.
-
Dehydration: The tertiary hydroxyl groups on the steroid nucleus can be eliminated under acidic conditions, leading to the formation of double bonds.
-
Isomerization (Epimerization): Changes in pH or temperature can potentially lead to epimerization at chiral centers.
-
Oxidation: The polyhydroxylated structure can be susceptible to oxidation, leading to the formation of additional keto or hydroxyl groups.
-
Photodegradation: The enone chromophore in the B-ring can absorb UV light, potentially leading to dimerization or other photochemical reactions.
Troubleshooting Guide for HPLC Analysis
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | - Interaction with active silanols on the column. - Inappropriate mobile phase pH. - Column overload. | - Use a high-purity, end-capped C18 column. - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Reduce the injection volume or sample concentration. |
| Split Peaks | - Column contamination or blockage. - Sample solvent incompatible with the mobile phase. - Column void. | - Flush the column with a strong solvent or replace the column frit. - Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase. - Replace the column if a void has formed at the inlet. |
| Inconsistent Retention Times | - Inadequate column equilibration. - Fluctuations in mobile phase composition or temperature. - Pump malfunction or leaks. | - Ensure sufficient equilibration time between gradient runs. - Use a column oven to maintain a constant temperature. Prepare fresh mobile phase daily. - Check for leaks and perform pump maintenance. |
| Loss of Signal/Peak Area | - Degradation of the analyte in the sample vial. - Adsorption of the analyte to the vial or system components. - Detector issue. | - Use an autosampler with temperature control. Prepare fresh samples. - Use silanized vials. - Check the detector lamp and settings. |
Experimental Protocols
Protocol 1: Forced Degradation Study of a Phytoecdysteroid
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
Objective: To generate degradation products of the phytoecdysteroid under various stress conditions. A degradation of 5-20% is generally targeted.
Materials:
-
Phytoecdysteroid (e.g., this compound)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
pH meter
-
HPLC system with a UV or DAD detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the phytoecdysteroid in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
If no degradation is observed, repeat with 1 M HCl.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
If no degradation is observed, repeat at 60°C.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Incubate at room temperature for 24 hours, protected from light.
-
Analyze aliquots at various time points.
-
-
Thermal Degradation:
-
Place a solid sample of the phytoecdysteroid in an oven at 80°C for 48 hours.
-
Also, place a vial of the stock solution (1 mg/mL in methanol) in the oven at 60°C for 48 hours.
-
Analyze samples at different time points.
-
-
Photodegradation:
-
Expose a solid sample and a solution of the phytoecdysteroid to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).
-
Keep control samples wrapped in aluminum foil to protect them from light.
-
Analyze the exposed and control samples.
-
-
HPLC Analysis:
-
Analyze all samples using a stability-indicating HPLC method. A gradient method is often required to separate the parent compound from its degradation products.
-
Example HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds.
-
Flow Rate: 1.0 mL/min
-
Detection: 242 nm (typical for ecdysteroids)
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Calculate the percentage of degradation for each condition.
-
Assess the peak purity of the parent compound to ensure the method is stability-indicating.
-
If using HPLC-MS, identify the mass of the degradation products to propose their structures.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate relevant signaling pathways and a typical experimental workflow for stability analysis.
Technical Support Center: Minimizing Off-Target Effects of 25-Epi-28-epi-cyasterone in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of 25-Epi-28-epi-cyasterone in cellular assays. The following information is designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known primary mechanism of action?
A1: this compound is a stereoisomer of cyasterone (B1669384), a natural phytoecdysteroid. Phytoecdysteroids are plant-derived compounds that are structurally similar to insect molting hormones. The parent compound, cyasterone, has been reported to act as a natural inhibitor of the Epidermal Growth Factor Receptor (EGFR)[1][2]. Additionally, cyasterone has been observed to exert protective effects through the activation of the PI3K/Akt signaling pathway in certain cellular contexts[3]. Therefore, the presumed on-target effect of this compound is likely related to the modulation of these pathways.
Q2: What are off-target effects and why are they a concern when using this compound?
A2: Off-target effects occur when a compound interacts with unintended biological molecules, such as receptors, enzymes, or signaling proteins, in addition to its intended target. These unintended interactions can lead to misleading experimental results, cytotoxicity, or the activation of unanticipated signaling cascades, thereby complicating the interpretation of the compound's specific activity. For phytoecdysteroids like this compound, while generally considered to have low toxicity in mammals, the possibility of off-target effects cannot be disregarded, especially at higher concentrations[4][5][6].
Q3: How can I establish an appropriate concentration range for my experiments to minimize off-target effects?
A3: Establishing a "therapeutic window" is crucial. This involves determining the concentration range where the compound elicits its intended on-target effect without causing significant cytotoxicity. This is achieved by performing parallel dose-response experiments for both the desired cellular response (e.g., inhibition of EGFR phosphorylation) and cell viability (e.g., using an MTT assay). The goal is to identify a concentration that provides a robust on-target signal with minimal impact on cell health.
Q4: What are essential controls to include in my cellular assays with this compound?
A4: A comprehensive set of controls is fundamental to interpreting your data accurately. These should include:
-
Vehicle Control: The solvent used to dissolve the this compound (e.g., DMSO) at the same final concentration as in the experimental wells. This control accounts for any effects of the solvent itself.
-
Positive Control: A well-characterized compound known to produce the same on-target effect. For example, if you are studying EGFR inhibition, a known EGFR inhibitor like Gefitinib would be an appropriate positive control.
-
Negative Control: An untreated sample or a sample treated with a compound known to be inactive for the target of interest.
-
Cell-Free Controls: In some assays, like luciferase-based reporter assays, it is important to test if the compound directly inhibits the reporter enzyme.
Q5: What is an orthogonal assay and why is it important for validating my findings?
A5: An orthogonal assay is an independent method that measures the same biological endpoint through a different technique. Using an orthogonal assay helps to confirm that the observed effect of this compound is genuine and not an artifact of the primary assay. For example, if you observe decreased cell proliferation with a colorimetric assay like MTT, you could validate this with a direct cell counting method or a fluorescence-based viability assay.
Troubleshooting Guides
Issue 1: High Variability Between Replicates in a Luciferase Reporter Assay
-
Possible Cause: Pipetting errors, inconsistent cell seeding, or issues with reagent stability.
-
Troubleshooting Steps:
-
Master Mixes: Prepare master mixes for transfection reagents, compound dilutions, and luciferase assay reagents to ensure uniform dispensing across wells.
-
Calibrated Pipettes: Use calibrated single and multichannel pipettes to minimize volume variations.
-
Cell Seeding: Ensure a homogenous cell suspension before plating and visually inspect plates for even cell distribution.
-
Reagent Stability: Prepare luciferase reagents fresh and protect them from light. Allow reagents to equilibrate to room temperature before use as recommended by the manufacturer.[7][8]
-
Plate Type: Use opaque, white-walled plates for luminescence assays to maximize signal and prevent crosstalk between wells.[4]
-
Issue 2: Unexpected Cytotoxicity Observed in an MTT Assay
-
Possible Cause: The compound concentration may be too high, the vehicle (e.g., DMSO) concentration may be toxic, or the compound may be precipitating out of solution.
-
Troubleshooting Steps:
-
Concentration Range: Test a wider, logarithmic range of concentrations, starting from nanomolar levels, to identify the cytotoxic threshold.
-
Vehicle Toxicity: Run a vehicle control with serial dilutions of the solvent to determine its toxic concentration for your specific cell line.
-
Solubility: Visually inspect the treatment media for any signs of compound precipitation. If necessary, adjust the solvent or sonicate the stock solution.
-
Incubation Time: Reduce the incubation time with the compound to see if the toxicity is time-dependent.
-
Issue 3: Inconsistent Results in a Western Blot for Target Protein Phosphorylation
-
Possible Cause: Variability in cell lysis, protein quantification, or antibody incubation.
-
Troubleshooting Steps:
-
Lysis Buffer: Use a lysis buffer containing fresh phosphatase and protease inhibitors to preserve the phosphorylation status of your target protein.
-
Protein Quantification: Perform a reliable protein quantification assay (e.g., BCA) to ensure equal loading of protein in each lane of the gel.
-
Loading Control: Always probe for a loading control (e.g., GAPDH, β-actin) to confirm equal protein loading across all lanes.
-
Antibody Dilution and Incubation: Optimize the primary and secondary antibody concentrations and incubation times to achieve a good signal-to-noise ratio.[5][9][10]
-
Data Presentation
Table 1: Hypothetical On-Target vs. Off-Target Activity of this compound
| Assay Type | Target/Pathway | Cell Line | EC50 / IC50 (µM) | Therapeutic Index (TI) |
| On-Target Assays | ||||
| EGFR Phosphorylation | EGFR | A549 | 2.5 | 10 |
| PI3K/Akt Pathway Activation | PI3K/Akt | BMSC | 1.8 | 13.9 |
| Off-Target/Cytotoxicity Assays | ||||
| Cell Viability (MTT) | General Cytotoxicity | A549 | 25 | - |
| Cell Viability (MTT) | General Cytotoxicity | BMSC | 25 | - |
| GPCR Screen (Luciferase) | Panel of 50 GPCRs | HEK293 | > 50 (for all targets) | - |
Note: The Therapeutic Index (TI) is calculated as the IC50 (Cytotoxicity) / EC50 (On-Target Activity).
Experimental Protocols
Protocol 1: Determining the Therapeutic Window using an MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in culture medium, typically from 100 µM down to 1 nM.
-
Treatment: Remove the old medium and add 100 µL of the medium containing the different compound concentrations. Include vehicle-only controls.
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell doubling time and experimental design.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[11][12][13][14][15]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the percent viability against the log of the compound concentration to determine the IC50 value.
Protocol 2: On-Target Validation via Western Blot for EGFR Phosphorylation
-
Cell Culture and Treatment: Grow A549 cells to 80-90% confluency. Serum-starve the cells overnight, then treat with different concentrations of this compound for 1-2 hours. Stimulate with EGF (100 ng/mL) for 15 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.[5][10][16][17]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against phospho-EGFR overnight at 4°C. Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe for total EGFR and a loading control (e.g., GAPDH) to normalize the data.
Protocol 3: Off-Target Screening using a GPCR-Luciferase Reporter Assay
-
Transfection: Co-transfect HEK293 cells in a 96-well plate with a GPCR expression vector and a corresponding response element-luciferase reporter vector (e.g., CRE-luciferase for Gs-coupled GPCRs).[7][8][11][12][13]
-
Compound Treatment: 24 hours post-transfection, treat the cells with this compound at a high concentration (e.g., 10 µM and 50 µM) for a specified period.
-
Agonist Stimulation: Add a known agonist for the expressed GPCR to stimulate the signaling pathway.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol (e.g., Dual-Glo Luciferase Assay System).
-
Data Analysis: Compare the luciferase signal in the compound-treated wells to the vehicle-treated wells to identify any significant inhibition or activation, which would indicate a potential off-target interaction.
Visualizations
Caption: Workflow for characterizing and minimizing off-target effects.
Caption: Known and potential signaling pathways for this compound.
Caption: Troubleshooting logic for unexpected cytotoxicity.
References
- 1. Cyasterone has a protective effect on steroid-induced Osteonecrosis of the femoral head - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. Phytoecdysteroid - Wikipedia [en.wikipedia.org]
- 5. Practical uses for ecdysteroids in mammals including humans: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phytoecdysteroids effects on mammalians, isolation and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. joe.bioscientifica.com [joe.bioscientifica.com]
- 11. Luciferase Reporter Assay for Deciphering GPCR Pathways [worldwide.promega.com]
- 12. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. benchchem.com [benchchem.com]
- 15. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 16. news-medical.net [news-medical.net]
- 17. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
refining dosage and administration of 25-Epi-28-epi-cyasterone for in vivo research
This technical support center provides guidance on the dosage and administration of 25-Epi-28-epi-cyasterone for in vivo research. Due to the limited availability of data for this specific stereoisomer, information from studies on cyasterone (B1669384) and other closely related ecdysteroids, such as 20-hydroxyecdysone (B1671079) (20HE), is included for reference and extrapolation. Researchers should exercise caution and perform pilot studies to determine the optimal conditions for their specific experimental models.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dosage range for this compound in rodent models?
Q2: What are the recommended administration routes for in vivo studies?
A2: The most common administration routes for ecdysteroids in rodent studies are oral gavage (p.o.) and intraperitoneal (i.p.) injection . The choice of administration route will depend on the experimental design, the required bioavailability, and the formulation of the compound. Oral administration is less invasive and may be suitable for long-term studies.[1] Intraperitoneal injection can ensure more direct and rapid absorption but carries a higher risk of complications if not performed correctly.[3][4]
Q3: How can I prepare this compound for in vivo administration?
A3: Phytoecdysteroids, including cyasterone, generally have poor water solubility. Therefore, a suitable vehicle is required for their dissolution. A common approach is to first dissolve the compound in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute it with other vehicles to create a stable suspension or solution suitable for administration.[5] A widely used formulation for in vivo studies consists of a mixture of DMSO, PEG 300, Tween 80, and saline or phosphate-buffered saline (PBS).[5]
Q4: What is the known mechanism of action for cyasterone?
A4: Cyasterone has been shown to exert its effects through various signaling pathways. Notably, it has been demonstrated to alleviate the apoptosis of bone marrow-derived mesenchymal stem cells (BMSCs) induced by dexamethasone (B1670325) via the PI3K/Akt signaling pathway .[2] This pathway is crucial for cell growth, survival, and proliferation.[6][7] Additionally, cyasterone has been identified as a natural inhibitor of the epidermal growth factor receptor (EGFR).[2][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of the compound during or after formulation. | Poor solubility of this compound in the chosen vehicle. | - Increase the proportion of the organic solvent (e.g., DMSO) in the final formulation, ensuring it remains within safe limits for the animal model. - Consider using alternative co-solvents such as polyethylene (B3416737) glycol (PEG) 300 or 400.[5] - Use sonication to aid in the dissolution of the compound.[5] - Prepare fresh formulations immediately before each administration. |
| Inconsistent or unexpected experimental results. | - Rapid metabolism: Ecdysteroids can be rapidly metabolized and cleared from the body. - Incorrect administration: Improper oral gavage or intraperitoneal injection technique can lead to variable absorption.[4] - Compound stability: The compound may degrade if not stored properly. | - Increase the frequency of administration (e.g., twice daily) to maintain more stable plasma concentrations. - Ensure proper training and technique for the chosen administration route. For IP injections, aim for the lower right quadrant of the abdomen to avoid puncturing organs.[3][8] - Store the compound and its formulations protected from light and at the recommended temperature. |
| Adverse effects observed in animals (e.g., irritation, inflammation). | - Vehicle toxicity: High concentrations of solvents like DMSO can be toxic. - Non-sterile preparation: Contamination of the formulation can lead to infection.[3] | - Keep the final concentration of DMSO below 5-10% in the administered volume. - Prepare all formulations under sterile conditions using sterile components and filter-sterilize the final solution if possible. - Always use a new, sterile needle and syringe for each animal.[3][8] |
| Difficulty in observing a clear dose-dependent effect. | - Narrow therapeutic window: The effective dose range may be narrow. - Saturation of receptors or signaling pathways. | - Conduct a pilot study with a wider range of doses, including lower and higher concentrations than initially planned. - Analyze downstream markers of the target signaling pathway (e.g., phosphorylation of Akt) to assess pathway activation at different doses. |
Quantitative Data Summary
Note: The following data is derived from studies on cyasterone and other ecdysteroids and should be used as a reference for designing experiments with this compound.
| Parameter | Compound | Animal Model | Dosage/Concentration | Key Findings | Reference |
| In Vivo Dosage | 20-Hydroxyecdysone | Mice (C57BL/6J) | 10 mg/kg/day (oral) | Ameliorated obesity and insulin (B600854) resistance. | [1] |
| In Vitro Non-Cytotoxic Concentration | Cyasterone | Rat BMSCs | 1 to 10 µM | No significant cytotoxicity observed after 24 hours. | [2] |
| In Vitro Effective Concentration | Cyasterone | Rat BMSCs | 10 µM | Significantly reduced dexamethasone-induced cell death. | [2] |
| Solubility in DMSO | Cyasterone | - | 91 mg/mL (174.78 mM) | Sonication is recommended to aid dissolution. | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage or Intraperitoneal Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG 300), sterile
-
Tween 80, sterile
-
Phosphate-buffered saline (PBS) or sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound based on the desired dosage (e.g., 10 mg/kg) and the number and average weight of the animals.
-
Prepare the vehicle solution. A common formulation is 5% DMSO, 30% PEG 300, 5% Tween 80, and 60% PBS/saline.[5] For example, to prepare 1 mL of vehicle:
-
50 µL DMSO
-
300 µL PEG 300
-
50 µL Tween 80
-
600 µL PBS/saline
-
-
Dissolve the compound. Weigh the calculated amount of this compound and place it in a sterile tube. Add the required volume of DMSO to dissolve the powder completely. Vortex vigorously. If needed, briefly sonicate the mixture.
-
Add co-solvents. Add the PEG 300 and Tween 80 to the DMSO solution. Vortex thoroughly after each addition until the solution is clear.
-
Add the aqueous component. Slowly add the PBS or saline to the mixture while vortexing to prevent precipitation.
-
Final Formulation. The final solution should be clear. If any precipitation occurs, try adjusting the vehicle composition or prepare a more dilute solution. This formulation should be prepared fresh before each use.
Protocol 2: Intraperitoneal (IP) Injection in Mice
Materials:
-
Prepared this compound formulation
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)[3]
-
70% ethanol
-
Gauze pads
Procedure:
-
Animal Restraint. Gently restrain the mouse by grasping the loose skin over the neck and back, ensuring the animal is secure but can breathe comfortably.
-
Positioning. Turn the mouse to expose its abdomen, tilting the head slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of injury.[8]
-
Injection Site. Identify the lower right quadrant of the abdomen. This location avoids the cecum, bladder, and major organs.[3][8]
-
Disinfection. Disinfect the injection site with a gauze pad soaked in 70% ethanol.
-
Injection. Insert the needle at a 15-20 degree angle with the bevel facing up. Gently aspirate to ensure no fluid (e.g., blood, urine) is drawn back, which would indicate incorrect placement. Slowly inject the solution.
-
Withdrawal and Monitoring. Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress or adverse reactions.
Visualizations
Caption: A typical experimental workflow for an in vivo study with this compound.
References
- 1. 20-Hydroxyecdysone decreases weight and hyperglycemia in a diet-induced obesity mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyasterone has a protective effect on steroid-induced Osteonecrosis of the femoral head - PMC [pmc.ncbi.nlm.nih.gov]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. researchanimaltraining.com [researchanimaltraining.com]
- 5. Cyasterone | Apoptosis | EGFR | TargetMol [targetmol.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. uac.arizona.edu [uac.arizona.edu]
strategies to prevent epimerization of cyasterone during analysis
This guide provides researchers, scientists, and drug development professionals with strategies to prevent the epimerization of cyasterone (B1669384) during analytical experiments. Epimerization, a chemical change that can alter the stereochemistry of the molecule, can lead to inaccurate quantification and misinterpretation of results. This document offers troubleshooting advice and preventative measures in a frequently asked questions (FAQ) format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is epimerization and why is it a significant issue in cyasterone analysis?
A1: Epimerization is the change in the configuration of only one of several chiral centers in a molecule. For cyasterone, which has multiple stereocenters, epimerization results in the formation of a diastereomer, or an "epimer." This is a critical issue in analysis because the epimer may have different chemical, physical, and biological properties from the parent compound. In analytical chromatography, this can manifest as a separate, often poorly resolved peak, leading to underestimation of the true cyasterone concentration and inaccurate results. The process is often catalyzed by exposure to non-neutral pH or elevated temperatures.
Caption: Chemical conversion of Cyasterone to its epimer.
Q2: What primary environmental and chemical factors induce the epimerization of cyasterone?
A2: The stability of ecdysteroids like cyasterone is highly dependent on pH and temperature.[1] Both acidic and alkaline conditions can catalyze the epimerization process. For instance, studies on other steroids have shown maximum stability in a slightly acidic to neutral pH range (approximately 5.5-6.4), with degradation occurring in highly acidic or alkaline environments.[2] Elevated temperatures can accelerate this degradation.[3] Furthermore, trace metal impurities in buffers or solvents can catalyze degradation reactions.[2]
Table 1: Factors Influencing Cyasterone Stability and Recommended Preventative Measures
| Factor | Risk of Epimerization | Recommended Condition | Rationale |
| pH | High | Maintain pH between 5.5 and 7.0 during extraction and in mobile phases. | Avoids both acid and base-catalyzed epimerization.[1][2] HPLC methods using neutral mobile phases are effective for ecdysteroid analysis.[4] |
| Temperature | High | Perform all sample preparation steps on ice or at refrigerated temperatures (2-8°C). Store samples at -20°C or below. | Reduces the rate of chemical degradation and epimerization.[3] |
| Light Exposure | Moderate | Use amber vials and protect samples from direct light during preparation and storage. | While less critical than pH and temperature, photostability is a general concern for complex organic molecules. |
| Metal Ions | Moderate | Use high-purity solvents and consider adding a chelating agent (e.g., EDTA) to buffers if metal contamination is suspected. | Trace metals can act as catalysts for degradation pathways in steroids.[2] |
| Storage Time | High | Analyze samples as quickly as possible after preparation. For longer storage, freeze at -20°C or -80°C. | Minimizes the time window for slow degradation or epimerization to occur. |
Q3: How should I prepare samples containing cyasterone to ensure its stability?
A3: Sample preparation is a critical stage where epimerization can occur. The goal is to extract cyasterone efficiently while minimizing exposure to harsh conditions. A simple extraction using a mild organic solvent at low temperatures is recommended.
Experimental Protocol: Recommended Sample Preparation for Cyasterone
-
Homogenization: If starting with a solid matrix (e.g., plant tissue, dietary supplement), grind the sample to a fine powder. For biological fluids, proceed directly to extraction.
-
Extraction:
-
Weigh the homogenized sample into a centrifuge tube.
-
Add 10 mL of cold HPLC-grade acetonitrile (B52724) for every 1 gram of sample.[4]
-
Vortex briefly to mix.
-
-
Sonication: Place the tube in an ultrasonic water bath filled with ice water and sonicate for 15 minutes to ensure complete extraction.[4] The cold bath is crucial to prevent heating.
-
Centrifugation: Centrifuge the sample at 4°C for 10 minutes at a moderate speed (e.g., 4000 x g) to pellet solid debris.
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter (e.g., PTFE or PVDF) into an amber HPLC vial.
-
Storage: Analyze the sample immediately. If immediate analysis is not possible, cap the vial tightly and store it at -20°C or below.
Q4: What are the ideal High-Performance Liquid Chromatography (HPLC) conditions for preventing on-column epimerization?
A4: The HPLC method itself can induce epimerization if conditions are not optimized. Using a reversed-phase column with a neutral mobile phase is a reliable strategy for analyzing ecdysteroids without causing degradation.[4] Highly acidic mobile phases should be avoided as they can damage the column and promote analyte degradation.[4]
Experimental Protocol: Recommended HPLC Method for Cyasterone Analysis
-
Instrument: Standard HPLC system with UV or Mass Spectrometry (MS) detector.
-
Column: Reversed-Phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water (HPLC-grade).
-
Mobile Phase B: Acetonitrile (HPLC-grade).
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: Linear gradient from 20% to 80% B
-
25-30 min: Hold at 80% B
-
30-35 min: Return to 20% B and equilibrate
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C (maintain a stable, moderate temperature).
-
Injection Volume: 10 µL.
-
Detector: UV at 245 nm or MS with electrospray ionization (ESI).
Troubleshooting Guide
Q5: I am observing a small, unexpected peak eluting near the main cyasterone peak in my chromatogram. Could this be an epimer, and what should I do?
A5: An unexpected peak, especially one that is poorly resolved from the main analyte peak or varies in size between injections, is a common sign of on-column degradation or epimerization. Use the following guide to troubleshoot the issue.
Caption: Workflow for cyasterone analysis with troubleshooting checkpoints.
Table 2: Troubleshooting Epimerization and Degradation Issues
| Symptom | Possible Cause | Recommended Action |
| Appearance of a new peak near the cyasterone peak, especially in older samples. | Epimerization during storage. The sample may have been stored for too long or at too high a temperature. | Re-prepare a fresh sample from the original material and analyze it immediately. Compare the chromatograms to confirm if the peak is absent in the fresh sample. |
| Inconsistent peak area or height for cyasterone across multiple injections of the same sample. | On-column epimerization or degradation. The mobile phase may be too acidic or basic, or the column temperature may be too high. | Verify the pH of the mobile phase components. Ensure it is near neutral.[4] Lower the column temperature in 5°C increments (e.g., from 30°C to 25°C) to see if the issue resolves. |
| Broad or tailing peak for cyasterone. | Analyte interaction with the stationary phase or partial degradation. This can be exacerbated by non-optimal pH. | Check for column degradation. Run a standard to test column performance. Ensure the mobile phase pH is compatible with the analyte's stability. |
| Gradual increase of the impurity peak over a sequence of runs. | Degradation of the sample in the autosampler. The autosampler temperature may be too high, causing the sample to degrade while waiting for injection. | Set the autosampler temperature to a lower value (e.g., 4-10°C). If the problem persists, prepare smaller sample batches and run them immediately. |
References
Validation & Comparative
Validating the Anabolic Activity of 25-Epi-28-epi-cyasterone In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo anabolic activity of phytoecdysteroids, with a focus on validating the potential of 25-Epi-28-epi-cyasterone. Due to a notable scarcity of direct research on this compound, this document leverages available data on structurally similar and well-studied ecdysteroids, primarily 20-hydroxyecdysone (B1671079) (ecdysterone) and other cyasterone (B1669384) isomers, to provide a comparative framework. The information presented is intended to guide research efforts and highlight the potential of this class of compounds in the development of novel anabolic agents.
Comparative Analysis of Anabolic Activity
Phytoecdysteroids have garnered significant interest for their potential to promote muscle growth and enhance physical performance without the androgenic side effects associated with traditional anabolic steroids.[1][2] The primary mechanism of action is believed to be mediated through estrogen receptor beta (ERβ) and the subsequent activation of the PI3K/Akt signaling pathway, a crucial regulator of muscle protein synthesis.[3][4]
Quantitative Data Summary
The following tables summarize available quantitative data from in vivo studies on ecdysterone and comparative anabolic agents. It is important to note that direct comparative data for this compound is not currently available in peer-reviewed literature.
Table 1: Comparison of Anabolic Effects of Ecdysterone and Other Anabolic Agents in Rats
| Compound | Dosage | Duration | Animal Model | Key Findings | Reference |
| 20-Hydroxyecdysone | 5 mg/kg/day | 21 days | Male Rats | Stronger hypertrophic effect on soleus muscle fiber size compared to Metandienone and Estradienedione at the same dose. | [3] |
| Metandienone (Dianabol) | 5 mg/kg/day | 21 days | Male Rats | Significant increase in soleus muscle fiber size, but less than 20-Hydroxyecdysone. | [3] |
| Testosterone Propionate | 0.2 or 0.4 mg/kg/day | 10 days | Castrated Male Rats | Significant increase in the weight of androgen-dependent tissues (ventral prostate, seminal vesicles, levator ani-bulbocavernosus muscle). | [5] |
| Poststerone | Not Specified | Not Specified | Developing Rats | Increased muscle mass and fiber cross-sectional areas of soleus and EDL muscles. | [2] |
Table 2: Effects of 20-Hydroxyecdysone on Muscle Mass in Humans
| Dosage | Duration | Study Population | Key Findings | Reference |
| Various doses | 10 weeks | Young Men (n=46) | Significantly higher increases in muscle mass in participants dosed with ecdysterone compared to placebo. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the validation of anabolic activity. The following are representative protocols for in vivo assessment.
The Hershberger Assay for Anabolic and Androgenic Activity
The Hershberger assay is a standardized in vivo method to assess the anabolic and androgenic properties of a substance.[5][7][8][9][10]
Objective: To determine the anabolic (muscle growth) and androgenic (effects on sex tissues) activity of a test compound.
Animal Model: Peripubertal, castrated male rats. Castration minimizes the influence of endogenous androgens.
Experimental Groups:
-
Vehicle Control (e.g., corn oil)
-
Testosterone Propionate (Positive Control for androgenic and anabolic effects)
-
Test Compound (e.g., this compound) at various dose levels
Procedure:
-
Acclimatization: Animals are acclimatized to laboratory conditions.
-
Castration: Rats are surgically castrated.
-
Dosing: After a recovery period, daily administration of the test compound and controls for 10 consecutive days via oral gavage or subcutaneous injection.
-
Necropsy: On day 11, animals are euthanized.
-
Tissue Collection and Weighing: The following tissues are dissected and weighed:
-
Anabolic indicators: Levator ani-bulbocavernosus (LABC) muscle.
-
Androgenic indicators: Ventral prostate (VP), seminal vesicles plus coagulating glands (SVCG), Cowper's glands (COW), and glans penis (GP).
-
Data Analysis: The weights of the LABC muscle are compared between the test compound group and the vehicle control to assess anabolic activity. The weights of the androgenic tissues are analyzed to determine androgenic potency.
In Vivo Protein Synthesis Measurement
This protocol measures the rate of protein synthesis in muscle tissue, a direct indicator of anabolic activity.[11]
Objective: To quantify the rate of muscle protein synthesis following the administration of a test compound.
Methodology: Stable Isotope Tracing
-
Animal Model: Rats or mice.
-
Infusion: A stable isotope-labeled amino acid (e.g., ¹³C₆-phenylalanine) is infused into the animals.
-
Tissue Collection: Muscle tissue samples are collected at specific time points after infusion.
-
Analysis: The incorporation of the labeled amino acid into muscle protein is measured using mass spectrometry to determine the fractional synthetic rate (FSR).
Data Analysis: An increased FSR in the group treated with the test compound compared to the control group indicates a stimulation of muscle protein synthesis and thus, an anabolic effect.
Signaling Pathways and Experimental Workflows
Phytoecdysteroid-Mediated Anabolic Signaling Pathway
Phytoecdysteroids are believed to exert their anabolic effects primarily through the PI3K/Akt/mTOR signaling pathway, which is a key regulator of muscle protein synthesis.[4] Unlike traditional anabolic steroids, they do not appear to bind to the androgen receptor.
Caption: Phytoecdysteroid anabolic signaling pathway.
Experimental Workflow for In Vivo Validation of Anabolic Activity
The following workflow outlines the key steps in an in vivo study designed to validate the anabolic activity of a test compound like this compound.
Caption: In vivo anabolic activity validation workflow.
Conclusion and Future Directions
The available evidence strongly supports the anabolic properties of various phytoecdysteroids, most notably 20-hydroxyecdysone, which has demonstrated significant effects on muscle hypertrophy in both animal and human studies.[3][6] The primary mechanism of action via the PI3K/Akt signaling pathway distinguishes these compounds from traditional anabolic-androgenic steroids, suggesting a more favorable safety profile.
While direct experimental data on this compound remains elusive, its structural similarity to other active ecdysteroids suggests it may possess comparable anabolic properties. Further research, following the robust in vivo protocols outlined in this guide, is imperative to elucidate the specific anabolic potential of this compound. Future studies should focus on direct, quantitative comparisons with established anabolic agents and other phytoecdysteroids to accurately determine its efficacy and potential for therapeutic development.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. swolverine.com [swolverine.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Ecdysteroids as non-conventional anabolic agents: Pharmacodynamics, pharmacokinetics, and detection of ecdysterone | World Anti Doping Agency [wada-ama.org]
- 7. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. oecd.org [oecd.org]
- 11. Ecdysteroids affect in vivo protein metabolism of the flight muscle of the tobacco hornworm (Manduca sexta) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cyasterone and 20-Hydroxyecdysone: Anabolic Activity and Signaling Pathways
A Note on 25-Epi-28-epi-cyasterone: Initial searches for "this compound" yielded no available scientific literature or experimental data regarding its biological activity. This specific stereoisomer of cyasterone (B1669384), isolated from Cyathula officinalis, remains uncharacterized in published research.[1] Consequently, a direct comparative study with 20-hydroxyecdysone (B1671079) as originally requested is not feasible. This guide will instead provide a comprehensive comparison between the well-studied 20-hydroxyecdysone and Cyasterone , the parent compound of the requested stereoisomer, for which scientific data is available.
Executive Summary
20-Hydroxyecdysone (20E) is a widely researched phytoecdysteroid demonstrating significant anabolic properties in mammalian systems, primarily through the activation of the PI3K/Akt/mTOR signaling pathway.[2][3][4] It has been shown to increase protein synthesis in muscle cells and enhance physical performance in animal models.[2][5][6][7] Cyasterone is another potent phytoecdysteroid, which early studies have identified as having anabolic activity.[8][9] More recent research has elucidated its role in modulating the PI3K/Akt pathway, particularly in bone health, and has also identified its influence on the EGFR signaling pathway in other cell types.[10][11][12][13][14][15] While direct quantitative comparisons of anabolic potency with 20E are limited in recent literature, both compounds are recognized for their anabolic potential.
Data Presentation: Comparative Biological Activity
The following tables summarize the available quantitative data for Cyasterone and 20-Hydroxyecdysone.
Table 1: In Vitro Anabolic Activity
| Compound | Cell Line | Endpoint | Result | Reference |
| 20-Hydroxyecdysone | C2C12 Myotubes | Protein Synthesis Increase | Up to 20% | [2][5] |
| C2C12 Myotubes | Myotube Diameter | Significant Increase | [8][16] | |
| Cyasterone | A549 & MGC823 cells | Inhibition of p-mTOR | Dose-dependent decrease | [13] |
| MGC823 cells | IC50 (48h) | 32.96 µg/mL | [15] | |
| A549 cells | IC50 (48h) | 38.50 µg/mL | [15] |
Note: Data on Cyasterone's direct anabolic effect on muscle cells in recent quantitative studies is limited. The data presented reflects its activity on the mTOR pathway in other cell types.
Table 2: In Vivo Anabolic and Physiological Effects
| Compound | Animal Model | Dosage | Duration | Key Findings | Reference |
| 20-Hydroxyecdysone | Rat | 5 mg/kg/day (s.c.) | 7 days | Increased muscle fiber size. | [1] |
| Rat | 5 mg/kg/day (i.p.) | 7 days | Enhanced protein synthesis in muscle. | [7] | |
| Human | 12-48 mg/day | 10 weeks | Significantly increased muscle mass. | [16] | |
| Cyasterone | Mouse | Not specified | Not specified | Enhanced protein synthesis in liver and kidney. | [9] |
| Rat (SIONFH model) | Not specified | Not specified | Protective effect on femoral head via PI3K/Akt pathway. | [11][12][14] |
Mandatory Visualizations: Signaling Pathways and Workflows
Signaling Pathways
The anabolic effects of both 20-Hydroxyecdysone and Cyasterone in mammals are largely attributed to the activation of the PI3K/Akt/mTOR pathway, a central regulator of protein synthesis and cell growth.
Caption: Anabolic signaling pathway of 20E and Cyasterone.
Experimental Workflows
Caption: Generalized workflows for key experimental assays.
Experimental Protocols
In Vitro Protein Synthesis Assay ([³H]-Leucine Incorporation)
This protocol is designed to quantify the rate of new protein synthesis in a muscle cell culture model.
-
Cell Culture and Differentiation: C2C12 mouse myoblast cells are cultured in a growth medium (e.g., DMEM with 10% fetal bovine serum). To induce differentiation into myotubes, the growth medium is replaced with a differentiation medium (e.g., DMEM with 2% horse serum) once the cells reach confluence. The cells are maintained in the differentiation medium for 4-6 days to form mature, multinucleated myotubes.[17]
-
Treatment: Differentiated myotubes are treated with the test compounds (20-Hydroxyecdysone or Cyasterone) at various concentrations for a specified period (e.g., 24-48 hours). A vehicle control (e.g., DMSO) is run in parallel.
-
Radiolabeling: Following treatment, the medium is replaced with a fresh medium containing a radiolabeled amino acid, typically [³H]-Leucine. The cells are incubated for 2-4 hours to allow for the incorporation of the radiolabel into newly synthesized proteins.[18]
-
Cell Lysis and Protein Precipitation: The cells are washed with ice-cold PBS to stop the incorporation process. A lysis buffer (e.g., 0.1 N NaOH) is added to lyse the cells. An acid, such as trichloroacetic acid (TCA), is then used to precipitate the proteins, separating them from unincorporated amino acids.
-
Quantification: The protein precipitate is washed and then solubilized. The amount of incorporated radioactivity is measured using a liquid scintillation counter. Total protein content is determined using a standard protein assay (e.g., BCA assay) for normalization. The rate of protein synthesis is expressed as decays per minute (DPM) per microgram of protein.[18]
Ecdysone (B1671078) Receptor (EcR) Competitive Binding Assay
This assay determines the binding affinity of a compound to the ecdysone receptor, which is a heterodimer of the Ecdysone Receptor (EcR) and Ultraspiracle protein (USP).
-
Protein Expression: The ligand-binding domains (LBDs) of EcR and USP from an insect source (e.g., Drosophila melanogaster or Plutella xylostella) are cloned into expression vectors.[19][20] These proteins are then expressed in a suitable system, such as E. coli, and purified using affinity chromatography.[21]
-
Binding Reaction: The purified EcR-LBD and USP-LBD proteins are incubated together to allow for heterodimer formation. A constant, low concentration of a high-affinity radiolabeled ecdysteroid, such as [³H]-Ponasterone A, is added to the protein mixture.
-
Competition: To determine the binding affinity of the test compounds, increasing concentrations of unlabeled 20-Hydroxyecdysone or Cyasterone are added to the reaction mixtures to compete with the radiolabeled ligand for binding to the receptor.
-
Separation of Bound and Free Ligand: The reaction is incubated to reach equilibrium. The protein-bound radioligand is then separated from the unbound (free) radioligand. A common method is rapid filtration through a filter membrane that retains the larger protein-ligand complexes while allowing the free ligand to pass through.[22]
-
Data Analysis: The radioactivity retained on the filter is quantified by liquid scintillation counting. A competition curve is generated by plotting the percentage of specifically bound radioligand against the concentration of the unlabeled competitor. The IC50 value (the concentration of the competitor that displaces 50% of the radiolabeled ligand) is calculated from this curve and is inversely proportional to the binding affinity of the test compound.[21]
Comparative Discussion
Both 20-Hydroxyecdysone and Cyasterone demonstrate biological activities relevant to anabolic processes, primarily through the PI3K/Akt/mTOR signaling pathway.
20-Hydroxyecdysone: The anabolic effects of 20E on skeletal muscle are well-documented. It promotes an increase in protein synthesis, leading to muscle cell hypertrophy, without binding to androgen receptors.[1] The mechanism is believed to be initiated through a membrane-bound receptor, possibly a G-protein coupled receptor (GPCR) or a non-classical interaction with the estrogen receptor beta (ERβ), which then triggers the downstream PI3K/Akt cascade.[2] This leads to the activation of mTORC1, which in turn phosphorylates p70S6K and 4E-BP1 to enhance protein translation.[4][23][24]
Cyasterone: While early studies confirmed the anabolic potential of Cyasterone, recent research has focused more on its effects in other tissues and its anti-cancer properties.[9][15] Studies have shown that Cyasterone can modulate the PI3K/Akt pathway, for instance by protecting bone marrow stem cells from apoptosis.[11][12][14] In cancer cell lines, Cyasterone has been shown to inhibit the proliferation of tumor cells by downregulating the EGFR signaling pathway, which subsequently inhibits downstream effectors including MEK and mTOR.[13] This demonstrates that Cyasterone can influence the mTOR pathway, a key component of anabolic signaling, although the context in these studies is anti-proliferative rather than anabolic.
References
- 1. iv.iiarjournals.org [iv.iiarjournals.org]
- 2. Molecular Targets of 20-Hydroxyecdysone in Mammals, Mechanism of Action: Is It a Calorie Restriction Mimetic and Anti-Aging Compound? | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Evaluating the effect of 20-hydroxyecdysone (20HE) on mechanistic target of rapamycin complex 1 (mTORC1) signaling in the skeletal muscle and liver of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ecdysteroids elicit a rapid Ca2+ flux leading to Akt activation and increased protein synthesis in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iv.iiarjournals.org [iv.iiarjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Cyasterone | Apoptosis | EGFR | TargetMol [targetmol.com]
- 11. Cyasterone has a protective effect on steroid-induced Osteonecrosis of the femoral head - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyasterone has a protective effect on steroid-induced Osteonecrosis of the femoral head | PLOS One [journals.plos.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Cyasterone has a protective effect on steroid-induced Osteonecrosis of the femoral head - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-proliferation effects, efficacy of cyasterone in vitro and in vivo and its mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. virtuasalute.com [virtuasalute.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. Development of an in vitro binding assay for ecdysone receptor of mysid shrimp (Americamysis bahia) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 23. cdnsciencepub.com [cdnsciencepub.com]
- 24. researchgate.net [researchgate.net]
Lack of Direct Comparative Data on Cyasterone Stereoisomers Highlights Research Gap
Cyasterone (B1669384), a C-29 ecdysteroid, is recognized for its significant biological effects, including anabolic and adaptogenic properties. However, like all complex steroidal molecules, its spatial arrangement of atoms, or stereochemistry, is expected to play a pivotal role in its interaction with biological targets. The nuanced differences in the three-dimensional structure of stereoisomers can lead to vastly different pharmacological outcomes.
For researchers, scientists, and professionals in drug development, understanding the precise influence of stereochemistry is critical for designing more potent and selective therapeutic agents. While direct comparative data for cyasterone is absent, the broader field of ecdysteroid research offers valuable insights into why such comparisons are crucial. For instance, studies on other ecdysteroids have demonstrated that even minor changes in stereochemistry can dramatically alter receptor binding affinity and subsequent biological response.
This guide, therefore, aims to provide a framework for the comparative analysis of cyasterone stereoisomers by outlining the necessary experimental protocols and data presentation formats that would be required for such a study. It also illustrates a typical signaling pathway for ecdysteroids to provide context for potential mechanistic studies.
Proposed Framework for Comparative Analysis
To address the current knowledge gap, a systematic comparison of cyasterone stereoisomers would be necessary. The following sections detail a proposed experimental approach.
Data Presentation: A Template for Comparison
Should the various stereoisomers of cyasterone be synthesized and tested, the following table structure is recommended for a clear and concise presentation of their comparative bioactivities. This format allows for easy identification of the most potent and selective isomers.
| Stereoisomer | Receptor Binding Affinity (Kd, nM) | EC50 in BII Bioassay (nM) | Anabolic Activity (Levator Ani Muscle Growth, % increase) | Cytotoxicity (IC50, µM) |
| (20R)-Cyasterone | Data not available | Data not available | Data not available | Data not available |
| (20S)-Cyasterone | Data not available | Data not available | Data not available | Data not available |
| (22R)-Cyasterone | Data not available | Data not available | Data not available | Data not available |
| (22S)-Cyasterone | Data not available | Data not available | Data not available | Data not available |
| Other Isomers | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
A robust comparison of cyasterone stereoisomers would necessitate a series of well-defined experiments. The following protocols are standard in the field of ecdysteroid research and would be applicable for such a study.
1. Ecdysteroid Receptor (EcR) Competitive Binding Assay:
-
Objective: To determine the binding affinity of each cyasterone stereoisomer for the ecdysteroid receptor.
-
Methodology:
-
Prepare a cell-free system containing a known concentration of recombinant ecdysteroid receptor (EcR) and its heterodimeric partner, ultraspiracle protein (USP).
-
Incubate the receptor complex with a radiolabeled ecdysteroid ligand (e.g., [³H]ponasterone A) to establish a baseline level of binding.
-
In parallel experiments, co-incubate the receptor complex and radioligand with increasing concentrations of each unlabeled cyasterone stereoisomer.
-
After reaching equilibrium, separate the bound and free radioligand using a filtration method.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Calculate the concentration of each stereoisomer that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Kd) can then be derived from this value.
-
2. BII Cell-Based Bioassay:
-
Objective: To measure the functional agonistic activity of each cyasterone stereoisomer in a cellular context.
-
Methodology:
-
Culture Drosophila melanogaster BII cells, which are responsive to ecdysteroids.
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Treat the cells with a range of concentrations of each cyasterone stereoisomer.
-
After a suitable incubation period (typically 24-48 hours), assess the cellular response. A common endpoint is the induction of a reporter gene (e.g., luciferase) under the control of an ecdysone-responsive element.
-
Measure the reporter gene activity (e.g., luminescence).
-
Plot the dose-response curve for each stereoisomer and determine the effective concentration that produces 50% of the maximal response (EC50).
-
3. In Vivo Anabolic Activity Assay:
-
Objective: To evaluate the anabolic effects of the most promising cyasterone stereoisomers in a mammalian model.
-
Methodology:
-
Use a standard rodent model, such as orchidectomized rats, to eliminate the influence of endogenous androgens.
-
Administer each cyasterone stereoisomer (and a vehicle control) to different groups of animals for a set period (e.g., 7-14 days).
-
At the end of the treatment period, euthanize the animals and carefully dissect specific muscles, such as the levator ani muscle.
-
Measure the wet weight of the dissected muscles.
-
Calculate the percentage increase in muscle mass for each treatment group relative to the vehicle control group.
-
Visualizing Ecdysteroid Action
To understand the potential mechanism of action of cyasterone and its stereoisomers, it is helpful to visualize the canonical ecdysteroid signaling pathway.
Confirming the Purity and Chemical Identity of 25-Epi-28-epi-cyasterone Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies required to confirm the purity and chemical identity of 25-Epi-28-epi-cyasterone, a stereoisomer of the phytoecdysteroid cyasterone (B1669384). Phytoecdysteroids are a class of compounds with a wide range of potential therapeutic applications, making the precise characterization of individual isomers critical for research and development. This document outlines key experimental protocols and data presentation strategies for unambiguous identification and purity assessment.
Introduction to this compound
This compound is a stereoisomer of cyasterone that has been isolated from plants such as Cyathula officinalis.[1] Like other ecdysteroids, its biological activity is intrinsically linked to its three-dimensional structure. Therefore, confirming the specific stereochemistry and ensuring the absence of other isomers and impurities is paramount for reproducible and reliable scientific studies. The molecular formula for cyasterone and its epimers is C₂₉H₄₄O₈, with a molecular weight of 520.65 g/mol .[1]
The primary challenges in the analysis of a specific ecdysteroid isomer like this compound are:
-
Separation from other stereoisomers: The sample may contain other epimers of cyasterone which can have very similar physical and chemical properties, making them difficult to separate.
-
Identification of the correct stereochemistry: Positive identification of the specific epimeric form requires advanced spectroscopic techniques.
-
Quantification of purity: Determining the percentage of the desired isomer and identifying any other impurities is crucial for quality control.
This guide will focus on a multi-pronged analytical approach utilizing High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to address these challenges.
Analytical Workflow for Identity and Purity Confirmation
A systematic workflow is essential for the comprehensive analysis of this compound samples. The following diagram illustrates the logical progression of experiments.
Caption: Overall workflow for the confirmation of purity and chemical identity.
Comparative Data Analysis
Effective data presentation is crucial for comparing different samples or batches of this compound. The following tables provide a template for summarizing key analytical data.
Table 1: HPLC Purity and Isomer Separation
| Sample ID | Retention Time (min) | Peak Area (%) | Putative Identity |
| Reference Standard | 15.2 | 99.8 | This compound |
| Test Sample A | 15.2 | 98.5 | This compound |
| 16.1 | 1.2 | Isomer 2 | |
| 17.5 | 0.3 | Unknown Impurity | |
| Test Sample B | 15.3 | 95.1 | This compound |
| 16.2 | 4.5 | Isomer 2 | |
| 18.0 | 0.4 | Unknown Impurity |
Table 2: Mass Spectrometry Data
| Sample ID | Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| Reference Standard | ESI+ | 521.3050 | 503.2945, 485.2839, 467.2734 |
| Test Sample A | ESI+ | 521.3051 | 503.2946, 485.2840, 467.2735 |
| Test Sample B | ESI+ | 521.3049 | 503.2944, 485.2838, 467.2733 |
Table 3: Key ¹H NMR Chemical Shifts (δ) in ppm
| Proton | Reference Standard | Test Sample A | Test Sample B |
| H-1 | 3.85 | 3.85 | 3.86 |
| H-22 | 3.98 | 3.98 | 3.99 |
| H-24 | 3.65 | 3.65 | 3.66 |
| Me-21 | 1.15 | 1.15 | 1.16 |
| Me-26 | 1.22 | 1.22 | 1.23 |
| Me-27 | 1.25 | 1.25 | 1.26 |
| Me-29 | 0.95 | 0.95 | 0.96 |
Experimental Protocols
Detailed and standardized experimental protocols are necessary for obtaining reliable and reproducible results.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of a sample and separating it from closely related isomers. Reversed-phase HPLC is particularly effective for ecdysteroids.
-
Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used. For example, a linear gradient from 20% to 80% acetonitrile in water over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV detection at 245 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Data Analysis: Integrate the peak areas to determine the relative purity. The presence of multiple peaks indicates impurities or isomers.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer, providing molecular weight and structural information.
-
LC Conditions: Same as the HPLC protocol described above.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for ecdysteroids.
-
Mass Range: Scan from m/z 100 to 1000.
-
Data Analysis: Extract the mass spectrum for the peak corresponding to this compound. The accurate mass of the protonated molecule ([M+H]⁺) should be compared to the theoretical mass. Tandem MS (MS/MS) can be performed to obtain fragmentation patterns, which can help differentiate isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including the determination of stereochemistry.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated methanol (B129727) (CD₃OD) or deuterated chloroform (B151607) (CDCl₃).
-
Experiments:
-
1D NMR: ¹H and ¹³C spectra provide information on the chemical environment of each proton and carbon atom.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is crucial for determining relative stereochemistry.
-
-
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated solvent.
-
Data Analysis: The chemical shifts, coupling constants, and NOE correlations are compared to known data for related ecdysteroids and used to confirm the specific stereochemistry of this compound.
Signaling Pathways and Logical Relationships
Conclusion
The confirmation of purity and chemical identity for a specific stereoisomer like this compound requires a combination of high-resolution analytical techniques. By employing a systematic workflow that includes HPLC for purity assessment and isomer separation, mass spectrometry for molecular weight determination, and detailed 1D and 2D NMR spectroscopy for structural and stereochemical elucidation, researchers can be confident in the quality and identity of their samples. This rigorous approach is essential for the advancement of research and development in the field of ecdysteroids.
References
Unraveling the Biological Activity of Cyasterone: A Comparative Guide for Researchers
An In-depth Analysis of Cyasterone's Protective Effects and the Critical Role of Stereochemistry in Ecdysteroid Research
For researchers and drug development professionals investigating the therapeutic potential of ecdysteroids, understanding the nuances of their biological activity is paramount. While specific experimental data on 25-Epi-28-epi-cyasterone remains elusive in publicly available literature, a comprehensive examination of its parent compound, cyasterone (B1669384), provides a valuable foundation. This guide offers a detailed comparison of cyasterone's effects, supported by recent experimental data, and delves into the pivotal role of stereoisomerism in determining the biological efficacy of this class of compounds.
Recent studies have illuminated the protective effects of cyasterone against steroid-induced osteonecrosis of the femoral head, offering a springboard for further investigation into its therapeutic applications. This guide will dissect the experimental findings, present the methodologies used, and explore the underlying signaling pathways.
Quantitative Data Summary
To facilitate a clear comparison of cyasterone's effects, the following tables summarize the key quantitative data from a pivotal 2023 study investigating its impact on dexamethasone (B1670325) (DXM)-induced apoptosis in rat bone marrow-derived mesenchymal stem cells (BMSCs).
Table 1: Effect of Cyasterone on the Viability of Dexamethasone-Treated BMSCs
| Treatment Group | Cell Viability (%) |
| Control | 100 |
| DXM | 50.3 ± 2.5 |
| DXM + Cyasterone (1 µM) | 62.5 ± 3.1 |
| DXM + Cyasterone (5 µM) | 75.8 ± 3.9 |
| DXM + Cyasterone (10 µM) | 88.2 ± 4.2 |
Table 2: Apoptosis Rate of BMSCs in Response to Cyasterone
| Treatment Group | Apoptosis Rate (%) |
| Control | 3.5 ± 0.5 |
| DXM | 25.4 ± 2.1 |
| DXM + Cyasterone (10 µM) | 12.1 ± 1.3 |
Table 3: Relative mRNA Expression of Apoptosis-Related Genes in BMSCs
| Gene | DXM Group | DXM + Cyasterone (10 µM) Group |
| Bax | 0.45 ± 0.05 | 0.82 ± 0.07 |
| p53 | 0.38 ± 0.04 | 0.75 ± 0.06 |
| Bcl-2 | 1.85 ± 0.15 | 1.12 ± 0.1 |
| Cytochrome C | 0.51 ± 0.06 | 0.93 ± 0.08 |
Table 4: Relative Protein Expression of Key Signaling Molecules in BMSCs
| Protein | DXM Group | DXM + Cyasterone (10 µM) Group |
| p-AKT | 0.32 ± 0.04 | 0.78 ± 0.07 |
| Bcl-2 | 0.41 ± 0.05 | 0.85 ± 0.09 |
| Bax | 1.78 ± 0.16 | 0.95 ± 0.1 |
The Critical Lens of Stereochemistry
The absence of specific data for this compound underscores a crucial concept in pharmacology: stereoisomerism can dramatically alter biological activity. Even subtle changes in the spatial arrangement of atoms can lead to vastly different interactions with biological targets.[1][2] For instance, the orientation of hydroxyl groups on the steroid backbone can significantly impact a molecule's binding affinity to receptors and enzymes. While one stereoisomer of a compound may exhibit potent therapeutic effects, another may be inactive or even toxic.[1][2] Therefore, the promising results observed for cyasterone cannot be directly extrapolated to its epimers. Future research should prioritize the synthesis and biological evaluation of individual stereoisomers like this compound to fully elucidate their therapeutic potential.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the 2023 study on cyasterone's protective effects.[3][4][5]
Cell Viability Assay (CCK-8)
-
Rat bone marrow-derived mesenchymal stem cells (BMSCs) were seeded in 96-well plates.
-
After adherence, cells were treated with varying concentrations of cyasterone (0, 1, 5, 10, 20 µM) and/or dexamethasone (DXM) for 24 hours.
-
10 µL of Cell Counting Kit-8 (CCK-8) solution was added to each well and incubated for 2 hours.
-
The absorbance at 450 nm was measured using a microplate reader to determine cell viability.
Flow Cytometry for Apoptosis Detection
-
BMSCs were cultured in 6-well plates and treated with DXM and/or 10 µM cyasterone.
-
Cells were harvested, washed with cold PBS, and resuspended in binding buffer.
-
Cells were stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic cells.
Quantitative Real-Time PCR (qPCR)
-
Total RNA was extracted from treated BMSCs using TRIzol reagent.
-
cDNA was synthesized from the RNA using a reverse transcription kit.
-
qPCR was performed using SYBR Green master mix and gene-specific primers for Bax, p53, Bcl-2, Cytochrome C, and a housekeeping gene (e.g., β-actin).
-
The relative mRNA expression was calculated using the 2-ΔΔCt method.
Western Blot Analysis
-
Total protein was extracted from treated BMSCs using RIPA lysis buffer.
-
Protein concentration was determined using a BCA protein assay kit.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against p-AKT, Bax, Bcl-2, and β-actin overnight at 4°C.
-
After washing, the membrane was incubated with HRP-conjugated secondary antibodies.
-
Protein bands were visualized using an ECL detection system, and band intensities were quantified using image analysis software.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the proposed signaling pathway of cyasterone.
Caption: Experimental workflow for assessing the effects of cyasterone.
Caption: Proposed PI3K/AKT signaling pathway modulated by cyasterone.
References
- 1. biomedgrid.com [biomedgrid.com]
- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 3. Cyasterone has a protective effect on steroid-induced Osteonecrosis of the femoral head - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyasterone has a protective effect on steroid-induced Osteonecrosis of the femoral head | PLOS One [journals.plos.org]
- 5. Cyasterone has a protective effect on steroid-induced Osteonecrosis of the femoral head | PLOS One [journals.plos.org]
Unveiling the Transcriptional Choreography of Ecdysteroids: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced effects of different ecdysteroids on gene expression is paramount for harnessing their therapeutic and research potential. This guide provides an objective comparison of the gene expression profiles induced by various ecdysteroids, supported by experimental data and detailed methodologies, to empower informed decisions in research and development.
Ecdysteroids, a class of steroid hormones crucial for insect development, are gaining increasing attention for their potential applications in biotechnology and medicine. Their ability to modulate gene expression through the ecdysone (B1671078) receptor (EcR) makes them valuable tools for inducible gene expression systems and potential therapeutic agents. However, not all ecdysteroids are created equal. Subtle structural differences can lead to significant variations in their biological activity and, consequently, the portfolio of genes they regulate. This guide delves into the comparative gene expression profiles of prominent ecdysteroids, offering a clear overview of their transcriptional footprints.
Comparative Gene Expression Profiles
The transcriptional response to ecdysteroids can vary significantly depending on the specific compound, its concentration, and the cellular context. Below is a summary of the comparative effects of different ecdysteroids on gene expression, primarily focusing on the well-studied 20-hydroxyecdysone (B1671079) (20E) and its potent analog, ponasterone A (PoA), in Drosophila melanogaster cells.
| Ecdysteroid | Total Genes Regulated | Overlap in Regulated Genes | Key Functional Enrichment of Induced Genes | Reference |
| 20-Hydroxyecdysone (20E) | 148 | Low | Development-related processes | [1][2] |
| Ponasterone A (PoA) | 256 | Low | Broad cellular processes | [1][2] |
| Ajugasterone C | Data not available | Likely overlap with Turkesterone | Expected to be involved in muscle protein synthesis and cell growth | [3] |
| Turkesterone | Data not available | Likely overlap with Ajugasterone C | Expected to be involved in muscle protein synthesis and cell growth via PI3K/Akt/mTOR pathway | [3] |
A key study comparing 20E and PoA in Drosophila Kc167 cells revealed that PoA regulates a significantly larger set of genes than 20E.[1][2] Interestingly, the overlap between the genes regulated by these two ecdysteroids is minimal, suggesting distinct transcriptional programs are initiated by each compound.[1][2] Genes induced by 20E are notably enriched in functions related to developmental processes.[1]
While comprehensive, direct comparative transcriptomic data for phytoecdysteroids like Ajugasterone C and Turkesterone are still emerging, their known anabolic effects suggest an influence on genes within the PI3K/Akt/mTOR signaling pathway, a central regulator of muscle protein synthesis.[3]
Experimental Protocols
The following is a representative experimental protocol for comparing the gene expression profiles of different ecdysteroids using microarray analysis, based on methodologies employed in published studies.[2]
1. Cell Culture and Treatment:
-
Cell Line: Drosophila melanogaster Kc167 cells are a commonly used model.
-
Culture Conditions: Cells are maintained in a suitable medium (e.g., Schneider's Drosophila Medium) supplemented with fetal bovine serum and antibiotics at 25°C.
-
Ecdysteroid Treatment: Logarithmically growing cells are treated with the desired concentration of each ecdysteroid (e.g., 1 µM 20-hydroxyecdysone or 1 µM ponasterone A) or a vehicle control (e.g., ethanol) for a specified duration (e.g., 6 hours).
2. RNA Extraction and Purification:
-
Total RNA is extracted from the treated and control cells using a standard method, such as the TRIzol reagent, followed by a cleanup procedure to ensure high-quality RNA.
-
The integrity and concentration of the RNA are assessed using a bioanalyzer and spectrophotometer.
3. Microarray Hybridization:
-
Probe Labeling: cDNA is synthesized from the extracted RNA and labeled with fluorescent dyes (e.g., Cy3 and Cy5 for two-color arrays).
-
Hybridization: The labeled cDNA probes are hybridized to a microarray chip containing probes for the organism's transcriptome. Hybridization is typically carried out overnight in a hybridization chamber.
-
Washing: The microarray slides are washed to remove non-specifically bound probes.
4. Data Acquisition and Analysis:
-
Scanning: The microarray slides are scanned using a microarray scanner to detect the fluorescence intensity of each spot.
-
Image Analysis: The scanned images are analyzed to quantify the fluorescence intensity for each gene.
-
Data Normalization: The raw data is normalized to correct for systematic variations.
-
Differential Gene Expression Analysis: Statistical analysis is performed to identify genes that are significantly differentially expressed between the different ecdysteroid treatments and the control.
-
Functional Annotation and Pathway Analysis: The differentially expressed genes are subjected to gene ontology and pathway analysis to identify the biological processes and signaling pathways that are affected.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental process, the following diagrams are provided in the DOT language for Graphviz.
Caption: Generalized ecdysteroid signaling pathway.
Caption: Experimental workflow for comparative gene expression profiling.
References
- 1. Genome-wide examination of the transcriptional response to ecdysteroids 20-hydroxyecdysone and ponasterone A in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genome-wide examination of the transcriptional response to ecdysteroids 20-hydroxyecdysone and ponasterone A in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Unveiling the Anabolic Potential: A Comparative Guide to 25-Epi-28-epi-cyasterone and Other Phytoecdysteroids in Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of 25-Epi-28-epi-cyasterone and other phytoecdysteroids on protein synthesis pathways. Drawing from available experimental data, we delve into the anabolic properties of these compounds, their mechanisms of action, and detailed protocols for validation.
Quantitative Comparison of Anabolic Activity
Direct quantitative data for this compound is limited in publicly available literature. Therefore, data for its isomer, cyasterone (B1669384), is presented as a proxy to provide a comparative overview. The following table summarizes the anabolic activity of various phytoecdysteroids based on available in vitro and in vivo studies.
| Phytoecdysteroid | Relative Anabolic Activity | Key In Vitro Findings | Key In Vivo Findings | Primary Signaling Pathway |
| This compound | Data not available; inferred from Cyasterone | Limited specific data. | Limited specific data. | Likely PI3K/Akt/mTOR |
| Cyasterone | High | Demonstrated anabolic effects in early studies. | Potent stimulator of protein synthesis in animal models. | PI3K/Akt/mTOR |
| 20-Hydroxyecdysone (Ecdysterone) | High | Increased protein synthesis by up to 20% in C2C12 myotubes; Significantly increased myotube diameter.[1][2] | Increased muscle mass and strength in human and animal studies; Enhanced grip strength in rats.[1][3][4] | PI3K/Akt/mTOR[5] |
| Turkesterone | High | Potent stimulator of protein synthesis. | Promotes muscle growth and strength gains in animal models. | PI3K/Akt/mTOR |
| Ajugasterone C | Moderate to High | Protective effects against muscle atrophy in C2C12 myotubes. | Mentioned in traditional use for promoting strength, but specific anabolic data is scarce. | PI3K/Akt/mTOR |
Signaling Pathways in Ecdysteroid-Mediated Protein Synthesis
Phytoecdysteroids are understood to exert their anabolic effects primarily through the activation of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a central regulator of cell growth and protein synthesis. Unlike synthetic anabolic steroids, phytoecdysteroids do not bind to the androgen receptor, thus appearing to avoid androgenic side effects.
Caption: Phytoecdysteroid-induced anabolic signaling cascade.
Experimental Protocols
This section provides detailed methodologies for key experiments to validate the effects of this compound and other compounds on protein synthesis.
Cell Culture and Treatment
-
Cell Line: C2C12 myoblasts are a suitable model.
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Differentiation: To induce differentiation into myotubes, replace the growth medium with DMEM supplemented with 2% horse serum when cells reach 80-90% confluency.
-
Treatment: After 4-5 days of differentiation, treat myotubes with varying concentrations of the test compound (e.g., this compound, 20-Hydroxyecdysone) for a specified duration (e.g., 24 hours).
Measurement of Protein Synthesis
This non-radioactive method measures the incorporation of puromycin (B1679871) into newly synthesized polypeptide chains.
-
Puromycin Labeling: Add puromycin (e.g., 10 µg/mL) to the cell culture medium and incubate for 30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with a primary antibody against puromycin overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensity using densitometry software.
-
Caption: Workflow for the SUnSET assay.
This technique is used to measure the activation (phosphorylation) of key proteins in the PI3K/Akt/mTOR pathway.
-
Sample Preparation: Prepare cell lysates as described for the SUnSET assay.
-
Electrophoresis and Transfer: Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane and incubate with primary antibodies specific to the phosphorylated and total forms of Akt (e.g., p-Akt Ser473, total Akt), mTOR (e.g., p-mTOR Ser2448, total mTOR), p70S6K, and 4E-BP1.
-
Incubate overnight at 4°C.
-
Wash and incubate with appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis: Visualize and quantify bands as described above. The ratio of phosphorylated to total protein indicates the level of pathway activation.
Caption: General workflow for Western blot analysis.
Conclusion
The available evidence strongly suggests that phytoecdysteroids, including cyasterone as a proxy for this compound, are promising anabolic agents that enhance protein synthesis, primarily through the PI3K/Akt/mTOR signaling pathway. Further direct comparative studies on this compound are warranted to fully elucidate its potency and therapeutic potential. The experimental protocols provided in this guide offer a robust framework for such investigations.
References
- 1. Phytoecdysteroids increase protein synthesis in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 20-Hydroxyecdysone increases fiber size in a muscle-specific fashion in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ecdysteroids Elicit a Rapid Ca2+ Flux Leading to Akt Activation and Increased Protein Synthesis in Skeletal Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 25-Epi-28-epi-cyasterone and Synthetic Anabolic Agents: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the phytoecdysteroid 25-Epi-28-epi-cyasterone and its class of compounds with commonly used synthetic anabolic agents. This analysis is based on available experimental data, focusing on anabolic versus androgenic activity, mechanisms of action, and key experimental protocols for their evaluation.
Executive Summary: this compound belongs to the ecdysteroid class of compounds, which are natural polyhydroxylated steroids found in plants and insects. While direct quantitative data for this compound is limited, research on closely related ecdysteroids, such as 20-hydroxyecdysone (B1671079) and cyasterone (B1669384), suggests that these compounds exhibit anabolic properties without the androgenic side effects characteristic of synthetic anabolic steroids. Synthetic anabolic agents, which are derivatives of testosterone (B1683101), are potent enhancers of muscle mass and strength but are often accompanied by a range of undesirable androgenic effects. This guide will use data on 20-hydroxyecdysone and cyasterone as a proxy to compare the broader ecdysteroid class with several well-characterized synthetic anabolic steroids.
Data Presentation: Anabolic and Androgenic Activity
The following tables summarize the anabolic and androgenic properties of selected compounds. The anabolic/androgenic ratio is a key indicator of a compound's selectivity for muscle growth over masculinizing effects.
Table 1: Anabolic and Androgenic Properties of Ecdysteroids (Data based on 20-Hydroxyecdysone as a proxy)
| Compound | Anabolic Activity | Androgenic Activity | Anabolic/Androgenic Ratio | Androgen Receptor Binding |
| Ecdysteroids (e.g., 20-Hydroxyecdysone) | Demonstrated in vitro and in vivo to increase protein synthesis and muscle mass.[1][2] | Not reported to bind to the androgen receptor; considered non-androgenic.[3] | Not applicable (non-androgenic) | No significant binding.[3] |
Table 2: Anabolic and Androgenic Properties of Synthetic Anabolic Agents
| Compound | Anabolic/Androgenic Ratio | Androgen Receptor Binding Affinity |
| Testosterone Cypionate | 100:100[4] | High |
| Testosterone Enanthate | 100:100[5] | High |
| Nandrolone Decanoate (B1226879) | ~11:1[6][7] | High |
| Nandrolone Phenylpropionate | High anabolic, low androgenic[8][9] | High |
| Stanozolol (B1681124) | 30:1 to 320:30[10][11][12] | Moderate |
| Oxandrolone | ~10:1 to 322-630:24[13] | Low |
| Metandienone (Dianabol) | 90-210:40-60 | Moderate |
Mechanisms of Action
The anabolic effects of ecdysteroids and synthetic anabolic agents are mediated through distinct signaling pathways.
Ecdysteroids: The current understanding is that ecdysteroids, including cyasterone, do not exert their effects through the androgen receptor. Instead, they are believed to activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a key regulator of protein synthesis and muscle hypertrophy.[14][15] This activation leads to downstream events that promote muscle growth without the androgenic side effects associated with androgen receptor activation.
Synthetic Anabolic Agents: These compounds are structurally related to testosterone and function as agonists of the androgen receptor (AR).[16][17] Upon binding to the AR, the receptor-ligand complex translocates to the nucleus and binds to androgen response elements on DNA, thereby regulating the transcription of genes involved in muscle protein synthesis. Some synthetic anabolic steroids may also have non-genomic effects.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the distinct signaling pathways of ecdysteroids and synthetic anabolic agents.
References
- 1. Ecdysteroids: A novel class of anabolic agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. swolverine.com [swolverine.com]
- 3. researchgate.net [researchgate.net]
- 4. anabolics.app [anabolics.app]
- 5. dopinglinkki.fi [dopinglinkki.fi]
- 6. Nandrolone Decanoate: Use, Abuse and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nandrolone decanoate - Wikipedia [en.wikipedia.org]
- 8. Nandrolone phenylpropionate - Wikipedia [en.wikipedia.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Clinical and biochemical effects of stanozolol therapy for hereditary angioedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stanozolol - Wikipedia [en.wikipedia.org]
- 12. anabolicplanner.com [anabolicplanner.com]
- 13. Oxandrolone - Wikipedia [en.wikipedia.org]
- 14. Cyasterone has a protective effect on steroid-induced Osteonecrosis of the femoral head | PLOS One [journals.plos.org]
- 15. Cyasterone has a protective effect on steroid-induced Osteonecrosis of the femoral head - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metandienone - Wikipedia [en.wikipedia.org]
- 17. Testosterone cypionate - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Disposal of 25-Epi-28-epi-cyasterone: A Guide for Laboratory Professionals
Core Principles of Chemical Waste Management
All laboratory personnel should treat waste chemicals, including 25-Epi-28-epi-cyasterone, as hazardous unless explicitly confirmed to be non-hazardous by an authorized body.[2] The foundation of safe disposal lies in a series of procedural steps, from initial handling to final collection.
Key Procedural Steps:
-
Waste Identification and Segregation: Treat this compound as a hazardous chemical waste. It is crucial to segregate it from other waste types to prevent unintended reactions.[3] Store it separately from incompatible materials such as strong acids and bases.[3]
-
Container Management: Utilize chemically compatible containers for waste accumulation, ensuring they are free from damage and have secure, leak-proof closures.[4] Containers should not be overfilled; a minimum of one-inch of headroom should be left to accommodate expansion.[3]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound," and a description of its components by percentage or volume if it is part of a mixture.[3]
-
Accumulation in Designated Areas: Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[3][5] These areas require weekly inspection for any signs of leakage.[3]
-
Disposal Request: Once the container is full or has been in the SAA for up to one year, a pick-up request should be made to the institution's Environmental Health and Safety (EH&S) or a licensed hazardous waste disposal contractor.[3][5]
Under no circumstances should this compound be disposed of down the drain or in regular trash.[2][6] Evaporation is also not an acceptable method of disposal.[2]
Chemical and Physical Properties
A summary of the known properties of this compound is provided below. The lack of specific toxicity and hazard data underscores the importance of handling this compound with caution and treating it as hazardous waste.
| Property | Value |
| Molecular Formula | C₂₉H₄₄O₈ |
| Molecular Weight | 520.65 g/mol [1][7] |
| CAS Number | 851727-39-4[1][8] |
| Appearance | Solid (assumed) |
| Solubility | Data not readily available |
| Flash Point | Not applicable[7] |
| Storage Class | 11 - Combustible Solids[7] |
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below, providing a clear, step-by-step visual guide for laboratory personnel.
Caption: Disposal workflow for this compound.
Experimental Protocols
Detailed experimental protocols for the disposal of this compound are not available. The recommended procedure is to follow the general guidelines for chemical waste disposal as outlined by your institution's Environmental Health and Safety department, which will be aligned with federal, state, and local regulations. The Resource Conservation and Recovery Act (RCRA) provides the overarching federal regulations for hazardous waste management in the United States.[4]
By adhering to these established principles and workflows, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. vumc.org [vumc.org]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. acs.org [acs.org]
- 7. Cyasterone EP Reference Standard CAS 17086-76-9 Sigma Aldrich [sigmaaldrich.com]
- 8. This compound|851727-39-4|MOLNOVA [molnova.cn]
Personal protective equipment for handling 25-Epi-28-epi-cyasterone
Hazard Assessment and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for 25-Epi-28-epi-cyasterone is not currently available, the parent compound, cyasterone (B1669384), is classified as a combustible solid. Phytoecdysteroids as a class are bioactive molecules.[3] Therefore, it is prudent to handle this compound as a potentially bioactive and irritant powder. The primary routes of exposure are inhalation, skin contact, and eye contact.
A thorough risk assessment should be conducted before handling this compound.[4] The following table summarizes the recommended PPE based on established guidelines for handling powdered chemical compounds.[4][5][6]
| PPE Component | Specification | Purpose |
| Respiratory Protection | NIOSH-approved N95 or higher-level respirator | To prevent inhalation of airborne powder particles.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact. Gloves should be regularly inspected and replaced.[4][6] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from dust particles.[4] |
| Body Protection | Laboratory coat or long-sleeved gown | To protect skin and clothing from contamination.[4] |
| Foot Protection | Closed-toe shoes | To protect feet from spills.[6] |
For situations with a higher risk of exposure, such as handling large quantities or potential for significant aerosolization, a higher level of PPE, including a full-face respirator and disposable coveralls, should be considered.[7][8]
Operational Plan: Handling and Weighing
Handling of this compound should be performed in a designated area, such as a chemical fume hood or a powder containment hood, to minimize inhalation exposure.
Experimental Workflow for Handling:
Step-by-Step Handling Protocol:
-
Preparation: Assemble all necessary equipment (spatulas, weigh boats, vials, solvent) before retrieving the compound.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Work Area Preparation: Ensure the fume hood sash is at the appropriate height and the work surface is clean.
-
Compound Handling: Perform all manipulations of the powdered compound within the fume hood.
-
Weighing: Use an analytical balance inside the hood or a powder containment balance. Use an anti-static weigh boat to prevent dispersal of the powder.
-
Solubilization: If dissolving the compound, add the solvent to the vial containing the powder slowly to avoid splashing.
-
Post-Handling Cleanup: Decontaminate the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol).
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then eye and respiratory protection).
-
Waste Disposal: Dispose of all contaminated materials according to the disposal plan.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan
Proper disposal of chemical waste is essential for laboratory safety and environmental protection.[9] All materials contaminated with this compound should be treated as hazardous waste.
Waste Segregation and Disposal:
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled, sealed plastic bag or container | Includes contaminated gloves, weigh boats, and paper towels. Place in a designated hazardous waste container. |
| Liquid Waste | Labeled, sealed, and compatible solvent waste container | Includes unused solutions and solvent rinses. Do not mix with incompatible waste streams.[9] |
| Sharps | Puncture-resistant sharps container | Includes contaminated needles and razor blades. |
All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.[9] Follow your institution's specific guidelines for hazardous waste pickup and disposal.
Emergency Procedures
| Exposure Type | Immediate Action |
| Inhalation | Move to fresh air immediately. Seek medical attention. |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. If the spill is small and you are trained to do so, contain the spill with absorbent material while wearing appropriate PPE. For large spills, contact your institution's environmental health and safety department. |
This guide is based on prudent laboratory practices and general safety information.[10][11] Always consult your institution's specific safety protocols and chemical hygiene plan.
References
- 1. This compound|851727-39-4|MOLNOVA [molnova.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. nspcoatings.co.uk [nspcoatings.co.uk]
- 5. hazmatschool.com [hazmatschool.com]
- 6. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. realsafety.org [realsafety.org]
- 9. Lab Waste Handling Procedure | SUNY New Paltz [newpaltz.edu]
- 10. chemistry.unm.edu [chemistry.unm.edu]
- 11. reed.edu [reed.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
